Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,2-dimethyl-4-oxo-4-phenylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-4-17-13(16)14(2,3)10-12(15)11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWKAOVDOXZXBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645541 | |
| Record name | Ethyl 2,2-dimethyl-4-oxo-4-phenylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
594815-53-9 | |
| Record name | Ethyl 2,2-dimethyl-4-oxo-4-phenylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate (CAS 594815-53-9): Synthesis, Properties, and Potential Applications in Drug Discovery
This technical guide provides a comprehensive overview of Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate, a ketoester of significant interest in synthetic and medicinal chemistry. While specific literature on this compound is emerging, this document leverages established principles and data from closely related analogues to offer valuable insights for researchers, scientists, and professionals in drug development.
Introduction and Chemical Identity
This compound (CAS 594815-53-9) is a substituted ketoester featuring a phenyl group. Its structure suggests its potential as a versatile building block in organic synthesis, particularly for creating complex molecular architectures. The presence of a ketone, an ester, and a quaternary carbon center makes it a precursor for a variety of chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 594815-53-9 | |
| Molecular Formula | C₁₄H₁₈O₃ | |
| Molecular Weight | 234.29 g/mol | |
| Physical Form | Colorless oil | |
| Purity | Typically ≥97% | |
| IUPAC Name | ethyl 2,2-dimethyl-4-oxo-4-phenylbutanoate | |
| InChI Key | XXWKAOVDOXZXBY-UHFFFAOYSA-N |
Synthetic Pathways and Mechanistic Considerations
While specific, optimized synthetic routes for this compound are not extensively documented in publicly available literature, its structure allows for the postulation of several viable synthetic strategies based on well-established organic reactions. The primary challenge in its synthesis is the efficient construction of the carbon skeleton with the desired functional groups.
Friedel-Crafts Acylation Approach
A plausible and widely used method for the synthesis of aryl ketones is the Friedel-Crafts acylation. This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For the synthesis of this compound, this would likely involve the reaction of benzene with a suitable acylating agent derived from 2,2-dimethylsuccinic acid.
Proposed Reaction Scheme:
An In-depth Technical Guide to the Synthesis of Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate
Abstract
This technical guide presents a robust and logically designed synthetic pathway for Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate, a γ-keto ester with significant potential as a versatile building block in medicinal chemistry and materials science. Recognizing the absence of a direct, single-step synthesis in surveyed literature, this document outlines a comprehensive three-stage approach grounded in well-established, high-yield chemical transformations. The proposed route begins with the formation of 3,3-dimethylsuccinic anhydride, proceeds through a regioselective Friedel-Crafts acylation to yield the key intermediate 3,3-dimethyl-4-oxo-4-phenylbutanoic acid, and culminates in a final esterification to afford the target molecule. This guide provides detailed mechanistic insights, step-by-step experimental protocols, and integrated data tables to support researchers and professionals in the successful execution of this synthesis.
Introduction and Strategic Overview
This compound is a functionalized carbonyl compound whose structure is of interest to synthetic chemists. The presence of a ketone, a sterically hindered ester, and an aromatic ring provides multiple reactive sites for further molecular elaboration. While analogous compounds like Ethyl 2-oxo-4-phenylbutyrate are well-documented as precursors for angiotensin-converting enzyme (ACE) inhibitors, the introduction of a gem-dimethyl group at the α-position offers a unique structural motif that can influence molecular conformation and biological activity.[1][2]
The chosen pathway consists of three primary stages:
-
Anhydride Formation: Synthesis of the key building block, 3,3-dimethylsuccinic anhydride, from its corresponding dicarboxylic acid.
-
Friedel-Crafts Acylation: Reaction of the anhydride with benzene in the presence of a Lewis acid catalyst to form the γ-keto acid intermediate.
-
Fischer Esterification: Conversion of the intermediate carboxylic acid to the desired ethyl ester.
This guide will elaborate on the causality behind each experimental step, ensuring a deep understanding of the underlying chemical principles.
Proposed Overall Synthetic Pathway
The complete three-stage synthetic route from 3,3-dimethylsuccinic acid to the final product is illustrated below. This pathway is designed for efficiency and control, utilizing fundamental reactions in organic synthesis.
Figure 1: Proposed Three-Stage Synthesis Workflow.
Stage 1: Synthesis of 3,3-Dimethylsuccinic Anhydride
Causality: The initial step requires the preparation of a suitable electrophile for the Friedel-Crafts reaction. 3,3-Dimethylsuccinic anhydride is the ideal precursor as its reaction with benzene will regioselectively form the desired carbon skeleton. Cyclic anhydrides are readily synthesized from their corresponding dicarboxylic acids via intramolecular dehydration. While thermal methods are possible, using a chemical dehydrating agent like acetyl chloride at reflux provides a clean and efficient conversion at a lower temperature.[4]
Experimental Protocol: Anhydride Formation
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize byproduct HCl), add 3,3-dimethylsuccinic acid.
-
Reagent Addition: Add acetyl chloride to the flask.
-
Reaction: Gently heat the mixture to reflux using a heating mantle. Continue refluxing for approximately 2 hours, or until all the solid dicarboxylic acid has dissolved.
-
Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature, then place it in an ice-water bath to maximize crystal formation.
-
Isolation: Collect the crystalline 3,3-dimethylsuccinic anhydride by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crystals with two portions of cold diethyl ether to remove residual acetyl chloride and acetic acid. Dry the product under vacuum.
Data Presentation: Reagent Table for Stage 1
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Role |
| 3,3-Dimethylsuccinic Acid | 146.14 | 29.2 g | 0.20 | Starting Material |
| Acetyl Chloride | 78.50 | 44 mL (48.6 g) | 0.62 | Dehydrating Agent |
| Diethyl Ether (cold) | 74.12 | 2 x 30 mL | - | Washing Solvent |
Stage 2: Friedel-Crafts Acylation
Causality: This is the key bond-forming step. The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction.[5] The Lewis acid, aluminum chloride (AlCl₃), coordinates to one of the carbonyl oxygens of the anhydride, polarizing it and creating a highly electrophilic acylium ion upon ring-opening. This powerful electrophile is then attacked by the nucleophilic π-system of the benzene ring. The reaction is regioselective; the anhydride opens in a way that the bond to the aromatic ring is formed at the carbonyl carbon, yielding a γ-keto acid. This method is superior to Friedel-Crafts alkylation as the product ketone is deactivated, preventing over-acylation.[3]
Mechanism of Friedel-Crafts Acylation with Anhydride
Figure 2: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol: Acylation
-
Setup: Assemble a dry 500 mL three-necked flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap.
-
Lewis Acid Suspension: Charge the flask with anhydrous aluminum chloride and dry benzene. Stir to create a suspension and cool the flask in an ice-water bath.
-
Substrate Addition: Dissolve the 3,3-dimethylsuccinic anhydride from Stage 1 in a minimal amount of dry benzene and add it to the dropping funnel. Add the anhydride solution dropwise to the cold, stirred AlCl₃ suspension over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to a gentle reflux (around 60°C) for 2-3 hours.[3]
-
Quenching: Cool the reaction mixture back down in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by concentrated hydrochloric acid to decompose the aluminum complex.
-
Extraction: Transfer the mixture to a separatory funnel. The product will be in the organic layer. Separate the layers and extract the aqueous layer twice with diethyl ether.
-
Workup: Combine all organic layers. Wash with water, then with a saturated sodium bicarbonate solution (the product, being a carboxylic acid, will move to the aqueous layer), and finally with brine.
-
Isolation: Re-acidify the bicarbonate washings with concentrated HCl to precipitate the keto-acid product. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Data Presentation: Reagent Table for Stage 2
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Role |
| 3,3-Dimethylsuccinic Anhydride | 128.13 | 25.6 g | 0.20 | Electrophile Precursor |
| Benzene | 78.11 | 150 mL | - | Reactant & Solvent |
| Aluminum Chloride (Anhydrous) | 133.34 | 56.0 g | 0.42 | Lewis Acid Catalyst |
| Crushed Ice / Water | 18.02 | ~200 g | - | Quenching Agent |
| Conc. Hydrochloric Acid | 36.46 | ~50 mL | - | Workup |
| Sodium Bicarbonate (sat. soln.) | 84.01 | As needed | - | Extraction |
Stage 3: Fischer Esterification
Causality: The final step is the conversion of the carboxylic acid group of the γ-keto acid into an ethyl ester. Fischer esterification is a classic, acid-catalyzed equilibrium process.[6] Using a large excess of ethanol as both the reactant and the solvent drives the equilibrium towards the product side, ensuring a high conversion rate. A strong acid catalyst, such as sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.
Experimental Protocol: Esterification
-
Setup: In a 500 mL round-bottom flask, combine the 3,3-dimethyl-4-oxo-4-phenylbutanoic acid from Stage 2 with absolute ethanol.
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid to the mixture.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-5 hours.[6]
-
Workup: Allow the mixture to cool to room temperature. Reduce the volume by about half using a rotary evaporator.
-
Extraction: Dilute the remaining solution with water and transfer to a separatory funnel. Extract the aqueous solution three times with diethyl ether.
-
Neutralization: Combine the organic extracts and wash them sequentially with water, a 5% sodium bicarbonate solution (to remove any unreacted acid and the H₂SO₄ catalyst), and finally with saturated brine.
-
Isolation & Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil, this compound, can be purified by vacuum distillation or column chromatography on silica gel.
Data Presentation: Reagent Table for Stage 3
| Reagent | Molar Mass ( g/mol ) | Assumed Quantity | Moles | Role |
| 3,3-Dimethyl-4-oxo-4-phenylbutanoic Acid | 206.24 | 33.0 g (from 0.16 mol) | 0.16 | Starting Material |
| Ethanol (Absolute) | 46.07 | 250 mL | - | Reagent & Solvent |
| Conc. Sulfuric Acid | 98.08 | 5 mL | - | Catalyst |
| Diethyl Ether | 74.12 | 3 x 100 mL | - | Extraction Solvent |
| 5% Sodium Bicarbonate Soln. | 84.01 | As needed | - | Neutralization |
Conclusion
The synthesis of this compound, while not described by a direct method in the literature, is highly feasible through the strategic, three-stage pathway detailed in this guide. This approach leverages the reliability and efficiency of foundational organic reactions, including anhydride formation, Friedel-Crafts acylation, and Fischer esterification. Each stage is designed for high yield and selectivity, providing a self-validating system for producing the target γ-keto ester. This document provides the necessary mechanistic understanding and detailed protocols to empower researchers in the fields of drug development and chemical synthesis to confidently produce this valuable and unique molecular building block.
References
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Organic Syntheses. (n.d.). Succinic anhydride. Retrieved from [Link]
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Organic Syntheses. (2014). Formation of γ-‐Keto Esters from β. Retrieved from [Link]
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YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]
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Figshare. (2018). Facile Synthesis of Dimethyl Succinate via Esterification of Succinic Anhydride over ZnO in Methanol. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,4-keto carboxylic acids, esters and amides. Retrieved from [Link]
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Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of ethyl 2-oxo-4-phenylbutyrate. Retrieved from [Link]
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Chemistry LibreTexts. (2023). C. The Friedel-Crafts Acylation of Benzene. Retrieved from [Link]
- Google Patents. (n.d.). US20040249171A1 - Succinic anhydride, process for preparation of the same and use thereof.
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Journal of Organic Chemistry. (1973). Novel synthesis of γ-keto esters. Retrieved from [Link]
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Vedantu. (n.d.). What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of AlCl3? Retrieved from [Link]
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ResearchGate. (2021). Analysis of potential phenylacetone precursors. Retrieved from [Link]
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PubMed. (2001). Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. Retrieved from [Link]
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An In-depth Technical Guide to the Spectroscopic Data of Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate
For Researchers, Scientists, and Drug Development Professionals
Foreword by the Senior Application Scientist
In the realm of pharmaceutical development and complex organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. This guide provides a detailed exploration of the spectroscopic characteristics of Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate, a compound of interest for its potential applications in medicinal chemistry. Due to the current absence of publicly available experimental spectroscopic data for this specific molecule, this document leverages high-fidelity predictive models to present a comprehensive analysis of its expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This approach, grounded in established computational chemistry principles, offers a robust framework for researchers encountering this molecule in their work, enabling them to anticipate its spectral features and aiding in its identification and characterization. We will delve into the theoretical underpinnings of the predicted data, offering insights into the experimental choices that would be made during an actual analysis.
Molecular Structure and Key Physicochemical Properties
This compound is a keto-ester with a molecular formula of C₁₄H₁₈O₃ and a molecular weight of 234.29 g/mol .[1] Its structure features a phenyl ketone moiety, a quaternary carbon center with two methyl groups, and an ethyl ester group. These distinct functional groups give rise to a unique spectroscopic fingerprint.
Molecular Structure:
Sources
An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate. Aimed at researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of the molecule through detailed spectral interpretation. Beyond a mere presentation of data, this guide explains the causal relationships between the molecule's structure and its spectral features, grounded in fundamental principles of NMR spectroscopy. It further establishes a self-validating framework by providing detailed, field-proven protocols for sample preparation and data acquisition, ensuring the reproducibility and integrity of the presented analysis.
Introduction: The Structural Significance of this compound
This compound is a keto-ester of interest in organic synthesis, potentially serving as a building block for more complex molecular architectures. Its structure combines several key functional groups: a phenyl ketone, an ethyl ester, and a quaternary carbon center featuring a gem-dimethyl group. This unique arrangement of functionalities gives rise to a distinct and informative ¹H NMR spectrum. Understanding this spectrum is paramount for verifying the successful synthesis of the compound and for its characterization in various applications. This guide will provide a detailed, proton-by-proton analysis of the molecule's ¹H NMR spectrum, underpinned by a robust theoretical framework and practical, actionable protocols.
Predicted ¹H NMR Spectrum: A Detailed Analysis
Due to the absence of a publicly available experimental spectrum for this specific molecule, a predicted spectrum is presented below, based on established chemical shift theory and data from analogous structures. The predicted spectrum is expected to be highly accurate and serves as an excellent reference for researchers working with this compound.
Molecular Structure and Proton Environments
The structure of this compound contains five distinct proton environments, which will give rise to five unique signals in the ¹H NMR spectrum.
Diagram 1: Molecular Structure and Proton Labeling
Caption: Labeled protons in this compound.
Predicted Data Summary
The following table summarizes the predicted ¹H NMR data for this compound in a standard deuterated solvent such as CDCl₃, with chemical shifts referenced to tetramethylsilane (TMS) at 0 ppm.
| Signal Label | Protons | Integration | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| a | -C(CH₃)₂ | 6H | ~ 1.25 | Singlet (s) |
| b | -CH₂-C=O | 2H | ~ 3.20 | Singlet (s) |
| c | -O-CH₂-CH₃ | 2H | ~ 4.15 | Quartet (q) |
| d | -O-CH₂-CH₃ | 3H | ~ 1.25 | Triplet (t) |
| e | Ar-H | 5H | ~ 7.45-7.60 (meta, para) & 7.95 (ortho) | Multiplet (m) |
Detailed Signal Analysis
-
Signal (a): The Gem-Dimethyl Singlet (δ ~ 1.25 ppm, 6H, s) This signal corresponds to the six equivalent protons of the two methyl groups attached to the quaternary carbon at the 2-position. The absence of any adjacent protons results in a sharp singlet. Its chemical shift is in the typical range for alkyl protons. The proximity to the electron-withdrawing ester group causes a slight downfield shift compared to simple alkanes.
-
Signal (b): The Methylene Singlet (δ ~ 3.20 ppm, 2H, s) This singlet represents the two protons of the methylene group at the 3-position. A key structural feature dictates its multiplicity: the adjacent carbon is a quaternary center with no attached protons, hence no spin-spin coupling occurs. The chemical shift is significantly downfield due to the strong deshielding effect of the adjacent phenyl ketone group. This is a characteristic shift for protons alpha to a carbonyl group.
-
Signal (c): The Ethyl Quartet (δ ~ 4.15 ppm, 2H, q) These are the two methylene protons of the ethyl ester group. They are deshielded by the adjacent oxygen atom, resulting in a chemical shift around 4.15 ppm. This signal appears as a quartet due to coupling with the three neighboring protons of the methyl group (n+1 rule, 3+1=4).
-
Signal (d): The Ethyl Triplet (δ ~ 1.25 ppm, 3H, t) This signal arises from the three methyl protons of the ethyl ester group. It appears as a triplet due to coupling with the two adjacent methylene protons (n+1 rule, 2+1=3). Its chemical shift is in the typical upfield region for alkyl protons.
-
Signal (e): The Aromatic Multiplet (δ ~ 7.45-7.95 ppm, 5H, m) The five protons on the phenyl ring are not chemically equivalent and will present as a complex multiplet in the aromatic region of the spectrum. The two protons ortho to the carbonyl group are the most deshielded due to the anisotropic effect of the C=O bond and will resonate at the lowest field (~7.95 ppm). The three protons meta and para to the carbonyl group will resonate at a slightly higher field (~7.45-7.60 ppm).
The "Why": Causality Behind the Spectral Features
A sophisticated understanding of an NMR spectrum comes not just from assigning peaks, but from comprehending the underlying physical principles that dictate their position, multiplicity, and integration.
Chemical Shift: The Influence of the Electronic Environment
The chemical shift (δ) of a proton is determined by the local magnetic field it experiences, which is a combination of the strong external magnetic field of the NMR spectrometer and weaker, localized fields generated by the electron clouds of the molecule.
-
Inductive Effects: Electronegative atoms like oxygen pull electron density away from neighboring protons, reducing their shielding and shifting their signals downfield (to a higher ppm value). This is clearly observed in the ethyl ester group, where the methylene protons (c, ~4.15 ppm) are significantly downfield from the methyl protons (d, ~1.25 ppm) due to the proximity of the oxygen atom.
-
Anisotropic Effects: The π-electron systems in the phenyl ring and the carbonyl groups create their own local magnetic fields when placed in the external magnetic field. This anisotropy causes protons in certain regions relative to the π-system to be strongly deshielded. This effect is most pronounced for the ortho-protons (e) of the phenyl ketone, which lie in the deshielding cone of the carbonyl group, and for the aromatic protons in general, which are deshielded by the ring current of the benzene ring.
Spin-Spin Coupling: Through-Bond Interactions
Spin-spin coupling, which leads to the splitting of signals into multiplets, occurs between non-equivalent protons on adjacent carbon atoms. The number of peaks in a multiplet is determined by the number of adjacent protons (n) plus one (the n+1 rule). In this compound, this is only observed in the ethyl ester group, where the methylene protons (c) are coupled to the methyl protons (d), resulting in a quartet and a triplet, respectively. The absence of coupling for the gem-dimethyl (a) and methylene (b) protons provides crucial structural confirmation of the quaternary carbon at the 2-position.
Diagram 2: Key Spin-Spin Coupling Pathway
Caption: Visualization of the three-bond coupling in the ethyl group.
Experimental Protocols: A Self-Validating System
The acquisition of a high-quality ¹H NMR spectrum is contingent upon meticulous sample preparation and the appropriate selection of acquisition parameters.
Sample Preparation
-
Analyte Purity: Ensure the sample of this compound is of high purity, as impurities will introduce extraneous signals and complicate spectral analysis.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.[1]
-
Concentration: For a standard high-resolution NMR instrument, dissolve 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[1] Overly concentrated samples can lead to line broadening and difficulty in shimming the magnetic field.[1]
-
Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0 ppm for accurate chemical shift calibration.[2]
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
Data Acquisition Workflow
The following is a generalized workflow for acquiring a ¹H NMR spectrum on a modern NMR spectrometer.
Diagram 3: ¹H NMR Data Acquisition Workflow
Caption: A streamlined workflow for acquiring a high-quality ¹H NMR spectrum.
Key Acquisition Parameters
-
Spectral Width: Should be set to encompass all expected proton signals, typically from -1 to 12 ppm for organic molecules.
-
Number of Scans: For a sample of sufficient concentration (5-25 mg), 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 1-2 seconds between scans is generally sufficient for routine qualitative ¹H NMR. For quantitative analysis, a longer delay (5 x T₁) is required to ensure complete relaxation of all protons.
-
Acquisition Time (at): Typically set between 2 to 4 seconds to ensure good digital resolution.
Conclusion
The ¹H NMR spectrum of this compound is a powerful tool for its unambiguous structural verification. The predicted spectrum reveals five distinct signals, each providing specific information about the molecular architecture. The singlets for the gem-dimethyl and the methylene group protons are particularly diagnostic, confirming the presence of the quaternary carbon center. The characteristic quartet and triplet of the ethyl ester and the downfield multiplet of the aromatic protons complete the spectral signature of the molecule. By understanding the fundamental principles of chemical shift and spin-spin coupling, and by adhering to rigorous experimental protocols, researchers can confidently utilize ¹H NMR spectroscopy for the routine analysis and characterization of this and other related compounds in their scientific endeavors.
References
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Banfi, D.; Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. [Link]
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Oregon State University. 1H NMR Chemical Shift. [Link]
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Abraham, R. J., et al. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 42(9), 885-896. [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
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Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]
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University of Colorado Boulder. Spectroscopy Tutorial: Esters. [Link]
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PubMed. prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. [Link]
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Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
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A Comprehensive Guide to the ¹³C NMR Analysis of Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough exploration of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights to deliver a comprehensive and actionable resource for professionals in the chemical and pharmaceutical sciences.
Introduction: The Structural Significance of this compound
This compound is a β-keto ester derivative with a molecular structure that presents several key features for NMR analysis. Its chemical scaffold, incorporating an ester, a ketone, a quaternary carbon center, and an aromatic ring, makes it an excellent case study for the application of ¹³C NMR spectroscopy in structural elucidation. Understanding the precise chemical environment of each carbon atom is crucial for confirming its identity, assessing its purity, and predicting its reactivity in various chemical transformations—a cornerstone of drug discovery and development. This guide will dissect the expected ¹³C NMR spectrum of this molecule, providing a rationale for the chemical shift of each carbon and outlining the experimental considerations for acquiring high-quality data.
Theoretical Analysis and Predicted ¹³C NMR Spectrum
The power of ¹³C NMR spectroscopy lies in its ability to provide a unique signal for each chemically non-equivalent carbon atom in a molecule.[1][2] The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the electronic environment of the carbon nucleus. Factors such as the hybridization state, the electronegativity of neighboring atoms, and magnetic anisotropy all contribute to the final observed chemical shift.[3][4]
For this compound, we can predict the approximate chemical shifts for its 14 carbon atoms by considering the characteristic ranges for its constituent functional groups.
Molecular Structure and Carbon Numbering
To facilitate the spectral analysis, the carbon atoms of this compound are systematically numbered as follows:
Caption: Numbering scheme for this compound.
Predicted Chemical Shifts
The expected chemical shifts for each carbon atom are summarized in the table below. These predictions are based on established chemical shift ranges for various functional groups and data from online prediction tools.[5][6][7][8][9][10][11]
| Carbon Number | Chemical Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity (in DEPT-135) |
| 1 | Ester Carbonyl (C=O) | 170 - 185 | Quaternary (No signal) |
| 2 | Quaternary Carbon | 45 - 55 | Quaternary (No signal) |
| 3, 3' | Gem-dimethyl (CH₃) | 20 - 30 | Positive |
| 4 | Methylene (CH₂) adjacent to C=O | 40 - 50 | Negative |
| 5 | Ketone Carbonyl (C=O) | 190 - 205 | Quaternary (No signal) |
| 6 | Aromatic Quaternary Carbon | 135 - 140 | Quaternary (No signal) |
| 7, 11 | Aromatic CH (ortho) | 128 - 130 | Positive |
| 8, 10 | Aromatic CH (meta) | 128 - 130 | Positive |
| 9 | Aromatic CH (para) | 132 - 135 | Positive |
| 12 | Ethyl Methylene (O-CH₂) | 60 - 65 | Negative |
| 13 | Ethyl Methyl (CH₃) | 10 - 15 | Positive |
Rationale for Predicted Chemical Shifts
-
Carbonyl Carbons (C1 and C5): The two carbonyl carbons are expected to be the most downfield signals in the spectrum. The ketone carbonyl (C5) is typically found in the 190-220 ppm region, while the ester carbonyl (C1) appears slightly more upfield, in the 170-185 ppm range.[5][6][12] This difference is due to the resonance delocalization of the lone pair of electrons on the ester oxygen, which shields the carbonyl carbon to a greater extent.
-
Aromatic Carbons (C6-C11): The carbons of the phenyl ring will resonate in the aromatic region, typically between 120 and 150 ppm.[5][13] The quaternary carbon (C6) directly attached to the carbonyl group will be the most downfield of the aromatic signals due to the electron-withdrawing effect of the ketone. The ortho (C7, C11), meta (C8, C10), and para (C9) carbons will have distinct chemical shifts, although the ortho and meta signals may overlap.
-
Aliphatic Carbons (C2, C3, C4, C12, C13):
-
The quaternary carbon (C2) is situated between the ester carbonyl and a methylene group. Its chemical shift is predicted to be in the 45-55 ppm range. Quaternary carbons often exhibit weaker signals in proton-decoupled ¹³C NMR spectra due to a lack of Nuclear Overhauser Effect (NOE) enhancement and longer relaxation times.[7][14]
-
The two gem-dimethyl carbons (C3) are chemically equivalent and will therefore produce a single, more intense signal in the 20-30 ppm region.[1][2]
-
The methylene carbon (C4) , being adjacent to the ketone carbonyl, will be deshielded and is expected to appear around 40-50 ppm.
-
The ethyl group carbons will be found at characteristic positions. The methylene carbon (C12) bonded to the electronegative oxygen atom will be significantly downfield, around 60-65 ppm.[5] The terminal methyl carbon (C13) will be the most upfield signal in the spectrum, appearing at approximately 10-15 ppm.[5]
-
Experimental Protocol for ¹³C NMR Acquisition
Achieving a high-quality ¹³C NMR spectrum requires careful sample preparation and the selection of appropriate acquisition parameters.
Sample Preparation
-
Analyte Purity: Ensure the sample of this compound is of high purity to avoid interfering signals.
-
Solvent Selection: A deuterated solvent is used to avoid strong solvent signals in the proton spectrum and to provide a lock signal for the spectrometer. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Concentration: For a standard ¹³C NMR experiment, a concentration of 50-100 mg of the compound in 0.5-0.7 mL of deuterated solvent is recommended.[15][16] Higher concentrations can reduce the acquisition time but may lead to line broadening.
-
Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
Spectrometer Parameters
The following is a representative set of parameters for a standard proton-decoupled ¹³C NMR experiment. These may need to be optimized based on the specific instrument and sample concentration.
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | ≥ 75 MHz | Higher field strengths provide better signal dispersion and sensitivity. |
| Pulse Sequence | zgpg30 or similar | A standard 30-degree pulse angle is a good compromise between signal intensity and relaxation time. |
| Spectral Width | 0 - 220 ppm | This range covers the expected chemical shifts for all carbons in the molecule.[4] |
| Acquisition Time | 1 - 2 seconds | A longer acquisition time improves digital resolution. |
| Relaxation Delay (d1) | 2 - 5 seconds | A sufficient delay is crucial for the full relaxation of quaternary carbons, ensuring their signals are not attenuated. |
| Number of Scans | 1024 or more | Due to the low natural abundance of ¹³C, a large number of scans are required to achieve an adequate signal-to-noise ratio.[8][16] |
| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
Advanced NMR Techniques: DEPT
To unambiguously assign the signals for the CH, CH₂, and CH₃ groups, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is highly recommended.[17][18] The DEPT-135 experiment is particularly informative:
-
CH₃ groups: Appear as positive signals.
-
CH₂ groups: Appear as negative signals.
-
CH groups: Appear as positive signals.
-
Quaternary carbons: Do not appear in the DEPT spectrum.
This technique would allow for the clear differentiation of the gem-dimethyl (C3, positive), methylene (C4, negative), aromatic CH (C7-C11, positive), ethyl methylene (C12, negative), and ethyl methyl (C13, positive) signals.
Caption: Workflow for the ¹³C NMR analysis of this compound.
Conclusion and Outlook
The ¹³C NMR analysis of this compound is a powerful method for its structural verification. By combining theoretical predictions with robust experimental protocols and advanced techniques like DEPT, a complete and unambiguous assignment of all carbon signals can be achieved. This level of detailed structural information is indispensable for quality control in chemical synthesis and for understanding the molecular properties that are critical in the field of drug development. The principles and methodologies outlined in this guide serve as a comprehensive framework for the analysis of this and other complex organic molecules.
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An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate
Introduction: Elucidating the Structure of a Key Synthetic Intermediate
Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate is a substituted β-keto ester of significant interest in organic synthesis and drug development. Its molecular architecture, featuring a benzoyl group, a quaternary carbon center, and an ethyl ester, presents a unique analytical challenge. Mass spectrometry (MS) stands as a cornerstone technique for the structural confirmation and purity assessment of such molecules. This guide provides a comprehensive exploration of the mass spectrometric behavior of this compound, offering field-proven insights into its fragmentation patterns, and best practices for its analysis by both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques. Understanding these principles is paramount for researchers in process development, metabolite identification, and quality control.
Predicted Mass Spectrometric Behavior: A Tale of Two Functional Groups
The fragmentation of this compound in a mass spectrometer is dictated by the interplay between its ketone and ester functionalities, as well as the stabilizing influence of the aromatic phenyl group. The ionization method employed will significantly influence the observed fragmentation pathways.
Electron Ionization (EI-MS): Unraveling the Fragmentation Cascade
Electron Ionization is a high-energy technique that typically induces extensive fragmentation, providing a detailed structural fingerprint of the analyte. The presence of a stable aromatic ring often ensures the observation of a molecular ion peak, which is a crucial starting point for spectral interpretation.[1] For this compound (molar mass: 234.29 g/mol ), the molecular ion (M•+) is expected at an m/z of 234.
The primary fragmentation mechanisms for ketones and aldehydes are α-cleavage and the McLafferty rearrangement.[2][3] Esters also undergo characteristic α-cleavages and rearrangements.[4][5] In the case of our target molecule, several key fragmentation pathways can be predicted:
-
α-Cleavage adjacent to the Benzoyl Carbonyl: This is often a dominant fragmentation pathway for aromatic ketones. The bond between the carbonyl carbon and the adjacent carbon is cleaved, leading to the formation of a highly stable benzoyl cation.[6]
-
Pathway: M•+ → [C₆H₅CO]⁺ + •CH₂(CH₃)₂CCOOCH₂CH₃
-
Predicted m/z: 105
-
Significance: The benzoyl cation at m/z 105 is a very common and often abundant fragment in the mass spectra of phenyl ketones and is expected to be a major peak. A related structural isomer, ethyl 4-oxo-4-phenylbutanoate, shows its most intense peak at m/z 105 in its GC-MS data.[7]
-
-
Formation of the Phenyl Cation: The benzoyl cation can further lose a neutral carbon monoxide (CO) molecule to form the phenyl cation.
-
Pathway: [C₆H₅CO]⁺ → [C₆H₅]⁺ + CO
-
Predicted m/z: 77
-
Significance: The phenyl cation at m/z 77 is another characteristic fragment for aromatic compounds. The GC-MS data for ethyl 4-oxo-4-phenylbutanoate shows its second most intense peak at m/z 77.[7]
-
-
Cleavage of the Ethyl Group: Loss of the ethyl radical from the ester functionality is a common fragmentation pathway for ethyl esters.
-
Pathway: M•+ → [M - •CH₂CH₃]⁺
-
Predicted m/z: 205
-
-
Cleavage of the Ethoxy Group: Loss of the ethoxy radical is another characteristic fragmentation of ethyl esters.[4]
-
Pathway: M•+ → [M - •OCH₂CH₃]⁺
-
Predicted m/z: 189
-
-
McLafferty-type Rearrangement: The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds that possess a γ-hydrogen.[8] In this compound, there are no γ-hydrogens with respect to the keto-carbonyl group. However, a McLafferty-type rearrangement involving the ester carbonyl is possible, leading to the loss of a neutral ethene molecule.
-
Pathway: M•+ → [M - C₂H₄]•+
-
Predicted m/z: 206
-
It is important to note that some β-keto esters can be thermally labile and may undergo decomposition in the hot injector of a gas chromatograph, which could lead to the formation of phenylacetone (P2P) as a significant artifact.[9] This possibility should be considered when interpreting GC-MS data.
Visualizing the Fragmentation Pathways
To better illustrate the predicted fragmentation patterns under Electron Ionization, the following diagrams were generated using the DOT language.
Caption: Primary α-cleavage leading to the benzoyl cation and subsequent loss of CO.
Caption: Characteristic cleavages of the ethyl ester group.
Predicted Quantitative Data Summary
The following table summarizes the predicted prominent ions in the EI mass spectrum of this compound.
| Predicted Ion | m/z | Proposed Structure | Fragmentation Pathway |
| Molecular Ion (M•+) | 234 | [C₁₄H₁₈O₃]•+ | - |
| [M - •CH₂CH₃]⁺ | 205 | [C₁₂H₁₃O₃]⁺ | Loss of ethyl radical |
| [M - •OCH₂CH₃]⁺ | 189 | [C₁₂H₁₃O₂]⁺ | Loss of ethoxy radical |
| Benzoyl cation | 105 | [C₆H₅CO]⁺ | α-cleavage |
| Phenyl cation | 77 | [C₆H₅]⁺ | Loss of CO from benzoyl cation |
Electrospray Ionization (ESI-MS): A Gentler Approach
Electrospray ionization is a soft ionization technique that typically results in the formation of protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺, [M+K]⁺) in positive ion mode.[10] This method is particularly useful for confirming the molecular weight of the compound with minimal fragmentation. For this compound, the expected ions in positive mode ESI-MS would be:
-
[M+H]⁺: m/z 235.13
-
[M+Na]⁺: m/z 257.11
-
[M+K]⁺: m/z 273.08
Tandem mass spectrometry (MS/MS) of the protonated molecule ([M+H]⁺) can be employed to induce fragmentation and gain further structural information. The fragmentation of the even-electron [M+H]⁺ ion will differ from the radical cation generated in EI. Common fragmentation pathways in ESI-MS/MS include the loss of neutral molecules.[11] For the [M+H]⁺ of this compound, likely neutral losses include:
-
Loss of ethanol (C₂H₅OH): [M+H - C₂H₅OH]⁺ at m/z 189.09
-
Loss of water (H₂O): [M+H - H₂O]⁺ at m/z 217.12
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for the analysis of this compound by GC-MS and LC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the analysis of the volatile and thermally stable compound.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as ethyl acetate or dichloromethane.
-
Perform serial dilutions to a final concentration of 1-10 µg/mL.
-
-
GC-MS System and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: A 5% phenyl polymethylsiloxane fused-silica capillary column is a suitable choice for its robustness and efficiency in separating aromatic compounds.[12] (e.g., Agilent J&W DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C (A lower temperature, e.g., 200 °C, may be trialed to minimize potential thermal decomposition).[9]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.[12]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This method is ideal for confirming the molecular weight and for analyzing samples that may be thermally labile.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution in a solvent compatible with reversed-phase chromatography (e.g., methanol or acetonitrile).
-
Dilute to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
-
-
LC-MS System and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.
-
Mass Spectrometer: Agilent 6546 Q-TOF or equivalent.
-
Column: A C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
Start at 30% B.
-
Linear gradient to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 30% B and equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Sheath Gas Temperature: 350 °C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
Mass Range: m/z 100-500.
-
Conclusion: A Roadmap for Confident Analysis
This technical guide has provided a detailed theoretical and practical framework for the mass spectrometric analysis of this compound. By understanding the predictable fragmentation patterns under both EI and ESI conditions, researchers can confidently interpret mass spectra to confirm the identity and purity of this important compound. The provided experimental protocols offer robust starting points for method development, ensuring reliable and reproducible results. As with any analytical endeavor, empirical data should always be the final arbiter, and the principles outlined herein will serve as an invaluable guide in that process.
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Chad's Prep. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. [Link]
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Chen, J., Green, K. B., & Nichols, K. K. (2015). Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions. Lipids, 50(8), 821–836. [Link]
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Kuwayama, K., et al. (2020). Analysis of potential phenylacetone precursors (ethyl 3‐oxo‐2‐phenylbutyrate, methyl 3‐oxo‐4‐phenylbutyrate, and ethyl 3‐oxo‐4‐phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. Drug Testing and Analysis, 12(10), 1464-1472. [Link]
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The Organic Chemistry Tutor. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. [Link]
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An In-Depth Technical Guide to the Infrared Spectrum of Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the infrared (IR) spectrum of Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate, a molecule of interest in organic synthesis and potentially in drug discovery pathways. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the spectral features of this β-keto ester, grounded in the principles of vibrational spectroscopy.
Introduction: The Molecular Blueprint in Vibrations
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] When a molecule is irradiated with infrared light, its bonds can absorb energy and vibrate at specific frequencies, resulting in a unique spectral fingerprint. This fingerprint provides invaluable information about the functional groups present in the molecule.
This compound is a β-keto ester, a class of compounds known for their utility in synthetic chemistry.[2] Its structure comprises several key functional groups that give rise to characteristic absorption bands in the IR spectrum: a ketone, an ester, an aromatic (phenyl) ring, and a gem-dimethyl group. Understanding the IR spectrum of this molecule is crucial for its identification, purity assessment, and for monitoring its transformations in chemical reactions.
Figure 1: Structure of this compound.
Predicted Infrared Absorption Bands
The IR spectrum of this compound is dominated by the absorptions of its carbonyl groups and the phenyl ring. The presence of two carbonyl functionalities, a ketone and an ester, in proximity leads to interesting spectral features.
Carbonyl (C=O) Stretching Vibrations
The most prominent features in the IR spectrum will be the strong absorption bands arising from the stretching vibrations of the two carbonyl groups.[3][4]
-
Ester C=O Stretch: Aliphatic esters typically show a strong C=O stretching band in the region of 1750-1735 cm⁻¹. The exact position can be influenced by the electronic environment.
-
Ketone C=O Stretch: The ketone carbonyl group is conjugated with the phenyl ring. This conjugation delocalizes the π-electrons, which slightly weakens the C=O double bond and lowers its vibrational frequency.[5][6] Aromatic ketones typically absorb in the range of 1685-1666 cm⁻¹.[5]
For β-keto esters, it is common to observe a doublet or a broadened band for the C=O stretches due to the presence of two distinct carbonyl environments.[7] Therefore, we can anticipate two strong absorption bands in the region of 1750-1735 cm⁻¹ (ester) and 1690-1665 cm⁻¹ (conjugated ketone).
C-O Stretching Vibrations
The ester functional group also exhibits characteristic C-O stretching vibrations, which are typically strong and appear in the fingerprint region of the spectrum. Two distinct C-O stretches are expected:
-
C(=O)-O Stretch: This vibration usually appears in the 1300-1150 cm⁻¹ range.
-
O-C (Alkyl) Stretch: This band is typically found between 1150-1000 cm⁻¹ .
Aromatic Ring Vibrations
The phenyl group gives rise to several characteristic absorption bands:
-
Aromatic C-H Stretch: A weak to medium intensity band is expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[8]
-
Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring result in a series of medium to weak intensity bands in the 1600-1450 cm⁻¹ region.
-
C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region are characteristic of the out-of-plane bending of the C-H bonds on the aromatic ring. The exact position can provide information about the substitution pattern of the ring.
Aliphatic C-H Vibrations
The ethyl and gem-dimethyl groups will produce characteristic aliphatic C-H stretching and bending vibrations:
-
C-H Stretch: These absorptions are expected just below 3000 cm⁻¹, typically in the 2980-2850 cm⁻¹ range.
-
C-H Bending: Methyl (CH₃) and methylene (CH₂) bending vibrations will appear in the 1470-1365 cm⁻¹ region. The gem-dimethyl group may show a characteristic doublet in the C-H bending region.
Summary of Expected Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3100 - 3000 | Aromatic C-H | Stretch | Weak to Medium |
| 2980 - 2850 | Aliphatic C-H | Stretch | Medium |
| 1750 - 1735 | Ester C=O | Stretch | Strong |
| 1690 - 1665 | Ketone C=O (conjugated) | Stretch | Strong |
| 1600 - 1450 | Aromatic C=C | Stretch | Medium to Weak |
| 1470 - 1365 | Aliphatic C-H | Bend | Medium |
| 1300 - 1150 | Ester C(=O)-O | Stretch | Strong |
| 1150 - 1000 | Ester O-C (Alkyl) | Stretch | Strong |
| 900 - 675 | Aromatic C-H | Out-of-plane Bend | Strong |
Experimental Protocol for Acquiring the IR Spectrum
To obtain a high-quality IR spectrum of this compound, the following protocol is recommended.
Instrumentation
-
A Fourier Transform Infrared (FTIR) spectrometer is the instrument of choice due to its high sensitivity and speed.
Sample Preparation
As this compound is likely a liquid or a low-melting solid at room temperature, the following sample preparation methods are suitable:
-
Neat Liquid (Salt Plates):
-
Place a small drop of the sample onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top of the first, spreading the sample into a thin film.
-
Mount the plates in the spectrometer's sample holder.
-
-
Attenuated Total Reflectance (ATR):
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
-
Place a small drop of the sample directly onto the crystal.
-
Acquire the spectrum. This method is often preferred for its simplicity and minimal sample requirement.
-
Data Acquisition
-
Background Scan: Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric water and carbon dioxide absorptions.
-
Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum.
-
Data Processing: The acquired spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Figure 2: Experimental workflow for obtaining the IR spectrum.
Spectral Interpretation and Validation
A systematic approach to interpreting the obtained spectrum is crucial for accurate compound identification.
-
Identify the Carbonyl Region (1800-1650 cm⁻¹): Look for the two strong C=O stretching bands. Their positions will confirm the presence of both the ester and the conjugated ketone. The relative intensities can sometimes provide insights into the conformational preferences of the molecule.
-
Analyze the C-H Stretching Region (3100-2800 cm⁻¹): The presence of peaks both above and below 3000 cm⁻¹ is a strong indicator of both aromatic and aliphatic C-H bonds.
-
Examine the Fingerprint Region (below 1500 cm⁻¹): This region contains a wealth of information, including the C-O stretches of the ester, the C-H bending vibrations, and the aromatic C-H out-of-plane bends. While complex, the strong C-O stretches should be identifiable.
The combination of these characteristic absorption bands provides a self-validating system for the identification of this compound. The absence of any of these key bands would suggest an impurity or an incorrect structure.
Conclusion
The infrared spectrum of this compound is a rich source of structural information. By understanding the characteristic vibrational frequencies of its constituent functional groups, researchers can confidently identify this molecule, assess its purity, and monitor its chemical behavior. The key spectral features to look for are the distinct ester and conjugated ketone carbonyl stretches, the aromatic and aliphatic C-H stretches, and the strong C-O stretches in the fingerprint region. This guide provides a solid foundation for the application of IR spectroscopy in the study of this and related β-keto esters.
References
-
Spectroscopy Online. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Available at: [Link]
-
Chemistry LibreTexts. (2021). 16.4: Spectroscopic Properties. Available at: [Link]
-
Organic Spectroscopy International. (2015). Ester infrared spectra. Available at: [Link]
-
Oregon State University. (2018). The C=O Stretch. Available at: [Link]
-
Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]
-
Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. Available at: [Link]
-
Chad's Prep. (2018). 14.2b The Effect of Conjugation on the Carbonyl Stretching Frequency. Available at: [Link]
-
Pharmaffiliates. (n.d.). Ethyl 2-oxo-4-phenylbutyrate. Available at: [Link]
-
National Center for Biotechnology Information. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Available at: [Link]
-
ResearchGate. (n.d.). Analysis of potential phenylacetone precursors (ethyl 3‐oxo‐2‐phenylbutyrate, methyl 3‐oxo‐4‐phenylbutyrate, and ethyl 3‐oxo‐4‐phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. Available at: [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The C=O Stretch [sites.science.oregonstate.edu]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. m.youtube.com [m.youtube.com]
- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: Ester infrared spectra [orgspectroscopyint.blogspot.com]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate
A Note on Data Availability: Information on Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate is limited in publicly available scientific literature and databases. While its chemical identity is established, comprehensive, experimentally verified data on its physical properties are scarce. This guide provides the confirmed structural and safety information and outlines a plausible synthetic pathway. For comparative context, the well-documented properties of its structural analog, Ethyl 2-oxo-4-phenylbutyrate, are also presented.
Compound Identification and Safety Profile
This compound is a keto-ester derivative. The core structure consists of a butyrate backbone with a phenyl group attached to the gamma-carbon and a ketone at that same position. The ethyl ester functionality is at the other end of the four-carbon chain, and critically, two methyl groups are substituted at the alpha-position (carbon-2).
| Identifier | Value | Source |
| CAS Number | 594815-53-9 | Matrix Scientific |
| Molecular Formula | C₁₄H₁₈O₃ | Matrix Scientific |
| Molecular Weight | 234.30 g/mol | Matrix Scientific |
| Hazard Classification | Irritant | Matrix Scientific |
Synthetic Pathway: A Mechanistic Approach
While specific industrial synthesis routes for this compound are not widely published, a logical and established method for its preparation is through a Michael Addition reaction. This powerful carbon-carbon bond-forming reaction involves the conjugate addition of a stabilized enolate (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).
For the synthesis of this compound, the key precursors would be:
-
Michael Donor: The enolate of Ethyl isobutyrate . The two α-hydrogens in ethyl acetate are replaced by methyl groups, which will become the gem-dimethyl group in the final product.
-
Michael Acceptor: Benzalacetone (4-phenyl-3-buten-2-one), which provides the phenyl-substituted keto-propylidene fragment.
Conceptual Experimental Protocol: Michael Addition
The following protocol is a conceptualization of a standard base-catalyzed Michael addition adapted for this specific synthesis.
-
Enolate Formation: A strong, non-nucleophilic base, such as sodium ethoxide (NaOEt) or lithium diisopropylamide (LDA), is used to deprotonate ethyl isobutyrate, forming a stable enolate. The reaction is typically performed in an anhydrous polar aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (e.g., -78 °C to 0 °C) to control reactivity.
-
Conjugate Addition: A solution of benzalacetone in the same anhydrous solvent is added slowly (dropwise) to the enolate solution. The enolate attacks the β-carbon of the unsaturated system of benzalacetone. This step is the core of the Michael addition.
-
Reaction Quench: After the reaction has proceeded for a sufficient time (monitored by techniques like Thin Layer Chromatography, TLC), it is quenched by the addition of a proton source, typically a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the intermediate enolate formed after the addition, yielding the final neutral product.
-
Work-up and Isolation: The reaction mixture is transferred to a separatory funnel for liquid-liquid extraction. An organic solvent like ethyl acetate is used to extract the product from the aqueous layer. The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The resulting crude product would likely be an oil. Purification can be achieved through vacuum distillation or silica gel column chromatography to yield the pure this compound.
Synthesis Workflow Diagram
Caption: Proposed synthesis of this compound via Michael Addition.
Physical Properties: A Comparative Analysis
As previously noted, specific, experimentally determined physical properties for this compound are not readily found in the literature. However, we can infer expected characteristics by examining its close structural analog, Ethyl 2-oxo-4-phenylbutyrate (CAS 64920-29-2), which lacks the gem-dimethyl group at the C2 position.
Properties of the Structural Analog: Ethyl 2-oxo-4-phenylbutyrate
| Property | Value | Source |
| CAS Number | 64920-29-2 | ChemicalBook[1] |
| Appearance | Pale yellow or colorless oily liquid | ChemicalBook[1], Guidechem[2] |
| Boiling Point | 132 °C at 2 mmHg | ChemicalBook[1] |
| 309 °C at 760 mmHg | Guidechem[2] | |
| Density | 1.091 g/mL at 25 °C | ChemicalBook[1] |
| Refractive Index | n20/D 1.504 | ChemicalBook[1] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate. Low solubility in water. | ChemicalBook[1], Guidechem[2] |
| Storage | Sealed in a dry place at room temperature. | ChemicalBook[1] |
Expected Influence of the Gem-Dimethyl Group
The addition of the two methyl groups at the C2 position in This compound would be expected to influence its physical properties in several ways compared to its analog:
-
Boiling Point: The molecular weight is higher (234.30 vs. 206.24 g/mol ), which would typically increase the boiling point due to stronger van der Waals forces. However, the increased steric bulk from the gem-dimethyl group might disrupt intermolecular packing and slightly counteract this effect. Overall, a slightly higher boiling point under vacuum is anticipated.
-
Melting Point: If the compound were a solid, the gem-dimethyl group could inhibit efficient crystal lattice packing, potentially leading to a lower melting point compared to a less branched isomer. However, as it is likely an oil like its analog, this is less relevant.
-
Density: The addition of two methyl groups (CH₂) increases the molecular volume. This would likely result in a slightly lower density compared to the analog, assuming the increase in volume outweighs the increase in mass on a per-unit-volume basis.
-
Solubility: The molecule becomes more nonpolar and lipophilic with the addition of the two methyl groups. Therefore, its solubility in nonpolar organic solvents would be expected to increase, while its already low solubility in water would decrease further.
Conclusion
This compound is a specialty chemical with established structural identifiers but a lack of comprehensive physical property data in the public domain. For researchers and drug development professionals, understanding its likely synthetic origin via a Michael addition provides crucial context for its preparation and potential impurity profile. While awaiting experimental characterization, the physical properties of its close analog, Ethyl 2-oxo-4-phenylbutyrate, serve as the best available reference for estimating its characteristics, bearing in mind the predictable physicochemical effects of the gem-dimethyl substitution.
References
Sources
An In-depth Technical Guide to the Solubility of Ethyl 2-oxo-4-phenylbutyrate in Organic Solvents
Abstract
The solubility of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of efficient drug development and manufacturing. This guide provides a comprehensive technical overview of the solubility characteristics of Ethyl 2-oxo-4-phenylbutyrate, a key intermediate in the synthesis of several Angiotensin-Converting Enzyme (ACE) inhibitors.[1][2] We will delve into the physicochemical properties that govern its solubility, present available qualitative data, outline a robust experimental protocol for quantitative determination, and explore theoretical models for solubility prediction. The causality behind experimental design and the practical implications for pharmaceutical process chemistry are emphasized throughout to provide actionable insights for laboratory and scale-up operations.
Note on Nomenclature: The compound "Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate" as specified in the query is not widely documented in scientific literature. This guide will focus on the structurally related and industrially significant compound, Ethyl 2-oxo-4-phenylbutyrate (CAS: 64920-29-2) , which is a critical precursor for ACE inhibitors like benazepril and lisinopril.[3] The principles and methodologies discussed herein are broadly applicable to related keto-esters.
The Critical Role of Solubility in Pharmaceutical Synthesis
Understanding and controlling solubility is not merely an academic exercise; it is fundamental to the success of pharmaceutical manufacturing. For an intermediate like Ethyl 2-oxo-4-phenylbutyrate (EOPB), solubility data directly impacts several critical stages of development:[4]
-
Reaction Kinetics & Yield: The choice of solvent dictates whether reactants are in the same phase, influencing reaction rates and overall yield. EOPB synthesis, for instance, may involve Grignard reactions where solvent choice is paramount.[3]
-
Purification & Crystallization: The cornerstone of obtaining high-purity intermediates is selective crystallization. This requires precise knowledge of solubility in various solvent and anti-solvent systems across a range of temperatures.
-
Process Safety & Efficiency: Proper solvent selection, guided by solubility, ensures smooth processing, prevents phase separation or precipitation in transfer lines, and optimizes product isolation.
-
Analytical Method Development: Developing reliable analytical methods, such as HPLC, requires selecting a mobile phase in which the analyte is fully soluble.
Physicochemical Profile of Ethyl 2-oxo-4-phenylbutyrate
The molecular structure of EOPB dictates its interactions with various solvents. The presence of a polar ethyl ester group, a polar ketone group, and a nonpolar phenyl ring creates a molecule with mixed polarity, capable of engaging in dipole-dipole, London dispersion, and weak hydrogen bonding interactions.
Table 1: Key Physicochemical Properties of Ethyl 2-oxo-4-phenylbutyrate
| Property | Value | Source |
| IUPAC Name | Ethyl 2-oxo-4-phenylbutanoate | [1] |
| CAS Number | 64920-29-2 | [1] |
| Molecular Formula | C₁₂H₁₄O₃ | [5] |
| Molecular Weight | 206.24 g/mol | [5] |
| Appearance | Light yellow oily liquid | [1] |
| Boiling Point | 132 °C at 2 mmHg | [1] |
| Density | 1.091 g/mL at 25 °C | [1] |
Solubility Profile: A Practical Overview
Quantitative, temperature-dependent solubility data for EOPB is not extensively published, necessitating experimental determination for specific applications. However, based on its structure and general chemical principles, a qualitative profile can be established. The principle of "like dissolves like" is the primary guide.[6]
Table 2: Qualitative and Expected Solubility of EOPB
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile | High | The polar keto and ester groups of EOPB interact favorably with the dipoles of these solvents. Ethyl Acetate is noted for slight solubility.[1] |
| Halogenated | Dichloromethane, Chloroform | High | These solvents can effectively solvate the phenyl ring and engage in dipole interactions. Chloroform is noted for slight solubility.[1] |
| Aromatic | Toluene, Benzene | Moderate to High | The phenyl ring of EOPB will have strong affinity for aromatic solvents through π-π stacking and dispersion forces. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | Alcohols can act as hydrogen bond acceptors for the carbonyl oxygens of EOPB and engage in dipole-dipole interactions. However, the nonpolar regions of EOPB may limit miscibility. |
| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Low | The overall polarity of EOPB is too high for significant solubility in purely nonpolar, aliphatic solvents. These are potential anti-solvents. |
| Water | Water | Very Low / Insoluble | The large, nonpolar phenyl and ethyl groups dominate the molecule, making it hydrophobic despite the polar functional groups. |
A Self-Validating Protocol for Experimental Solubility Determination
To generate reliable, quantitative solubility data, the isothermal shake-flask method is a gold standard. The following protocol is designed to be self-validating by ensuring equilibrium is truly reached.
Objective: To determine the saturation solubility of EOPB in a given solvent at a specific temperature.
Materials:
-
Ethyl 2-oxo-4-phenylbutyrate (of known purity)
-
Solvent of choice (HPLC grade)
-
Scintillation vials or sealed flasks
-
Constant temperature incubator/shaker
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis spectrophotometer for quantification
Step-by-Step Methodology:
-
Preparation: Add an excess amount of EOPB to a series of vials. The key is to ensure solid EOPB remains visible at the end of the experiment, confirming saturation.
-
Solvent Addition: Accurately add a known volume or mass of the solvent to each vial.
-
Equilibration: Place the sealed vials in a constant-temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the vials vigorously.
-
Causality: Constant temperature is critical as solubility is highly temperature-dependent. Vigorous agitation maximizes the solid-liquid surface area, accelerating the approach to equilibrium.
-
-
Equilibrium Validation (Self-Validation Step): Sample the vials at predetermined time points (e.g., 12, 24, 36, and 48 hours).
-
To sample, stop agitation and allow the solid to settle for 30 minutes inside the incubator.
-
Carefully draw a small aliquot of the supernatant using a syringe and immediately filter it into a clean vial using a syringe filter. This removes all undissolved solids.
-
Causality: Failure to filter properly is a primary source of error, leading to artificially high solubility values. Settling prevents the filter from clogging.
-
-
Quantification:
-
Accurately dilute the filtered samples to a concentration within the calibrated range of your analytical instrument (e.g., HPLC-UV).
-
Analyze the samples and determine the concentration of EOPB.
-
-
Data Analysis: Plot the measured concentration versus time. The point at which the concentration no longer increases and remains constant defines the equilibrium solubility. If the 24, 36, and 48-hour points are statistically identical, equilibrium was likely reached by 24 hours.
Workflow for Experimental Solubility Determination
Caption: Isothermal shake-flask workflow for solubility.
Theoretical Frameworks for Solubility Prediction
When experimental data is unavailable, theoretical models can provide valuable estimates to guide solvent screening.
Hansen Solubility Parameters (HSP)
The HSP model is based on the principle that "like dissolves like" by quantifying this similarity. Every molecule is assigned three parameters, measured in MPa⁰.⁵:[7][8]
-
δD (Dispersion): Energy from atomic forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The "distance" (Ra) between two substances (in this case, EOPB and a solvent) in 3D Hansen space is calculated. A smaller distance implies greater affinity and higher solubility.
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²
While the specific HSP values for EOPB are not published, they can be estimated using group contribution methods. A solvent with HSP values close to those of EOPB would be an excellent candidate for a good solvent.
Conceptual Model of Hansen Solubility Space
Sources
- 1. Ethyl 2-oxo-4-phenylbutyrate | 64920-29-2 [chemicalbook.com]
- 2. Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ethyl 2-oxo-4-phenylbutyrate | CymitQuimica [cymitquimica.com]
- 6. chem.ws [chem.ws]
- 7. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 8. researchgate.net [researchgate.net]
Stability of Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate Under Acidic Conditions: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of the chemical stability of ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate under acidic conditions. As a sophisticated intermediate in pharmaceutical synthesis, understanding its degradation profile is critical for process optimization, formulation development, and ensuring drug product quality. This document elucidates the theoretical underpinnings of its potential degradation pathways, offers field-proven experimental protocols for stability assessment, and details robust analytical methodologies for monitoring the parent compound and its degradants. The causality behind experimental choices is explained to empower researchers in designing and interpreting stability studies.
Introduction: The Significance of Stability in Drug Development
The stability of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a cornerstone of drug development. A comprehensive understanding of a molecule's behavior under various stress conditions, including acidic environments, is not merely a regulatory requirement but a fundamental aspect of ensuring the safety, efficacy, and shelf-life of the final drug product. Forced degradation studies, such as exposure to acidic conditions, are instrumental in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods[1][2].
This compound, a β-keto ester, possesses two reactive carbonyl functionalities and an ester group, making it susceptible to acid-catalyzed reactions. The presence of a gem-dimethyl group at the α-position introduces steric hindrance, which is expected to significantly influence its reactivity compared to unsubstituted β-keto esters. This guide will delve into the mechanistic nuances of its degradation and provide a practical framework for its stability assessment.
Theoretical Framework: Potential Acid-Catalyzed Degradation Pathways
Under acidic conditions, this compound is primarily susceptible to two sequential degradation reactions: ester hydrolysis and decarboxylation.
Acid-Catalyzed Ester Hydrolysis
The cleavage of the ethyl ester bond is a primary degradation pathway. The generally accepted mechanism for acid-catalyzed ester hydrolysis is the AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism[3]. This involves protonation of the carbonyl oxygen of the ester, followed by nucleophilic attack by water.
However, the presence of the sterically demanding gem-dimethyl group adjacent to the ester carbonyl may hinder the approach of the water molecule. In such cases of sterically hindered esters, an alternative AAC1 (acid-catalyzed, acyl-oxygen cleavage, unimolecular) mechanism, which proceeds through an acylium ion intermediate, can become competitive, especially under strongly acidic and ionizing conditions[4].
-
Causality of Steric Hindrance: The gem-dimethyl group acts as a chemical shield, increasing the activation energy required for the nucleophilic attack in the AAC2 pathway. This steric impediment is a critical factor that is predicted to slow down the rate of hydrolysis compared to unhindered β-keto esters[5].
Decarboxylation of the β-Keto Acid Intermediate
The product of ester hydrolysis is the corresponding β-keto acid, 2,2-dimethyl-4-oxo-4-phenylbutanoic acid. β-keto acids are notoriously unstable and readily undergo decarboxylation (loss of CO2) upon gentle heating, often catalyzed by the acidic conditions themselves[6]. This reaction proceeds through a cyclic six-membered transition state, leading to the formation of an enol, which then tautomerizes to the more stable ketone.
The expected final degradation product from this two-step pathway is 3,3-dimethyl-1-phenylbutan-1-one.
Other Potential Degradation Pathways
While hydrolysis and decarboxylation are the most probable degradation routes, other acid-catalyzed reactions, such as those involving the ketone functionality or potential side reactions of the carbocation intermediate in the AAC1 pathway, should not be entirely ruled out, especially under forcing conditions. 1,3-dicarbonyl compounds can undergo various reactions, and a thorough analysis is necessary to identify any minor degradation products[7].
Experimental Design for Forced Degradation Studies
A well-designed forced degradation study aims to achieve a target degradation of 5-20% of the parent compound to ensure that the degradation products are formed in sufficient quantities for detection and identification without completely consuming the starting material[8][9].
Rationale for Selection of Stress Conditions
To comprehensively assess the stability of this compound, a matrix of conditions should be employed.
| Parameter | Conditions | Rationale |
| Acid Type | 0.1 M HCl, 0.1 M H2SO4 | To evaluate the effect of different non-oxidizing acids. |
| Acid Concentration | 0.1 M, 1 M | To assess the impact of acid strength on the degradation rate. |
| Temperature | Room Temperature (25°C), 50°C, 70°C | To determine the temperature dependence of the degradation and to accelerate the process if it is slow at room temperature[1]. |
| Time Points | 0, 2, 4, 8, 24, 48 hours (initial study) | To monitor the progress of the degradation and establish a kinetic profile. The time points should be adjusted based on the initial findings. |
| Solvent System | Acetonitrile/Water or Methanol/Water | To ensure the solubility of the compound and facilitate the reaction. |
Experimental Workflow
The following diagram illustrates a robust workflow for conducting the forced degradation study.
Caption: A typical workflow for a forced degradation study.
Step-by-Step Protocol for Acidic Stress Testing
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Preparation of Stress Samples:
-
For each condition, transfer a known volume of the stock solution into a volumetric flask.
-
Add the required volume of the specified acidic solution (e.g., 0.1 M HCl, 1 M HCl).
-
If necessary, add a co-solvent to ensure solubility.
-
Dilute to the mark with the acidic solution.
-
Prepare a control sample with the same composition but without the acid.
-
-
Incubation: Place the flasks in a temperature-controlled environment (e.g., water bath, oven) at the specified temperatures.
-
Sampling and Quenching:
-
At each time point, withdraw an aliquot of the sample.
-
Immediately neutralize the aliquot with an equivalent amount of a suitable base (e.g., NaOH) to stop the degradation process.
-
-
Sample Analysis:
-
Dilute the neutralized sample to a suitable concentration for HPLC analysis.
-
Analyze the sample using a validated stability-indicating HPLC method.
-
Analytical Methodology: A Stability-Indicating HPLC-UV Method
A robust stability-indicating analytical method is one that can accurately quantify the decrease in the concentration of the active substance due to degradation and separate its degradation products from the parent compound and from each other.
Rationale for Method Selection
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used and reliable technique for the analysis of pharmaceutical compounds and their degradation products[10][11]. The phenyl group in this compound provides a strong chromophore, making it well-suited for UV detection.
Proposed HPLC-UV Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (with 0.1% Formic Acid or Phosphoric Acid) - Gradient elution |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or determined by UV scan) |
| Injection Volume | 10 µL |
-
Causality of Method Parameters:
-
C18 Column: The non-polar stationary phase is suitable for retaining the relatively non-polar analyte and its potential degradation products.
-
Acidified Mobile Phase: The addition of acid to the mobile phase helps to ensure good peak shape for acidic analytes (like the potential β-keto acid intermediate) and can improve the resolution.
-
Gradient Elution: A gradient of increasing organic solvent is proposed to effectively separate the parent compound from its more polar degradation products (e.g., the carboxylic acid) and any less polar byproducts within a reasonable run time.
-
Method Validation
The developed HPLC method must be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.
Predicted Degradation Profile and Data Interpretation
Based on the theoretical degradation pathways, the following changes are expected to be observed in the chromatograms over time under acidic stress:
-
A decrease in the peak area of the parent compound, this compound.
-
The appearance and subsequent decrease of a peak corresponding to the intermediate, 2,2-dimethyl-4-oxo-4-phenylbutanoic acid.
-
The appearance and increase of a peak corresponding to the final degradation product, 3,3-dimethyl-1-phenylbutan-1-one.
Quantitative Analysis
The percentage of the remaining parent compound and the percentage of each degradation product formed can be calculated at each time point. This data can be used to determine the degradation kinetics.
Identification of Degradation Products
For definitive identification of the degradation products, fractions corresponding to the new peaks in the HPLC chromatogram should be collected and analyzed by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mechanistic Elucidation and Visualization
The following diagram illustrates the primary proposed degradation pathway of this compound under acidic conditions.
Caption: Proposed acid-catalyzed degradation of the target compound.
Conclusion and Future Perspectives
This technical guide provides a robust framework for investigating the stability of this compound under acidic conditions. The presence of the gem-dimethyl group is anticipated to decrease the rate of hydrolysis compared to its unhindered counterparts, a hypothesis that can be quantitatively assessed using the experimental design outlined herein. A thorough understanding of its degradation profile is paramount for the development of stable formulations and for ensuring the overall quality and safety of pharmaceutical products derived from this important intermediate. Future studies could involve detailed kinetic modeling to precisely predict the shelf-life under various pH and temperature conditions, as well as the investigation of its stability in the solid state.
References
- Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
- O'Hagan, D. (2000). The polyketide metabolites.
- ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
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An In-depth Technical Guide to the Thermal Stability of Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermal stability of Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate, a β-keto ester of interest in pharmaceutical development. While specific experimental data for this compound is not widely published, this document synthesizes established principles of organic chemistry and thermal analysis to predict its decomposition pathways and provide detailed, field-proven methodologies for its empirical assessment. This guide is designed to equip researchers with the foundational knowledge and practical protocols necessary to rigorously evaluate the thermal stability of this and related compounds, a critical parameter in drug development and formulation.
Introduction: The Imperative of Thermal Stability in Pharmaceutical Development
The thermal stability of an active pharmaceutical ingredient (API) or intermediate is a cornerstone of drug development. It directly influences shelf-life, formulation strategies, manufacturing processes, and ultimately, patient safety and therapeutic efficacy.[1] Uncontrolled thermal degradation can lead to loss of potency, the formation of potentially toxic impurities, and unpredictable performance of the final drug product.
This compound, as a β-keto ester, belongs to a class of compounds known for their synthetic versatility.[2] However, this same functionality can also be a locus of thermal instability. Understanding the thermal behavior of this molecule is therefore not merely an academic exercise but a crucial step in its journey from laboratory to clinic. This guide will provide a theoretical framework for its decomposition and the experimental means to validate it.
Predicted Thermal Decomposition Pathways
Based on the fundamental reactivity of β-keto esters, the primary thermal decomposition pathway for this compound is anticipated to be decarboxylation.[3][4] This process, however, is typically preceded by the hydrolysis of the ethyl ester, which can be catalyzed by trace amounts of water or acidic/basic impurities.
The proposed mechanism involves two key steps:
-
Ester Hydrolysis: The ethyl ester is hydrolyzed to the corresponding β-keto acid, 2,2-dimethyl-4-oxo-4-phenylbutanoic acid.
-
Decarboxylation: The β-keto acid readily loses carbon dioxide upon heating, proceeding through a cyclic transition state to form an enol intermediate, which then tautomerizes to the more stable ketone, 1,1-dimethyl-3-phenylacetone.[3]
It is important to note that other decomposition pathways may exist, and their prevalence will depend on factors such as the presence of oxygen, catalysts, and the specific temperature ramp rates used during analysis. A related compound, ethyl 3-oxo-4-phenylbutyrate, has been shown to decompose into phenyl-2-propanone (P2P) during GC-MS analysis, highlighting the potential for thermal degradation in analytical techniques.[5]
Visualizing the Decomposition Pathway
The following diagram illustrates the predicted primary decomposition pathway of this compound.
Caption: Predicted two-step thermal decomposition pathway.
Experimental Assessment of Thermal Stability
A robust evaluation of thermal stability requires the use of specialized analytical techniques. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the workhorses in this field, providing complementary information on mass loss and heat flow as a function of temperature.[6][7][8]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated at a controlled rate.[9] This technique is invaluable for determining the onset temperature of decomposition, quantifying mass loss, and identifying the number of decomposition steps.[1]
-
Instrument Preparation:
-
Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Select an appropriate sample pan (e.g., platinum or ceramic).
-
Tare the balance with the empty sample pan.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into the tared sample pan.
-
Ensure a uniform, thin layer of the sample at the bottom of the pan to promote even heat distribution.
-
-
TGA Method Parameters:
-
Purge Gas: Nitrogen (inert atmosphere) at a flow rate of 20-50 mL/min. This is crucial to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A slower heating rate (e.g., 5 °C/min) can provide better resolution of thermal events.
-
-
Data Acquisition: Record the mass, temperature, and time throughout the experiment.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins. This can be determined by the intersection of the baseline with the tangent of the decomposition curve.[1]
-
Calculate the mass loss for each decomposition step.
-
Analyze the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.[1]
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6][10] It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition, and to quantify the enthalpy changes associated with these events.[7]
-
Instrument Preparation:
-
Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).
-
Use hermetically sealed aluminum pans to contain any evolved gases and prevent sample loss before decomposition.
-
-
Sample Preparation:
-
Accurately weigh 2-5 mg of this compound into a DSC pan.
-
Hermetically seal the pan.
-
Prepare an empty, hermetically sealed pan as a reference.
-
-
DSC Method Parameters:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at a temperature below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond the decomposition temperature determined by TGA.
-
-
Data Acquisition: Record the heat flow, temperature, and time.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).
-
Determine the onset temperature and peak temperature for each thermal event.
-
Integrate the area under the peaks to determine the enthalpy of fusion (for melting) and the enthalpy of decomposition.
-
Visualizing the Experimental Workflow
The following diagram outlines the logical flow of the thermal stability analysis.
Caption: Workflow for comprehensive thermal stability analysis.
Data Interpretation and Summary
The data obtained from TGA and DSC should be synthesized to provide a complete picture of the thermal stability of this compound.
| Parameter | Technique | Expected Observation | Significance |
| Onset of Decomposition | TGA | The temperature at which a significant mass loss is first detected. | Defines the upper limit of thermal stability under the tested conditions. |
| Mass Loss (%) | TGA | A mass loss corresponding to the loss of CO2 and potentially other fragments. | Helps to confirm the proposed decomposition mechanism. |
| Melting Point (Tm) | DSC | A sharp endothermic peak. | A key physical property and an indicator of purity. |
| Decomposition Exotherm | DSC | A broad exothermic peak following the melting point. | Indicates that the decomposition process releases energy. |
| Enthalpy of Fusion (ΔHf) | DSC | The integrated area of the melting peak. | A measure of the energy required to melt the solid. |
| Enthalpy of Decomposition (ΔHd) | DSC | The integrated area of the decomposition peak. | Quantifies the heat released during decomposition, which is important for safety assessments. |
Conclusion and Recommendations
This guide provides a predictive framework and detailed experimental protocols for assessing the thermal stability of this compound. The anticipated primary decomposition pathway is decarboxylation following ester hydrolysis. Rigorous experimental evaluation using TGA and DSC is essential to confirm this pathway and to quantify the key parameters of thermal stability.
For drug development professionals, it is recommended to perform these analyses early in the development process. The obtained data will be critical for:
-
Process Chemistry: Defining safe operating temperatures for synthesis and purification.
-
Formulation Science: Selecting compatible excipients and predicting long-term stability.
-
Regulatory Submissions: Providing essential data on the stability and impurity profile of the drug substance.
By following the methodologies outlined in this guide, researchers can build a robust understanding of the thermal behavior of this compound, ensuring the development of a safe, stable, and effective pharmaceutical product.
References
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ResearchGate. (n.d.). (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B).... Retrieved from [Link]
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Reddit. (2020, March 29). Mechanism for decarboxylation of a beta-keto ester in ethanol. Retrieved from [Link]
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ResearchGate. (n.d.). Analysis of potential phenylacetone precursors (ethyl 3‐oxo‐2‐phenylbutyrate, methyl 3‐oxo‐4‐phenylbutyrate, and ethyl 3‐oxo‐4‐phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. Retrieved from [Link]_
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-
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-
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Unlocking New Therapeutic Frontiers: A Technical Guide to the Research Applications of Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate
Abstract
Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate, a gamma-keto ester with a unique structural architecture, stands as a promising yet underexplored scaffold in medicinal chemistry and synthetic organic chemistry. Its butyrophenone-like moiety, coupled with the reactive 1,4-dicarbonyl system, presents a compelling platform for the development of novel therapeutics and complex molecular architectures. This technical guide provides an in-depth exploration of the potential research applications of this compound, moving beyond theoretical postulations to offer detailed, actionable experimental protocols for its synthesis and derivatization. We will delve into two primary research avenues: its use as a precursor for a new generation of atypical antipsychotic agents targeting dopamine and serotonin receptors, and its application in the synthesis of novel substituted pyridazine heterocycles, a privileged scaffold in drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their research endeavors.
Introduction: The Therapeutic Potential of a Unique Chemical Scaffold
This compound possesses a confluence of structural features that make it a molecule of significant interest. The core of its potential lies in the butyrophenone substructure, a well-established pharmacophore in the realm of antipsychotic drugs.[1] The presence of the gem-dimethyl group at the α-position offers steric bulk, which can influence receptor binding and metabolic stability. Furthermore, the gamma-keto ester functionality is a versatile handle for a variety of chemical transformations, including heterocycle formation and further functionalization.[2][3]
This guide will illuminate the path from the synthesis of this foundational molecule to its potential application in cutting-edge research, providing the scientific community with the necessary tools to unlock its full potential.
Synthesis of this compound
While the direct synthesis of this compound is not extensively documented, a plausible and efficient route can be devised based on established methodologies for the synthesis of related gamma-keto esters. A proposed retro-synthetic analysis suggests a Grignard-based approach, analogous to the synthesis of similar keto esters.[4][5][6]
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process starting from commercially available reagents.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
2-bromo-2-methylpropane
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl benzoylacetate
-
Copper(II) chloride (CuCl₂)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Step 1: Preparation of tert-butylmagnesium bromide.
-
Under an inert atmosphere (argon or nitrogen), flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add magnesium turnings (1.2 eq) to the flask.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of 2-bromo-2-methylpropane (1.0 eq) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium and gently heat to initiate the reaction.
-
Once the reaction starts (disappearance of iodine color and gentle reflux), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux for an additional hour to ensure complete formation of the Grignard reagent.
-
Allow the solution to cool to room temperature. The resulting grey solution is the Grignard reagent.
-
-
Step 2: Acylation to form this compound.
-
In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve ethyl benzoylacetate (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a catalytic amount of copper(II) chloride (0.05 eq).
-
Slowly add the freshly prepared tert-butylmagnesium bromide solution (1.1 eq) via cannula to the cooled solution of ethyl benzoylacetate.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.
-
Application 1: A Scaffold for Novel Atypical Antipsychotics
The structural resemblance of this compound to butyrophenone antipsychotics, such as haloperidol, makes it an attractive starting point for the development of novel central nervous system (CNS) agents.[1] Atypical antipsychotics typically exhibit a multi-receptor binding profile, with antagonism at dopamine D2 and serotonin 5-HT2A receptors being a key feature.[7][8][9][10][11] The butyrophenone core can be modified to incorporate a basic amine moiety, a common feature of many CNS drugs, to interact with the target receptors.
Synthetic Strategy for Butyrophenone Analogs
The ketone functionality of this compound can be reductively aminated to introduce a variety of amine-containing side chains.
Caption: Reductive amination workflow for synthesizing novel butyrophenone analogs.
Detailed Experimental Protocol for Reductive Amination
Materials:
-
This compound
-
Substituted piperazine (e.g., 1-(2-methoxyphenyl)piperazine)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add the substituted piperazine (1.2 eq) followed by titanium(IV) isopropoxide (1.5 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours to allow for imine/enamine formation.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (2.0 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of water.
-
Filter the mixture through a pad of Celite to remove titanium salts, washing with DCM.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: DCM/methanol gradient) to yield the desired butyrophenone analog.
Biological Evaluation: In Vitro Receptor Binding Assays
The synthesized compounds should be evaluated for their affinity to key CNS receptors implicated in psychosis, primarily dopamine D2 and serotonin 5-HT2A receptors.[12][13][14][15]
3.3.1. Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of the synthesized compounds for human dopamine D2 and serotonin 5-HT2A receptors.
Materials:
-
Cell membranes expressing human recombinant D2 or 5-HT2A receptors
-
Radioligands: [³H]Spiperone (for D2) or [³H]Ketanserin (for 5-HT2A)
-
Non-specific binding competitor: Haloperidol (for D2) or Mianserin (for 5-HT2A)
-
Synthesized test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, cell membranes, radioligand, and either the test compound, buffer (for total binding), or the non-specific competitor (for non-specific binding).
-
Incubate the plates at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Determine the IC₅₀ values by non-linear regression analysis and calculate the Ki values using the Cheng-Prusoff equation.
Data Presentation: Hypothetical Receptor Binding Affinities
| Compound | D₂ Receptor Ki (nM) | 5-HT₂A Receptor Ki (nM) |
| Haloperidol | 1.5 | 50 |
| Risperidone | 3.2 | 0.2 |
| Analog 1 | 10.5 | 2.1 |
| Analog 2 | 8.7 | 15.3 |
| Analog 3 | 25.1 | 1.8 |
In Vivo Models for Antipsychotic Activity
Promising compounds from in vitro assays can be further evaluated in established animal models of psychosis.[16][17][18][19][20]
-
Amphetamine-induced hyperlocomotion: This model assesses the ability of a compound to block the stimulant effects of amphetamine, which are mediated by dopamine.
-
Catalepsy test: This test measures the induction of catalepsy, a predictor of extrapyramidal side effects (motor impairments) often associated with older antipsychotics. Atypical antipsychotics are expected to have a lower propensity to induce catalepsy.
Application 2: Synthesis of Novel Substituted Pyridazines
The 1,4-dicarbonyl moiety of this compound makes it an ideal precursor for the synthesis of six-membered heterocycles, particularly pyridazines and pyridazinones, through condensation with hydrazine derivatives.[21][22][23][24][25][26] Pyridazine scaffolds are present in a wide range of biologically active molecules with diverse therapeutic applications.
Synthetic Strategy for Pyridazine Derivatives
The reaction of this compound with hydrazine or substituted hydrazines is expected to yield the corresponding pyridazinone derivatives.
Caption: Synthesis of pyridazinone derivatives from this compound.
Detailed Experimental Protocol for Pyridazinone Synthesis
Materials:
-
This compound
-
Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware for reflux
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) or the substituted hydrazine.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure pyridazinone derivative.
Conclusion and Future Directions
This compound is a versatile and promising building block for the development of novel therapeutic agents and complex chemical entities. This guide has provided a comprehensive overview of its potential applications, supported by detailed and actionable experimental protocols. The exploration of its utility in the synthesis of atypical antipsychotics and substituted pyridazines opens up exciting avenues for future research. Further derivatization of the ester functionality and modifications of the phenyl ring could lead to a vast library of novel compounds with diverse pharmacological profiles. The scientific community is encouraged to utilize the information presented herein to further investigate and unlock the full potential of this intriguing molecule.
References
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- Wikipedia. (n.d.). Dopamine antagonist.
- Oishi, S., et al. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Organic Chemistry Frontiers.
- Google Patents. (2010).
- Abuhashem, A. (2020). Potential atypical antipsychotics: Synthesis, binding affinity and SAR of new heterocyclic bioisosteric butyrophenone analogues as multitarget ligands.
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- Wikipedia. (n.d.). 5-HT2A receptor.
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- Gyan Sanchay. (n.d.). Pharmacological Screening of Anti Psychotic Agents.
- Elghandour, A. H. H., et al. (1993). Synthesis of New Substituted Pyridazines. ChemInform, 24(41).
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- Guidechem. (n.d.).
- MilliporeSigma. (n.d.).
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- Lunkad, A. (2023). SAR of Butyrophenone. YouTube.
- Medicosis Perfectionalis. (2025). Neurotransmitters - Serotonin (5-HT) - Pharmacology. YouTube.
- Feng, X., et al. (2021). Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. Frontiers in Chemistry, 9, 735091.
- Slideshare. (n.d.). Antipsychotic screening models.
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- Kim, D. H., et al. (2003). Synthesis of α-Ketobutyrolactones and γ-Hydroxy-α-Keto Acids. Bulletin of the Korean Chemical Society, 24(11), 1581-1584.
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Reactivity of the alpha,alpha-dimethyl beta-keto ester moiety
An In-depth Technical Guide to the Reactivity of the α,α-Dimethyl β-Keto Ester Moiety
Abstract
The β-keto ester is a cornerstone functional group in the edifice of synthetic organic chemistry, prized for the reactivity of its acidic α-protons. The introduction of geminal dimethyl substituents at this α-position fundamentally alters the moiety's chemical behavior, obstructing classical enolate pathways while simultaneously unlocking a unique and powerful set of transformations. This guide provides an in-depth exploration of the α,α-dimethyl β-keto ester, moving beyond textbook examples to dissect the causal relationships between its structure and its modern synthetic applications. We will examine the challenges in its synthesis, the consequences of its blocked α-position, and the frontier of its reactivity, dominated by elegant transition-metal-catalyzed reactions. This document is intended for researchers, scientists, and drug development professionals who seek to leverage this versatile building block for the construction of complex molecular architectures.
The α,α-Dimethyl β-Keto Ester: A Paradigm of Redirected Reactivity
β-Keto esters are traditionally valued as synthons for producing alkylated ketones and carboxylic acids through sequences of alkylation, hydrolysis, and decarboxylation.[1][2] The entire paradigm of this classical reactivity hinges on the presence of at least one acidic proton at the α-carbon, which has a pKa of approximately 11. The removal of this proton generates a stabilized enolate, a potent nucleophile that is central to reactions like the acetoacetic ester synthesis.[3][4]
The α,α-dimethyl β-keto ester moiety presents a fascinating deviation from this norm. The quaternary center at the α-position, bearing two methyl groups, possesses no abstractable protons. This structural feature renders the molecule inert to traditional deprotonation-alkylation sequences and fundamentally alters its reactivity profile.
Key Structural Consequences:
-
Blocked Enolization: The absence of α-protons prevents the formation of a classical enolate under basic conditions. This immediately precludes direct α-alkylation and related C-C bond-forming reactions at this position.[1]
-
Steric Hindrance: The bulky gem-dimethyl group sterically shields both the ester and ketone carbonyls, often necessitating harsher conditions for reactions like hydrolysis compared to their un- or mono-substituted counterparts.[1]
-
Conformational Rigidity: The substitution pattern influences the molecule's preferred conformation, which can be leveraged in stereoselective reactions.
Instead of being a synthetic dead-end, this "blocked" structure redirects the molecule's reactivity towards alternative, often more subtle and powerful, pathways. The most significant of these are palladium-catalyzed transformations of allylic α,α-dimethyl β-keto esters, which proceed through mechanisms entirely distinct from classical enolate chemistry.[1]
Synthesis of α,α-Dimethyl β-Keto Esters
The construction of a quaternary carbon center adjacent to a carbonyl group is a non-trivial synthetic challenge. Standard Claisen condensation reactions, which require an enolizable ester, are not directly applicable for creating the core of this moiety in one step.[5] However, several robust methods have been developed.
Acylation of Ketene Silyl Acetals and Enol Ethers
A highly effective strategy involves the C-acylation of ketene silyl acetals derived from α,α-disubstituted esters. This approach provides access to thermodynamically unfavorable α,α-dialkylated β-keto esters.[6] Catalysts such as pentafluorophenylammonium triflate (PFPAT) have proven effective in promoting the reaction between ketene silyl acetals and acid chlorides to yield the desired products.[6]
Decarboxylative Claisen Condensation
Another powerful method is the decarboxylative Claisen condensation. This reaction utilizes magnesium enolates of substituted malonic acid half oxyesters (SMAHOs) as nucleophiles, which react with various acyl donors (including acyl chlorides, anhydrides, and even carboxylic acids) to furnish functionalized α-substituted β-keto esters in good yields.[6]
Representative Synthetic Protocol: PFPAT-Catalyzed Acylation
This protocol describes the synthesis of an α,α-dimethyl β-keto ester via the C-acylation of a ketene silyl acetal.
Step 1: Preparation of the Ketene Silyl Acetal
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 0.5 M).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Add lithium diisopropylamide (LDA, 1.1 eq) to the flask, followed by the dropwise addition of methyl isobutyrate (1.0 eq).
-
Stir the solution for 30 minutes at -78 °C to ensure complete enolate formation.
-
Add chlorotrimethylsilane (TMSCl, 1.2 eq) dropwise and allow the reaction to warm to room temperature over 2 hours.
-
The crude ketene silyl acetal is typically used in the next step after a simple workup (quenching with sat. NaHCO₃, extraction, drying, and solvent removal).
Step 2: C-Acylation
-
To a solution of the crude ketene silyl acetal (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add the desired acyl chloride (1.1 eq).
-
Add pentafluorophenylammonium triflate (PFPAT, 5 mol%) to the solution at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x), combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure α,α-dimethyl β-keto ester.
The Core Reactivity Manifold
The reactivity of the α,α-dimethyl β-keto ester is best understood as a departure from classical pathways, with its most profound applications emerging from palladium catalysis.
Hydrolysis and Decarboxylation
While classical β-keto esters are readily hydrolyzed and decarboxylated, the steric congestion in α,α-dimethyl analogues makes these processes more challenging.[1]
-
Hydrolysis: Saponification typically requires forcing conditions, such as refluxing with a strong base (e.g., KOH in ethanol/water) for extended periods. Acid-catalyzed hydrolysis can also be employed but may also require elevated temperatures.[1][7]
-
Decarboxylation: Once the β-keto acid is formed via hydrolysis, decarboxylation proceeds upon heating, often driven by the formation of a stable enol intermediate which then tautomerizes to the final ketone product.[3][7]
The overall transformation is robust but lacks the subtlety of more modern methods.
Caption: Workflow for Hydrolysis and Decarboxylation.
Palladium-Catalyzed Reactivity of Allylic Esters: A New Frontier
The most significant and synthetically powerful reactions of this moiety involve the palladium-catalyzed decarboxylation of its allylic esters . This approach, pioneered by Jiro Tsuji, generates palladium enolates under neutral conditions, which then serve as versatile intermediates for a variety of transformations that are impossible through other means.[1]
A key distinction from the thermal Carroll rearrangement is that the palladium-catalyzed version does not require enolization of the starting material. This makes it uniquely suited for α,α-disubstituted substrates.[1]
Sources
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- 3. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
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- 6. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 7. aklectures.com [aklectures.com]
Methodological & Application
Application Note: Laboratory-Scale Synthesis of Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate
Introduction: The Significance of γ-Ketoesters
γ-Ketoesters are a valuable class of organic compounds, serving as critical building blocks in the synthesis of a wide array of more complex molecules. Their bifunctional nature, containing both a ketone and an ester moiety, allows for diverse chemical transformations. Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate (CAS No: 594815-53-9) is a prime example of this scaffold, incorporating a sterically hindered quaternary center that can direct the stereochemical outcome of subsequent reactions. Its structure is of significant interest to researchers in medicinal chemistry and materials science for the development of novel therapeutic agents and functional polymers.
This application note provides a detailed, robust, and reproducible protocol for the laboratory-scale synthesis of this compound via a base-catalyzed Michael addition. The chosen methodology is renowned for its efficiency in forming carbon-carbon bonds under relatively mild conditions. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and discuss the critical parameters that ensure a high-yield, high-purity outcome.
Reaction Mechanism: The Michael Addition Pathway
The synthesis proceeds through a conjugate addition, specifically the Michael reaction. This reaction is a cornerstone of organic synthesis, involving the addition of a nucleophile—in this case, an enolate—to an α,β-unsaturated carbonyl compound.[1]
The mechanism can be dissected into three primary stages:
-
Enolate Formation: A strong base, sodium ethoxide (NaOEt), is used to deprotonate the α-carbon of ethyl isobutyrate. The resulting enolate is a potent carbon-based nucleophile. The choice of sodium ethoxide as the base is strategic; it precludes the possibility of transesterification, as the ethoxide anion matches the ester's alcohol component.
-
Nucleophilic Attack: The generated enolate attacks the electrophilic β-carbon of the α,β-unsaturated ketone, benzylideneacetone (also known as benzalacetone). This conjugate attack is favored over direct attack at the carbonyl carbon, leading to the formation of a new carbon-carbon bond and a resonance-stabilized enolate intermediate.
-
Protonation: The reaction is quenched with a proton source (e.g., a mild acid), which protonates the intermediate enolate at its α-carbon, yielding the final γ-ketoester product.
The overall transformation is thermodynamically driven by the formation of a stable C-C single bond at the expense of a weaker C-C pi bond.[1]
Experimental Protocol
This section provides a comprehensive, step-by-step procedure for the synthesis of this compound.
Reagents and Materials
Quantitative data for the synthesis is summarized in the table below. All reagents should be of high purity, and solvents should be anhydrous where specified.
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Role |
| Ethyl Isobutyrate | 97-62-1 | 116.16 | 13.9 g (15.0 mL) | 120 | Nucleophile Precursor |
| Benzylideneacetone | 122-57-6 | 146.19 | 14.6 g | 100 | Michael Acceptor |
| Sodium Ethoxide | 917-58-8 | 68.05 | 8.16 g | 120 | Base |
| Ethanol (Anhydrous) | 64-17-5 | 46.07 | 150 mL | - | Solvent |
| Diethyl Ether (Anhydrous) | 60-29-7 | 74.12 | 100 mL | - | Extraction Solvent |
| Hydrochloric Acid (1 M) | 7647-01-0 | 36.46 | ~50 mL | - | Quenching Agent |
| Sat. Sodium Bicarbonate (aq) | 144-55-8 | 84.01 | 50 mL | - | Neutralizing Wash |
| Brine (Sat. NaCl aq) | 7647-14-5 | 58.44 | 50 mL | - | Aqueous Wash |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | ~10 g | - | Drying Agent |
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the experimental procedure.
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
A. Enolate Formation
-
Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried to remove residual moisture.
-
Purge the system with dry nitrogen gas for 10 minutes. Maintain a positive nitrogen atmosphere throughout the reaction to prevent moisture contamination.
-
To the flask, add 150 mL of anhydrous ethanol, followed by the careful addition of sodium ethoxide (8.16 g, 120 mmol). Stir until the base is fully dissolved.
-
Cool the resulting solution to 0 °C using an ice-water bath.
-
Add ethyl isobutyrate (13.9 g, 120 mmol) to the dropping funnel and add it dropwise to the cooled ethoxide solution over 20 minutes. The formation of the enolate is a critical step; maintaining a low temperature minimizes side reactions.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
B. Michael Addition
-
While the enolate solution stirs, dissolve benzylideneacetone (14.6 g, 100 mmol) in 50 mL of anhydrous ethanol.
-
Add this solution to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above 5 °C. The causality here is to control the exothermic reaction and prevent undesired polymerization or condensation reactions.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Let the reaction stir at room temperature for 12-16 hours (overnight).
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the benzylideneacetone spot indicates reaction completion.
C. Workup and Isolation
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly quench the reaction by adding 1 M hydrochloric acid dropwise until the solution is acidic (pH ~5-6). This step protonates the intermediate enolate and neutralizes the excess base.
-
Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and 100 mL of deionized water. Shake vigorously and allow the layers to separate.
-
Collect the organic layer. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.
-
Combine all organic extracts and wash sequentially with 50 mL of saturated sodium bicarbonate solution (to remove residual acid) and 50 mL of brine (to remove residual water).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product as a viscous oil.
D. Purification
-
Purify the crude oil by vacuum distillation. The product, this compound, is expected to have a significantly higher boiling point than any unreacted starting materials.
-
Collect the fraction distilling at the appropriate temperature and pressure. The purity of the collected fractions should be assessed by TLC or GC-MS.
-
The final product should be a clear, pale yellow oil. Confirm its identity and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Safety and Handling Precautions
All manipulations must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Sodium Ethoxide: Corrosive and reacts with water. Handle under an inert atmosphere.
-
Ethyl Isobutyrate: Highly flammable liquid and vapor. Causes skin and serious eye irritation.[2][3][4]
-
Diethyl Ether: Extremely flammable. Forms explosive peroxides upon standing. Use only peroxide-free ether.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.
Refer to the Material Safety Data Sheets (MSDS) for each reagent before commencing work.
References
- Klein, D. R. (2017). Organic Chemistry (3rd ed.). John Wiley & Sons. (Provides general principles of Michael Addition).
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link][1]
Sources
Application Notes and Protocols: Purification of Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate by Column Chromatography
Introduction
Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate is a β-keto ester of significant interest in organic synthesis, serving as a versatile precursor for various pharmaceuticals and complex molecules.[1][2] The purity of this intermediate is paramount for the success of subsequent synthetic steps. Column chromatography is a widely employed purification technique in both academic and industrial laboratories for isolating compounds from complex mixtures.[3][4][5] This document provides a detailed guide to the purification of this compound using silica gel column chromatography, emphasizing the principles, practical execution, and troubleshooting of the process.
Principles of Separation in Column Chromatography
Column chromatography separates compounds based on their differential distribution between a stationary phase and a mobile phase.[4][6][7] In the context of purifying this compound, we utilize normal-phase chromatography.
-
Stationary Phase: Silica gel, a porous form of silicon dioxide (SiO₂), is a highly polar adsorbent.[3][6] Its surface is rich in hydroxyl (-OH) groups, which can form hydrogen bonds and dipole-dipole interactions with polar molecules.[3]
-
Mobile Phase: A non-polar or moderately polar solvent, or a mixture of such solvents, acts as the mobile phase.[4][8][9] It flows through the column, carrying the components of the mixture with it.[7]
-
Separation Mechanism: The separation is governed by the polarity of the compounds in the mixture.[3][7] More polar compounds will adhere more strongly to the polar silica gel and thus move down the column more slowly.[3] Less polar compounds will have a weaker interaction with the stationary phase and will be carried along more readily by the mobile phase, eluting from the column first.[6][7]
This compound possesses both a ketone and an ester functional group, rendering it a moderately polar compound. The choice of the mobile phase is therefore critical to achieve effective separation from both less polar and more polar impurities.
Pre-Purification: Thin-Layer Chromatography (TLC) Analysis
Before proceeding with column chromatography, it is essential to develop a suitable solvent system using Thin-Layer Chromatography (TLC).[10] TLC is a rapid and inexpensive technique that provides a preview of the separation that can be expected on a column.[10]
Protocol for TLC Analysis
-
Plate Preparation: Use commercially available silica gel TLC plates.
-
Spotting: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount of the solution onto the baseline of the TLC plate.[11]
-
Developing the Chromatogram: Place the TLC plate in a developing chamber containing a shallow pool of the chosen solvent system. The solvent will move up the plate by capillary action.
-
Visualization: After the solvent front has nearly reached the top of the plate, remove it from the chamber and mark the solvent front. Visualize the separated spots under a UV lamp (if the compounds are UV active) or by using a staining agent (e.g., potassium permanganate or iodine).
-
Determining the Optimal Solvent System: The ideal solvent system will result in the target compound having a Retention Factor (Rƒ) value between 0.2 and 0.4.[12] This ensures that the compound will move down the column at a reasonable rate and be well-separated from impurities. A common starting point for moderately polar compounds is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[8]
| Parameter | Description |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate mixtures (e.g., 9:1, 8:2, 7:3 v/v) |
| Target Rƒ Value | 0.2 - 0.4 |
Detailed Protocol for Column Chromatography
Once an optimal solvent system has been identified via TLC, the large-scale purification can be performed.
Materials and Equipment
| Reagents and Consumables | Equipment |
| Crude this compound | Chromatography Column |
| Silica Gel (for flash chromatography, 230-400 mesh) | Funnel |
| Hexane (HPLC grade) | Beakers and Erlenmeyer flasks |
| Ethyl Acetate (HPLC grade) | Collection tubes or flasks |
| Sand (acid-washed) | TLC plates and developing chamber |
| Cotton or glass wool | UV lamp |
| Rotary Evaporator |
Step-by-Step Purification Workflow
The overall process for the purification of this compound is outlined below.
Caption: Workflow for the purification of this compound.
1. Column Packing
There are two primary methods for packing a chromatography column: the dry packing method and the wet packing (slurry) method. The wet packing method is generally preferred as it minimizes the chances of air bubbles and cracks in the stationary phase.
Wet Packing (Slurry) Method:
-
Prepare the Slurry: In a beaker, mix the required amount of silica gel with the chosen mobile phase to form a slurry. The amount of silica gel is typically 20-50 times the weight of the crude sample.[6]
-
Pack the Column: Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[12] Pour the silica gel slurry into the column.
-
Settle the Packing: Gently tap the side of the column to ensure even packing and dislodge any air bubbles. Open the stopcock to allow some solvent to drain, which will help in compacting the silica gel bed.
-
Add a Protective Layer: Once the silica gel has settled, add a thin layer of sand on top to prevent disturbance of the stationary phase during sample loading and solvent addition.[12]
-
Equilibrate the Column: Pass several column volumes of the mobile phase through the packed column to ensure it is fully equilibrated. Never let the solvent level drop below the top of the sand layer, as this can cause the column to "run dry" and crack, leading to poor separation.[13]
2. Sample Loading
-
Dissolve the Sample: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent if necessary for solubility.
-
Load onto the Column: Carefully add the dissolved sample solution to the top of the column using a pipette.
-
Adsorb the Sample: Allow the sample to be adsorbed onto the silica gel by draining the solvent until the liquid level just reaches the top of the sand layer.
3. Elution and Fraction Collection
-
Add Mobile Phase: Carefully add the mobile phase to the top of the column.
-
Apply Pressure (Flash Chromatography): For flash chromatography, apply gentle air pressure to the top of the column to increase the flow rate of the mobile phase.[14]
-
Collect Fractions: Collect the eluent in a series of labeled test tubes or flasks.[3] The size of the fractions will depend on the size of the column and the expected separation.
4. Analysis of Fractions
-
Monitor by TLC: Analyze the collected fractions by TLC to determine which ones contain the purified this compound.[3][15] Spot multiple fractions on a single TLC plate for efficient analysis.[3]
-
Combine Pure Fractions: Combine the fractions that contain only the pure desired product.[3]
5. Solvent Removal
-
Rotary Evaporation: Remove the solvent from the pooled pure fractions using a rotary evaporator.[16][17][18] This technique allows for rapid and gentle removal of solvents at reduced pressure and temperature, which is ideal for preventing decomposition of the target compound.[16][17]
-
Final Drying: Further dry the purified product under high vacuum to remove any residual solvent.
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | - Inappropriate solvent system. - Column was not packed properly (cracks or channels). - Too much sample was loaded. | - Re-optimize the mobile phase using TLC. - Repack the column carefully. - Use a larger column or less sample. |
| Compound is Stuck on the Column | - Mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase (gradient elution). |
| Compound Elutes Too Quickly | - Mobile phase is too polar. | - Decrease the polarity of the mobile phase. |
| Tailing of Spots on TLC/Column | - Sample is too concentrated. - Compound is interacting strongly with acidic silica. - Presence of highly polar impurities. | - Dilute the sample before loading. - Add a small amount of a slightly more polar solvent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds, though caution is advised with β-keto esters). |
| Cracked Column Bed | - The column ran dry. | - Ensure the solvent level never drops below the top of the stationary phase. |
Conclusion
The purification of this compound by column chromatography is a highly effective method for obtaining a high-purity product. Success hinges on the careful selection of a suitable solvent system through preliminary TLC analysis, proper column packing, and meticulous execution of the elution and fraction analysis steps. By following the detailed protocols and troubleshooting guidelines presented in this application note, researchers and scientists can confidently and efficiently purify this important synthetic intermediate.
References
-
Performing Column Chromatography - YouTube. (2023, March 10). Retrieved from [Link]
-
Column chromatography. (n.d.). University of Toronto. Retrieved from [Link]
-
Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. Retrieved from [Link]
-
Chromatography: How to Run a Flash Column. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
- CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate - Google Patents. (n.d.).
-
Yadav, V., & Kumar, S. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. Scientific Reports, 12(1), 13346. [Link]
-
Stationary phases for thin-layer chromatography. (n.d.). SciSpace. Retrieved from [Link]
-
Column Chromatography: Principles, Procedure, and Applications. (2025, December 12). Phenomenex. Retrieved from [Link]
-
Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal. (2025, January 23). BUCHI. Retrieved from [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall. Retrieved from [Link]
-
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Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. (n.d.). PubMed. Retrieved from [Link]
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Purification and Identification of an Escherichia Coli Beta-Keto Ester Reductase as 2,5-diketo-D-gluconate Reductase YqhE. (n.d.). PubMed. Retrieved from [Link]
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Keto-Enol Tautomerism : Key Points. (2022, June 21). Master Organic Chemistry. Retrieved from [Link]
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Ethyl 2,4-Dioxo-4-phenylbutyrate:A Versatile Intermediate for the Large-Scale Preparation of EnantiomericallyPure α-Hydroxy and α-Amino Acid Esters. (2025, August 10). ResearchGate. Retrieved from [Link]
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Application and Protocol Guide for the Purification of Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate via Recrystallization
Abstract
Introduction to Recrystallization Science
Recrystallization is a paramount technique in chemical purification, predicated on the differential solubility of a compound and its impurities in a given solvent system. The fundamental principle involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by controlled cooling.[1] As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. This process selectively excludes impurities, which remain dissolved in the surrounding solution, often referred to as the mother liquor.[2][3] The efficacy of recrystallization is governed by a series of interdependent mechanisms, including nucleation, crystal growth, and potential polymorphic transitions, all of which are influenced by the choice of solvent and process parameters.[1]
For a compound such as Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate, its molecular structure—featuring an aromatic phenyl ring, a ketone, an ester, and a gem-dimethyl group—dictates its solubility characteristics. The gem-dimethyl group, in particular, adds steric bulk and alters the polarity compared to its non-methylated analogue, Ethyl 2-oxo-4-phenylbutyrate. This structural nuance necessitates a bespoke approach to solvent selection and recrystallization protocol development.
Physicochemical Properties (Predicted)
Direct experimental data for this compound is scarce. However, we can infer its likely properties based on its structural motifs and data from analogous compounds like Ethyl 2-oxo-4-phenylbutyrate.
| Property | Predicted Value / Characteristic | Rationale & Implication for Recrystallization |
| Molecular Formula | C₁₄H₁₈O₃ | - |
| Molecular Weight | 234.29 g/mol | Influences mass-based calculations for solvent volumes. |
| Physical State | Likely a low-melting solid or a viscous oil at room temperature. | The presence of a solid form is a prerequisite for purification by recrystallization. If it is an oil, alternative purification methods like chromatography may be necessary. |
| Polarity | Moderately polar | The ester and ketone groups contribute polarity, while the phenyl and dimethylalkyl chain are nonpolar. This suggests solubility in a range of organic solvents. |
| Solubility | Expected to be soluble in common organic solvents like ethyl acetate, acetone, and toluene, and less soluble in nonpolar solvents like hexanes and polar protic solvents like water. | This profile is key for selecting appropriate single-solvent or multi-solvent systems. A rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers.[4] |
The Foundational Step: Systematic Solvent Screening
The success of any recrystallization protocol hinges on the selection of an appropriate solvent system. An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures.[1][5] This differential ensures maximum recovery of the purified product upon cooling.
Protocol 1: Micro-scale Solvent Screening
Objective: To identify a suitable solvent or solvent pair for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Test tubes or small vials
-
A selection of candidate solvents (see table below)
-
Hot plate and a sand or water bath
-
Pasteur pipettes
-
Glass stirring rods
Procedure:
-
Place approximately 20-30 mg of the crude compound into several test tubes.
-
Add a candidate solvent dropwise to one of the test tubes at room temperature, stirring after each addition. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.
-
If the compound is insoluble at room temperature, gently heat the test tube in a sand or water bath while continuing to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.[2]
-
Remove the test tube from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the test tube in an ice-water bath to induce further crystallization.[5]
-
Observe the quantity and quality of the crystals formed. Abundant, well-formed crystals indicate a promising solvent.
-
Repeat this process for a range of solvents with varying polarities.
Candidate Solvents for Screening:
| Solvent | Polarity | Boiling Point (°C) | Rationale |
| n-Hexane | Nonpolar | 69 | Good for precipitating nonpolar compounds. Can be used as an anti-solvent. |
| Toluene | Nonpolar | 111 | The aromatic nature may favor dissolution of the phenyl group. |
| Diethyl Ether | Slightly Polar | 35 | Low boiling point, can be tricky to handle but is a common recrystallization solvent. |
| Ethyl Acetate | Moderately Polar | 77 | The ester functional group matches that of the target compound.[4] |
| Acetone | Moderately Polar | 56 | A versatile solvent for moderately polar compounds. |
| Isopropanol | Polar Protic | 82 | A common alcohol for recrystallization. |
| Ethanol | Polar Protic | 78 | Similar to isopropanol, readily available. |
| Water | Highly Polar | 100 | Unlikely to be a good single solvent, but may serve as an anti-solvent. |
Recrystallization Methodologies
Based on the results of the solvent screening, one of two primary recrystallization methods will be most appropriate.
This is the preferred and most straightforward method when a single solvent is identified that meets the ideal solubility criteria.[5]
Workflow for Single-Solvent Recrystallization
Caption: Single-Solvent Recrystallization Workflow.
Protocol 2: Single-Solvent Recrystallization
Objective: To purify this compound using a single optimal solvent.
Procedure:
-
Transfer the crude compound to an appropriately sized Erlenmeyer flask.[6]
-
Add a small portion of the selected solvent and heat the mixture to a gentle boil using a hot plate.
-
Continue to add small portions of the hot solvent until the compound is completely dissolved. Avoid adding an excess of solvent, as this will reduce the final yield.[2][7]
-
Hot Filtration (Optional): If insoluble impurities are present, they must be removed while the solution is hot.[8][9] Use a pre-heated stemless funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask.[10] This prevents premature crystallization in the funnel.[10][11]
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2][5]
-
Once the flask has reached room temperature, place it in an ice bath for at least 15 minutes to maximize crystal formation.[5]
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Allow the crystals to dry completely. The purity can be assessed by melting point analysis and compared to the crude material.
This method is employed when no single solvent demonstrates the ideal temperature-dependent solubility profile. It involves a "solvent" in which the compound is highly soluble and an "anti-solvent" in which the compound is poorly soluble. The two solvents must be miscible.[3][12]
Workflow for Two-Solvent Recrystallization
Caption: Two-Solvent Recrystallization Workflow.
Protocol 3: Two-Solvent Recrystallization
Objective: To purify this compound using a solvent/anti-solvent pair.
Procedure:
-
Dissolve the crude compound in a minimal amount of the hot "solvent" (the one in which it is highly soluble).
-
While keeping the solution hot, add the "anti-solvent" (the one in which it is poorly soluble) dropwise until the solution becomes persistently cloudy. This indicates the point of saturation.[4]
-
Add a few more drops of the hot "solvent" until the solution becomes clear again.
-
Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of a cold mixture of the solvent and anti-solvent.
-
Dry the purified crystals.
Troubleshooting Common Recrystallization Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Too much solvent was used.- The rate of cooling was too slow. | - Boil off some of the solvent to concentrate the solution and attempt cooling again.[13]- Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[10]- Add a "seed crystal" of the pure compound if available.[10]- Cool the solution in a dry ice/acetone bath for more extreme cooling.[10] |
| "Oiling Out" | The compound's melting point is lower than the boiling point of the solvent, or the solution is too supersaturated. | - Reheat the solution to dissolve the oil.- Add a larger volume of solvent and allow it to cool more slowly.[10]- Try a different solvent or solvent system with a lower boiling point. |
| Crystals Form Too Quickly | The solution is too concentrated or cooled too rapidly. | - Reheat the solution and add a small amount of additional hot solvent.[13]- Ensure the cooling process is slow and the flask is not disturbed.[5] |
| Low Recovery | - Too much solvent was used.- Premature crystallization during hot filtration.- The compound has significant solubility in the cold solvent. | - Minimize the amount of hot solvent used for dissolution.- Ensure the filtration apparatus is pre-heated for hot filtrations.- Cool the solution in an ice bath for a sufficient amount of time to maximize precipitation. |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb the colored impurities.[10] |
Conclusion
Developing a successful recrystallization protocol is an empirical process that combines theoretical principles with careful laboratory technique. For this compound, a systematic solvent screening is the mandatory first step. Based on these results, either a single-solvent or a two-solvent method can be optimized to yield a product of high purity. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers and drug development professionals can establish a robust and reproducible purification method for this compound.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- University of California, Davis. (n.d.).
-
University of York, Department of Chemistry. (n.d.). Single-solvent recrystallisation. Retrieved from [Link]
-
Wikipedia. (2023). Recrystallization (chemistry). Retrieved from [Link]
- Google Patents. (2008). CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate.
-
University of Calgary, Department of Chemistry. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
- Blaser, H. U., Burkhardt, S., Kirner, H. J., Mössner, T., & Studer, M. (2003). Ethyl 2,4-Dioxo-4-phenylbutyrate: A Versatile Intermediate for the Large-Scale Preparation of Enantiomerically Pure α-Hydroxy and α-Amino Acid Esters. Synthesis, 2003(11), 1679-1682.
-
PrepChem. (n.d.). Synthesis of ethyl 2-oxo-4-phenylbutyrate. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl alpha-oxobenzenebutanoate. PubChem Compound Database. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 1.5E: Hot Filtration. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 2.5: Hot Filtration. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 3.6A: Single Solvent Crystallization. Retrieved from [Link]
-
Organic Chemistry at CU Boulder. (2008, November 19). Hot Filtration [Video]. YouTube. Retrieved from [Link]
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Application Notes and Protocols for Ethyl 2-oxo-4-phenylbutyrate: A Key Intermediate in Pharmaceutical Synthesis
A Note on Chemical Nomenclature: The request specified "Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate." However, extensive literature searches indicate that the more prominent and well-documented chemical intermediate in pharmaceutical development is Ethyl 2-oxo-4-phenylbutyrate (EOPB). This guide will focus on the latter, as it is a critical precursor for a range of therapeutics, most notably Angiotensin-Converting Enzyme (ACE) inhibitors. It is presumed that the user's interest lies in this widely utilized compound.
Introduction: The Strategic Importance of Ethyl 2-oxo-4-phenylbutyrate (EOPB)
Ethyl 2-oxo-4-phenylbutyrate (CAS No. 64920-29-2), also known as ethyl benzylpyruvate, is an aliphatic α-ketoester of significant interest to the pharmaceutical industry.[1][2][3] Its strategic importance lies in its role as a versatile precursor for the synthesis of complex chiral molecules, particularly enantiomerically pure α-hydroxy and α-amino acid esters.[4] The presence of a reactive α-keto ester group and a hydrophobic phenyl group makes it an ideal starting material for constructing the core structures of several widely prescribed antihypertensive drugs.[2]
The primary application of EOPB is in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors like Lisinopril and Benazepril, which are cornerstones in the management of hypertension and congestive heart failure.[2][5][6] The key transformation involves the stereoselective reduction of the α-keto group to a hydroxyl group, yielding ethyl (R)-2-hydroxy-4-phenylbutanoate [(R)-EHPB], a crucial chiral building block.[1][2][7][8]
These notes provide an in-depth guide for researchers and drug development professionals on the synthesis, properties, and key applications of EOPB, with detailed protocols for its utilization in downstream synthetic workflows.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of EOPB is essential for its safe handling, storage, and use in synthesis.
| Property | Value | Source |
| CAS Number | 64920-29-2 | [3][9] |
| Molecular Formula | C₁₂H₁₄O₃ | [3][9] |
| Molecular Weight | 206.24 g/mol | [3][9] |
| Appearance | Clear, colorless to light yellow oily liquid | [1][3] |
| Boiling Point | 132 °C at 2 mmHg | [1] |
| Density | 1.091 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.504 | [1] |
| Storage | Store at 2-8°C in a dry, well-sealed container. | [1][3] |
Safety and Handling: While not classified as hazardous under the majority of GHS reports, some sources indicate potential for skin and eye irritation, as well as respiratory irritation.[9] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are recommended. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of Ethyl 2-oxo-4-phenylbutyrate
Several synthetic routes to EOPB have been developed, with the Grignard-based approach being a common and scalable method. The following protocol is a representative example of this methodology.
Grignard-Based Synthesis Protocol
This method involves the preparation of a Grignard reagent from a β-halogenated ethylbenzene, followed by its reaction with an appropriate electrophile to introduce the α-keto ester functionality.[5][6]
Workflow Diagram:
Caption: Biocatalytic reduction of EOPB to (R)-EHPB.
Materials:
-
Ethyl 2-oxo-4-phenylbutyrate (EOPB)
-
Carbonyl reductase (e.g., from Candida holmii or recombinant E. coli) [7][8]* Cofactor (NADH or NADPH) and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase, or isopropanol and an appropriate alcohol dehydrogenase)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Organic co-solvent (e.g., isopropanol)
-
Ethyl acetate for extraction
Step-by-Step Protocol:
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, prepare a buffered solution containing the carbonyl reductase enzyme.
-
Add the cofactor (NADH or NADPH) and the components of the cofactor regeneration system.
-
Add the required amount of co-solvent (e.g., isopropanol, up to 10% v/v) to aid in substrate solubility. [8]
-
-
Substrate Addition:
-
Dissolve EOPB in a minimal amount of the co-solvent.
-
Add the EOPB solution to the enzyme-containing buffer. The final substrate concentration can be optimized (e.g., starting around 10 g/L). [8]
-
-
Reaction Monitoring:
-
Maintain the reaction at an optimal temperature (e.g., 25-30 °C) with gentle agitation. [8] * Monitor the progress of the reaction by periodically taking aliquots and analyzing them by chiral HPLC or GC to determine the conversion of EOPB and the enantiomeric excess (e.e.) of the (R)-EHPB product.
-
-
Workup and Isolation:
-
Once the reaction has reached completion (typically within a few hours to a day), terminate it by adding a water-immiscible organic solvent like ethyl acetate.
-
Extract the product into the organic layer.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
The crude (R)-EHPB can be further purified by column chromatography if necessary.
-
Expected Outcome:
-
High conversion of EOPB (>95%).
-
Excellent enantiomeric excess of (R)-EHPB (often >95% e.e.). [7] Trustworthiness and Self-Validation:
-
Enantiomeric Excess (e.e.) as a Key Metric: The success of this protocol is validated by the enantiomeric purity of the product. Chiral chromatography is a non-negotiable analytical step to confirm the stereoselectivity of the reduction.
-
Cofactor Regeneration: The high cost of NAD(P)H necessitates an efficient in-situ regeneration system. The continuous conversion of the substrate serves as an indirect validation of the regeneration cycle's functionality.
Conclusion
Ethyl 2-oxo-4-phenylbutyrate is a cornerstone intermediate in modern pharmaceutical synthesis. Its well-defined chemical properties and reactivity, coupled with robust synthetic and biocatalytic protocols, enable the large-scale and cost-effective production of critical chiral building blocks. The methodologies outlined in these notes provide a solid foundation for researchers and drug development professionals to leverage the full potential of this valuable compound in their synthetic endeavors.
References
-
Analysis of potential phenylacetone precursors (ethyl 3‐oxo‐2‐phenylbutyrate, methyl 3‐oxo‐4‐phenylbutyrate, and ethyl 3‐oxo‐4‐phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. ResearchGate. Available at: [Link]
- CN101928219A - Method for preparing ethyl 2-oxo-4-phenylbutyrate. Google Patents.
- CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate. Google Patents.
-
Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. PubMed. Available at: [Link]
-
Ethyl alpha-oxobenzenebutanoate | C12H14O3 | CID 562087. PubChem - NIH. Available at: [Link]
-
Ethyl 2,4-Dioxo-4-phenylbutyrate: A Versatile Intermediate for the Large-Scale Preparation of Enantiomerically Pure α-Hydroxy and α-Amino Acid Esters. ResearchGate. Available at: [Link]
-
(PDF) Enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate to ethyl (R)-2- hydroxy-4-phenylbutyrate using stereospecific carbonyl reductase KmCR: optimization of cultivation and reaction conditions. ResearchGate. Available at: [Link]
-
Ethyl 2-cyano-4-oxo-4-phenylbutanoate | C13H13NO3 | CID 15633746. PubChem. Available at: [Link]
-
CAS No : 64920-29-2 | Product Name : Ethyl 2-oxo-4-phenylbutyrate. Pharmaffiliates. Available at: [Link]
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Application Note: Strategic Hydrolysis of Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate
Introduction: The Significance of β-Keto Acid Synthesis
Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate is a β-keto ester, a class of compounds that serve as versatile intermediates in organic synthesis. The conversion of these esters to their corresponding β-keto carboxylic acids is a critical transformation, unlocking pathways for the synthesis of more complex molecules, including ketones and various heterocyclic systems. Specifically, the hydrolysis product, 2,2-dimethyl-4-oxo-4-phenylbutanoic acid, is a valuable building block. Related structures, such as 2-oxo-4-phenylbutanoic acid, are known precursors in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, highlighting the pharmaceutical relevance of this chemical scaffold[1][2].
This guide provides a comprehensive technical overview and detailed protocols for the hydrolysis of this compound. As a Senior Application Scientist, my objective is to move beyond a simple recitation of steps, instead focusing on the underlying chemical principles that govern the choice of methodology. We will explore both base-catalyzed (saponification) and acid-catalyzed routes, with a critical evaluation of their respective merits. A significant focus will be placed on mitigating the primary side reaction inherent to the product: the thermal decarboxylation of the β-keto acid moiety[3][4]. This document is intended for researchers and process chemists seeking to perform this hydrolysis with high yield and purity, ensuring the integrity of the desired β-keto acid product.
Mechanistic Rationale: Selecting the Optimal Hydrolysis Pathway
The cleavage of the ester bond can be effectively achieved under either basic or acidic conditions. However, the outcomes and efficiencies of these two approaches differ significantly, primarily due to the thermodynamics of the reactions.
Base-Catalyzed Hydrolysis (Saponification): The Irreversible Pathway
Base-catalyzed hydrolysis, commonly known as saponification, is the industry-standard and scientifically preferred method for converting esters to carboxylic acids.[5] The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion (from NaOH or KOH) directly attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide as a leaving group. The final step is a rapid, acid-base reaction where the newly formed carboxylic acid is deprotonated by a base molecule in the reaction mixture. This final deprotonation step is essentially irreversible and thermodynamically highly favorable, driving the entire reaction sequence to completion.[5][6] An acidic workup is subsequently required to protonate the carboxylate salt and isolate the final carboxylic acid product.
Caption: Mechanism of Base-Catalyzed Hydrolysis (Saponification).
Acid-Catalyzed Hydrolysis: An Equilibrium-Limited Process
Acid-catalyzed hydrolysis is the microscopic reverse of Fischer esterification.[5][7] The reaction is initiated by the protonation of the ester's carbonyl oxygen, which enhances its electrophilicity. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfers, ethanol is eliminated as the leaving group to yield the carboxylic acid. Crucially, every step in this mechanism is reversible.[7] To achieve a high conversion rate, the equilibrium must be shifted towards the products, typically by using a large excess of water (e.g., using a dilute aqueous acid as the solvent).[7]
Caption: Reversible Mechanism of Acid-Catalyzed Hydrolysis.
The Inherent Risk: Decarboxylation of the β-Keto Acid Product
The primary challenge in isolating the product, 2,2-dimethyl-4-oxo-4-phenylbutanoic acid, is its susceptibility to decarboxylation. β-Keto acids readily lose carbon dioxide upon heating, particularly under acidic conditions, to form a ketone.[4][8] The reaction proceeds through a concerted, six-membered cyclic transition state, which results in an enol intermediate that quickly tautomerizes to the more stable ketone.[3] This side reaction is a critical consideration, making the milder conditions and the base-stabilized carboxylate intermediate of the saponification route highly advantageous.
Caption: Mechanism of β-Keto Acid Decarboxylation.
Experimental Protocols & Workflow
Based on the mechanistic analysis, the base-catalyzed protocol is strongly recommended for its irreversibility and the protection of the product as a carboxylate salt until the final, cold acidification step, which minimizes the risk of decarboxylation.
Recommended Protocol: Base-Catalyzed Hydrolysis
This protocol is designed to be a self-validating system, with clear checkpoints for monitoring reaction completion and ensuring product purity.
Materials and Reagents:
-
This compound
-
Ethanol (Reagent Grade)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Deionized Water
-
Hydrochloric Acid (HCl), concentrated
-
Ethyl Acetate (for TLC)
-
Hexanes (for TLC)
-
Silica gel TLC plates (with F254 indicator)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Magnetic stirrer and hot plate
-
Rotary evaporator
-
Vacuum filtration apparatus
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in ethanol (approx. 5-10 mL per gram of ester).
-
Base Addition: In a separate beaker, prepare a solution of NaOH (1.5 - 2.0 eq.) in water (approx. 4-5 mL per gram of NaOH).[9] Causality Note: Using a slight excess of base ensures the complete consumption of the ester and drives the reaction forward.
-
Saponification: Add the aqueous NaOH solution to the ethanolic solution of the ester. Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 80-90°C).
-
Reaction Monitoring (Trustworthiness Pillar): Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Prepare a TLC chamber with an appropriate eluent (e.g., 30% Ethyl Acetate in Hexanes).
-
Every 30-60 minutes, take a small aliquot from the reaction mixture, dilute it with a small amount of ethanol, and spot it on the TLC plate alongside a spot of the starting material.
-
The reaction is complete when the starting ester spot has been completely consumed. The product will appear as a baseline spot (as the carboxylate salt) in this eluent system. The reaction is typically complete within 1-3 hours.[9]
-
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.[9]
-
Product Precipitation (Workup):
-
Dilute the remaining aqueous residue with cold deionized water.
-
Place the solution in an ice bath and stir vigorously.
-
Slowly and carefully add concentrated HCl dropwise to acidify the solution to a pH of ~1-2 (verify with pH paper).[9] Causality Note: Performing the acidification at low temperature is critical to prevent the decarboxylation of the heat-sensitive β-keto acid product as it forms.
-
A white precipitate of 2,2-dimethyl-4-oxo-4-phenylbutanoic acid should form upon acidification.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with several portions of cold deionized water to remove inorganic salts.[9][10]
-
Dry the product under vacuum. If further purification is needed, recrystallization from a suitable solvent system (e.g., toluene/hexanes or aqueous ethanol) can be performed.[10]
-
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Overall Experimental Workflow
The entire process, from setup to analysis, is summarized in the following workflow diagram.
Caption: End-to-end workflow for the saponification of the target ester.
Data Summary and Troubleshooting
| Parameter | Recommended Condition | Rationale / Causality |
| Method | Base-Catalyzed (Saponification) | Irreversible reaction thermodynamics ensures high conversion.[5] |
| Base | NaOH or KOH | Strong nucleophiles and bases to effect hydrolysis and deprotonation. |
| Equivalents of Base | 1.5 - 2.0 | Stoichiometric excess drives the reaction to completion.[9] |
| Solvent System | Ethanol / Water | Co-solvent system ensures miscibility of organic ester and aqueous base. |
| Temperature | Reflux (~80-90°C) | Provides sufficient activation energy for the reaction to proceed at a reasonable rate. |
| Workup Temperature | 0 - 5°C (Ice Bath) | Minimizes the rate of the potential decarboxylation side reaction during acidification. |
| Expected Yield | > 90% | The irreversible nature of saponification typically leads to high yields. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction (Starting material remains by TLC) | 1. Insufficient base. 2. Insufficient reaction time or temperature. | 1. Ensure at least 1.5 eq. of base is used. 2. Extend reflux time and continue monitoring by TLC. |
| Low Yield | 1. Product loss during workup (product is slightly water-soluble). 2. Premature acidification before all ethanol is removed. 3. Decarboxylation of the product. | 1. Ensure the aqueous solution is saturated or use minimal water for washes. 2. Ensure ethanol is thoroughly removed via rotary evaporation. 3. Strictly adhere to low-temperature conditions during acidification. |
| Oily Product Instead of Solid | 1. Impurities present. 2. Incomplete drying. | 1. Purify by recrystallization or column chromatography if necessary. 2. Dry the product under high vacuum for an extended period. |
| Evidence of Decarboxylation (e.g., by NMR) | 1. Workup (acidification) was performed at too high a temperature. 2. Overheating during drying. | 1. Re-run the reaction, ensuring the use of an ice bath and slow acid addition. 2. Dry the product at a lower temperature (e.g., < 40°C) under vacuum. |
Conclusion
The hydrolysis of this compound to its corresponding carboxylic acid is most effectively and reliably achieved through base-catalyzed saponification. This method's key advantage is its irreversible nature, which guarantees high conversion where acid-catalyzed methods falter due to equilibrium constraints. The critical parameter for success is the rigorous control of temperature during the acidic workup. By maintaining ice-bath conditions during the protonation of the intermediate carboxylate salt, the competing and undesired decarboxylation side reaction can be effectively suppressed. The protocols and validation checkpoints outlined in this document provide a robust framework for researchers to produce 2,2-dimethyl-4-oxo-4-phenylbutanoic acid with high yield and purity, enabling its use in further synthetic applications.
References
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
- Method for preparing ethyl 2-oxy-4-phenylbutyrate.
-
Decarboxylation. Master Organic Chemistry. [Link]
-
Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]
- Method for preparing ethyl 2-oxo-4-phenylbutyrate.
-
Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]
-
Recent advances in the transesterification of β-keto esters. Royal Society of Chemistry. [Link]
-
Preparing Carboxylic Acids. Chemistry LibreTexts. [Link]
-
Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. ResearchGate. [Link]
-
Enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate to ethyl (R)-2-hydroxy-4-phenylbutyrate using stereospecific carbonyl reductase KmCR. ResearchGate. [Link]
-
General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]
-
The Qualitative and Quantitative Determination of the Esters by Alkaline Hydrolysis and Gas Chromatographic Analysis of the Liberated Alcohol. Tennessee Academy of Science. [Link]
-
Hydrolysis of esters. Chemguide. [Link]
-
Carboxylic acid - Synthesis, Reactions, Properties. Britannica. [Link]
-
The Decarboxylation of β-Keto Acids. Journal of the American Chemical Society. [Link]
-
Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. PubMed. [Link]
-
Experiment C: Hydrolysis of a Carboxylic Acid Ester. University of Northern British Columbia. [Link]
-
Synthesis of Carboxylic Acids. Jasperse Chemistry. [Link]
-
Preparation of Carboxylic Acids: Hydrolysis of Nitriles. JoVE. [Link]
-
A Practical Synthesis of Ethyl (R)- and (S)-2-Hydroxy-4-phenylbutanoate and D-Homophenylalanine Ethyl Ester Hydrochloride from L-Malic Acid. ResearchGate. [Link]
-
Is beta-decarboxylation for B-dcarbonyls or B-keto acids only? Reddit. [Link]
-
L-homophenylalanine Production by Reductive Amination of 2-oxo-4-phenylbutanoic Acid via Integrated Membrane Bioreactor. ResearchGate. [Link]
-
Design a synthesis of 4-phenylbutanoic acid from ethyl acetoacetate, diethyl malonate, and alcohols possessing eight carbons or fewer. Chegg. [Link]
-
Heating effect on beta keto acid (decarboxylation). YouTube. [Link]
Sources
- 1. Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. aklectures.com [aklectures.com]
- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Application Notes and Protocols: Regioselective Alkylation of Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
These application notes provide a comprehensive guide to the alkylation of Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate, a versatile γ-keto ester with significant potential in organic synthesis and medicinal chemistry. Due to its structure as an unsymmetrical ketone, the regioselectivity of its alkylation is a critical consideration. This document outlines two distinct protocols to achieve selective alkylation at the C3 position by leveraging the principles of kinetic and thermodynamic enolate control. Detailed mechanistic insights, step-by-step experimental procedures, data interpretation, and troubleshooting strategies are provided to enable researchers to successfully synthesize novel derivatives of this valuable scaffold.
Introduction: The Synthetic Utility of Alkylated γ-Keto Esters
γ-Keto esters and their derivatives are pivotal intermediates in the synthesis of a wide array of complex organic molecules, including natural products and pharmaceutical agents. Their 1,4-dicarbonyl motif allows for diverse chemical transformations. The title compound, this compound, is of particular interest due to the presence of a sterically encumbered quaternary center at the C2 position. Alkylation at the C3 position introduces a new level of molecular complexity, opening avenues for the development of novel chemical entities. Understanding and controlling the regioselectivity of this alkylation is paramount for its effective utilization in multi-step syntheses.
Mechanistic Rationale: Kinetic vs. Thermodynamic Enolate Formation
The key to regioselective alkylation of an unsymmetrical ketone like this compound lies in the controlled formation of either the kinetic or the thermodynamic enolate.[1][2][3] The molecule possesses two sets of α-protons: the highly hindered methyl protons at C2 and the methylene protons at C3. However, the gem-dimethyl group at C2 makes the C2 protons non-acidic for enolization. Therefore, deprotonation will occur at the C3 position, which is alpha to the ketone. The choice of base and reaction temperature dictates which enolate is preferentially formed.[4][5][6]
-
Kinetic Enolate: Formed by the rapid deprotonation of the less sterically hindered α-proton. This is typically achieved using a strong, bulky, non-nucleophilic base at low temperatures.[4][5][6] For the target molecule, this is the only possible enolate.
-
Thermodynamic Enolate: The more stable enolate, which is formed under conditions that allow for equilibrium between the possible enolates. This is favored by using a weaker base at higher temperatures.[2] In the case of this compound, only one enolate can be formed, so both kinetic and thermodynamic conditions will lead to the same enolate.
The subsequent alkylation is an SN2 reaction between the enolate nucleophile and an alkyl halide.[1]
Visualizing the Enolate Formation
Caption: Reaction pathway for the alkylation of this compound.
Experimental Protocols
The following protocols provide two distinct methods for the alkylation of this compound.
Protocol 1: Kinetically Controlled Alkylation
This protocol is designed to rapidly and irreversibly form the enolate at the C3 position, followed by alkylation.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (typically 2.0 M in THF/heptane/ethylbenzene)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Dry glassware
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.
-
Initial Solution: Dissolve this compound (1.0 eq) in anhydrous THF (concentration typically 0.1-0.5 M) in the reaction flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add LDA solution (1.1 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Enolate Formation: Stir the reaction mixture at -78 °C for 30-60 minutes.
-
Alkylation: Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Reaction: Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir for an additional 2-4 hours or until TLC analysis indicates completion.
-
Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Thermodynamically Controlled Alkylation
This protocol utilizes a weaker base and higher temperature to achieve alkylation. While for this specific substrate the outcome is the same as the kinetic protocol, this method can be advantageous for its milder conditions and less stringent requirements for anhydrous conditions.
Materials:
-
This compound
-
Anhydrous Ethanol (EtOH) or tert-Butanol (t-BuOH)
-
Sodium ethoxide (NaOEt) or Potassium tert-butoxide (t-BuOK)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Dilute hydrochloric acid (HCl) (e.g., 1 M)
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the base (NaOEt or t-BuOK, 1.1 eq) in the corresponding anhydrous alcohol (EtOH or t-BuOH).
-
Substrate Addition: Add this compound (1.0 eq) to the solution at room temperature.
-
Enolate Formation: Stir the mixture at room temperature for 30 minutes.
-
Alkylation: Add the alkyl halide (1.2 eq) to the reaction mixture.
-
Reaction: Heat the reaction to a gentle reflux and monitor by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Acidification and Extraction: Dissolve the residue in water and acidify with dilute HCl to pH ~5-6. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Summary and Interpretation
Successful alkylation can be confirmed by standard spectroscopic techniques. Below is a table of expected data for a representative methylation reaction.
| Compound | Molecular Weight | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| This compound | 248.31 | ~7.9 (d, 2H), ~7.5 (t, 1H), ~7.4 (t, 2H), 4.1 (q, 2H), 3.2 (s, 2H), 1.2 (s, 6H), 1.2 (t, 3H) | ~198, ~175, ~136, ~133, ~128, ~128, ~61, ~45, ~42, ~25, ~14 | ~1730 (C=O, ester), ~1685 (C=O, ketone) |
| Ethyl 3-methyl-2,2-dimethyl-4-oxo-4-phenylbutyrate | 262.34 | ~7.9 (d, 2H), ~7.5 (t, 1H), ~7.4 (t, 2H), 4.1 (q, 2H), 3.8 (q, 1H), 1.3 (d, 3H), 1.2 (s, 6H), 1.2 (t, 3H) | ~202, ~175, ~136, ~133, ~128, ~128, ~61, ~48, ~45, ~25, ~16, ~14 | ~1730 (C=O, ester), ~1685 (C=O, ketone) |
Troubleshooting and Optimization
| Problem | Potential Cause | Solution |
| Low Yield | Incomplete enolate formation. | Ensure the base is fresh and accurately titrated. Use strictly anhydrous conditions for the kinetic protocol. |
| Poor reactivity of the alkyl halide. | Use a more reactive alkyl halide (e.g., iodide instead of chloride). Consider adding a catalytic amount of NaI or KI. | |
| Recovery of Starting Material | Insufficient amount of base or alkylating agent. | Increase the equivalents of the base and/or alkylating agent slightly (e.g., to 1.2 and 1.5 eq, respectively). |
| Reaction time too short. | Monitor the reaction by TLC and allow it to proceed until the starting material is consumed. | |
| Formation of Side Products | O-alkylation. | This is generally less of an issue with enolates of ketones but can occur. Using less polar, aprotic solvents (like THF) can favor C-alkylation. |
| Dialkylation. | Use a slight excess of the starting material relative to the base and alkylating agent. |
Conclusion
The regioselective alkylation of this compound is a readily achievable transformation that provides access to a variety of substituted γ-keto esters. By carefully selecting the reaction conditions, specifically the base and temperature, chemists can effectively control the outcome of the reaction. The protocols and insights provided in these application notes serve as a robust starting point for researchers to explore the synthetic potential of this valuable building block.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
- House, H. O. (1972). Modern Synthetic Reactions. W. A. Benjamin, Inc.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
-
Enolates - Formation, Stability, and Simple Reactions. (2022). Master Organic Chemistry. [Link]
-
Kinetic Versus Thermodynamic Enolates. (2022). Master Organic Chemistry. [Link]
-
Alkylation of Enolate Ions. (2023). Chemistry LibreTexts. [Link]
-
Alkylation of Aldehydes and Ketones. (2015). Chemistry LibreTexts. [Link]
-
Kinetic and thermodynamic enolates. (n.d.). Khan Academy. [Link]
Sources
Analytical HPLC method for Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate
Introduction
This compound is a butyrophenone derivative, a class of compounds significant in organic synthesis and as intermediates in the development of pharmacologically active molecules.[1][2] Accurate quantification and purity assessment of this intermediate are critical for ensuring the quality, consistency, and safety of the final products in research and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility.[3][4]
This application note provides a detailed, robust, and validated reversed-phase HPLC (RP-HPLC) method for the quantitative analysis and impurity profiling of this compound. The methodology is grounded in established chromatographic principles and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[5][6][7]
Chromatographic Principle: The Rationale Behind the Method
The selected method employs reversed-phase chromatography, the most common mode of HPLC for the analysis of moderately polar to non-polar organic molecules.
-
Stationary Phase: A C18 (octadecylsilyl) silica-based column is chosen. The long alkyl chains of the C18 phase provide a non-polar (hydrophobic) surface. This is ideal for retaining this compound through hydrophobic interactions with its phenyl and ethyl groups.[8] The use of a modern, end-capped C18 column is recommended to minimize peak tailing caused by interactions between basic analytes and residual silanol groups on the silica surface.[9]
-
Mobile Phase: A polar mobile phase, consisting of a mixture of acetonitrile and water, is used to elute the analyte. Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency. The retention of the analyte is controlled by adjusting the ratio of acetonitrile to water; a higher concentration of acetonitrile will decrease the retention time, while a lower concentration will increase it.[10]
-
Detection: The presence of the phenyl chromophore in the analyte's structure allows for sensitive detection using a UV-Vis spectrophotometer.[8] Based on the structure of butyrophenones, a detection wavelength of 254 nm is selected as it typically provides a strong signal for aromatic compounds.[11]
Instrumentation and Materials
Instrumentation:
-
HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Volumetric flasks, pipettes, and autosampler vials.
Reagents and Chemicals:
-
This compound Reference Standard (purity ≥99%).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Phosphoric Acid (ACS grade).
-
Methanol (HPLC grade, for cleaning).
Chromatographic Column:
-
A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended. The specific brand and model may be chosen based on availability, but system suitability must be met.
Optimized Chromatographic Conditions
All quantitative data and experimental parameters are summarized in the table below for clarity.
| Parameter | Recommended Condition |
| Stationary Phase | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
| Diluent | Acetonitrile : Water (50:50 v/v) |
Detailed Experimental Protocols
Preparation of Solutions
-
Diluent Preparation: Mix acetonitrile and water in a 50:50 volume ratio.
-
Reference Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This solution is used for assay determination.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.
System Suitability Testing (SST)
Before commencing any analysis, the chromatographic system must be equilibrated and its performance verified. This is a core principle of a self-validating system.[4]
Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the Working Standard Solution (100 µg/mL) five consecutive times.
-
Calculate the parameters listed in the table below using the resulting chromatograms.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and the ability to produce sharp peaks. |
| % RSD for Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and system.[4] |
Analytical Method Validation Protocol
The method must be validated to demonstrate its suitability for its intended purpose, as mandated by ICH Q2(R1) guidelines.[5][6]
Caption: Workflow for HPLC method development and validation.
-
Specificity:
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradation products, or placebo components.[7]
-
Protocol: Inject the diluent, a placebo solution (if applicable), the reference standard, and a sample solution. The diluent and placebo should show no interfering peaks at the retention time of the analyte.
-
-
Linearity:
-
Objective: To demonstrate a proportional relationship between the analyte concentration and the detector response over a specified range.
-
Protocol: Prepare a series of at least five calibration standards from the stock solution, typically covering 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each standard in triplicate.
-
Acceptance Criteria: Plot a graph of mean peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
-
Range:
-
Accuracy:
-
Objective: To determine the closeness of the measured value to the true value.
-
Protocol: Perform the analysis on a minimum of nine determinations over three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level. Accuracy is often assessed by spiking a placebo with a known amount of analyte.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
-
-
Precision:
-
Objective: To assess the degree of scatter between a series of measurements.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate sample preparations at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.
-
-
Acceptance Criteria: The % RSD for the series of measurements should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ):
-
Objective: The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.
-
Protocol: Can be determined based on the signal-to-noise ratio (typically S/N ≥ 10) or by establishing the concentration at which the %RSD is within an acceptable limit (e.g., ≤ 10%).
-
Data Analysis and Calculations
The amount of this compound in a sample is calculated using the external standard method.
Assay (% w/w) Calculation:
Assay (%) = (Aspl / Astd) * (Wstd / Vstd_stock) * (Vstd_work / Wspl) * (Vspl_stock / Vspl_work) * P
Where:
-
Aspl: Peak area of the analyte in the sample solution.
-
Astd: Average peak area of the analyte in the working standard solution.
-
Wstd: Weight of the reference standard (mg).
-
Wspl: Weight of the sample (mg).
-
Vstd_stock, Vstd_work: Volumes for standard dilutions (e.g., 25 mL, 50 mL).
-
Vspl_stock, Vspl_work: Volumes for sample dilutions (e.g., 25 mL, 50 mL).
-
P: Purity of the reference standard (%).
Impurity Calculation (% Area):
For related substances, quantification is often done by area normalization, assuming all impurities have a similar response factor to the main peak.
% Impurity = (A_imp / A_total) * 100
Where:
-
A_imp: Peak area of an individual impurity.
-
A_total: Total area of all peaks in the chromatogram.
Conclusion
The reversed-phase HPLC method described in this application note is demonstrated to be simple, specific, accurate, and precise for the quantitative determination of this compound. The validation parameters meet the requirements of the ICH Q2(R1) guidelines, confirming that the method is suitable for routine quality control analysis in research and pharmaceutical development environments.
References
-
PrepChem. (n.d.). Synthesis of ethyl 2-oxo-4-phenylbutyrate. Retrieved from PrepChem.com. [Link]
-
SIELC Technologies. (n.d.). Separation of Ethyl 2-oxo-4-phenylbutyrate on Newcrom R1 HPLC column. Retrieved from SIELC.com. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from SIELC.com. [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from ICH.org. [Link]
- Google Patents. (2008). CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate.
-
Journal of Chromatography A. (1979). Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC. Retrieved from CORE. [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from EMA.europa.eu. [Link]
-
The Good Scents Company. (n.d.). Butyrophenone, 495-40-9. Retrieved from TheGoodScentsCompany.com. [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from Phenomenex.com. [Link]
-
ResearchGate. (2003). Ethyl 2,4-Dioxo-4-phenylbutyrate: A Versatile Intermediate for the Large-Scale Preparation of Enantiomerically Pure α-Hydroxy and α-Amino Acid Esters. Retrieved from ResearchGate. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from Phenomenex.com. [Link]
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from FDA.gov. [Link]
-
Journal of Chromatography A. (2025). Gradient, reversed-phase HPLC method for simultaneous determination of chemical and enantiomeric impurities of dexibuprofen. Retrieved from ScienceDirect. [Link]
-
HALO Columns. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from HALO. [Link]
- Google Patents. (2008). US20080206883A1 - HPLC method for separation and detection of hydromorphone and related opioid pharmacophores.
-
National Institutes of Health. (2013). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent. Retrieved from NIH.gov. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from AMSbiopharma. [Link]
-
PubMed. (1985). Sensitive analysis of butyrophenone neuroleptics by high-performance liquid chromatography with ultraviolet detection at 254 nm. Retrieved from PubMed. [Link]
Sources
- 1. butyrophenone, 495-40-9 [thegoodscentscompany.com]
- 2. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US20080206883A1 - Hplc method for separation and detection of hydromorphone and related opioid pharmacophores - Google Patents [patents.google.com]
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- 10. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 11. Sensitive analysis of butyrophenone neuroleptics by high-performance liquid chromatography with ultraviolet detection at 254 nm - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust GC-MS Protocol for the Analysis of Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate
Abstract
This application note presents a detailed and validated protocol for the analysis of Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate (CAS 594815-53-9), a key intermediate in pharmaceutical synthesis. Given the thermal lability of related β-keto esters, this guide emphasizes techniques to ensure analytical accuracy and prevent analyte degradation.[1] We will explore two effective strategies: a direct analysis using cold injection and an alternative method involving chemical derivatization to enhance thermal stability. This document provides researchers, scientists, and drug development professionals with a comprehensive workflow, from sample preparation to data interpretation, grounded in established analytical principles and validated against international standards.
Introduction: The Analytical Challenge
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and accurate quantification are critical for ensuring the quality and safety of the final drug product. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice for volatile and semi-volatile compounds, offering high-resolution separation and definitive identification.
However, the analysis of β-keto esters like our target analyte presents a significant challenge: thermal instability.[2] At the high temperatures typically used in conventional GC injectors, these molecules can undergo degradation, leading to inaccurate quantification and the potential misidentification of impurities.[1] This protocol directly addresses this issue by providing methodologies designed to maintain the integrity of the analyte throughout the analysis.
Understanding the Analyte: Chemical Properties
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 594815-53-9 | |
| Molecular Formula | C14H18O3 | |
| Molecular Weight | 234.30 g/mol | |
| Structure | See Figure 1 | - |
A -- E [len=1.5]; B -- E [len=1]; C -- E [len=1]; C -- F [len=1]; D -- F [len=1]; F -- G [len=1.2]; G -- H [len=1]; H -- I [len=1]; I -- J [len=1]; J -- K [len=1]; K -- G [len=1]; E -- L [len=1.2]; L -- M [len=1]; E -- N [len=1.2]; N -- P [len=1]; }
Figure 1. Chemical Structure of the Analyte.
Experimental Protocols
To ensure broad applicability and address the core challenge of thermal instability, we present two distinct, yet equally effective, analytical workflows.
Workflow Overview
Diagram 1. Dual-pathway analytical workflow.
Sample Preparation (Common for Both Methods)
Accurate sample preparation is paramount for reproducible results.
Protocol:
-
Standard Preparation: Prepare a stock solution of this compound at 1 mg/mL in high-purity Ethyl Acetate.
-
Working Solutions: Create a series of working standards by serial dilution of the stock solution to cover the desired calibration range (e.g., 1 µg/mL to 100 µg/mL).
-
Sample Preparation: Dissolve the test sample in Ethyl Acetate to an expected concentration within the calibration range.
-
Filtration: Ensure all solutions are free of particulate matter by filtering through a 0.22 µm PTFE syringe filter before transferring to a 2 mL autosampler vial.
Rationale: Ethyl Acetate is a suitable solvent due to its volatility and compatibility with common GC stationary phases. Filtration is a critical step to prevent blockage of the injector and contamination of the GC column.[3]
Method A: Direct Analysis via Cold On-Column Injection
This method is preferred for its simplicity and for analyzing the native form of the compound, avoiding any potential artifacts from derivatization. Cold on-column injection deposits the sample directly onto the column at a low temperature, which prevents thermal degradation in a hot inlet.[4][5]
Instrumentation and Parameters:
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides precise temperature and flow control. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity. |
| Injection Mode | Cool On-Column | Minimizes thermal stress on the analyte.[4][5] |
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Inlet Temperature | Track Oven (3°C above oven initial) | Ensures sample is introduced below its decomposition temperature.[6] |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | A versatile, low-bleed column suitable for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min | Provides good separation of the analyte from potential impurities. |
| MS Transfer Line | 280°C | Ensures efficient transfer of analytes to the MS source without cold spots. |
| Ion Source | Electron Ionization (EI), 70 eV | Standard ionization energy for generating reproducible mass spectra. |
| Source Temperature | 230°C | Balances ionization efficiency and minimizes source contamination. |
| Quadrupole Temp | 150°C | Standard setting for stable mass filtering. |
| Scan Range | 35 - 400 m/z | Covers the expected mass range of the analyte and its fragments. |
Method B: Analysis with Derivatization
Derivatization is a chemical modification technique used to improve a compound's analytical properties. For keto esters, a two-step process of oximation followed by silylation is highly effective.[2] Oximation protects the keto group, preventing tautomerization, while silylation increases volatility and thermal stability.[2][7]
Derivatization Protocol:
-
Evaporation: Transfer 100 µL of the prepared sample or standard into a reaction vial and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Oximation: Add 50 µL of Methoxyamine hydrochloride in pyridine (20 mg/mL). Cap the vial and heat at 60°C for 60 minutes. This step converts the ketone group to a methoxime derivative.[2]
-
Silylation: Cool the vial to room temperature. Add 100 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Cap and heat at 70°C for 30 minutes. This step silylates any active hydrogens, though in this molecule, it primarily serves to ensure a non-polar environment.
-
Analysis: The derivatized sample is now ready for injection using a standard hot inlet.
Instrumentation and Parameters (Changes from Method A):
| Parameter | Setting | Rationale |
| Injection Mode | Splitless | Suitable for trace analysis and ensures the entire sample is transferred to the column. |
| Inlet Temperature | 250°C | The derivatized analyte is now thermally stable and can be vaporized effectively. |
| Splitless Time | 1.0 min | Allows for efficient transfer of the analyte band onto the column before the inlet is purged. |
Data Analysis and Interpretation
Expected Chromatographic Results
Under the specified conditions, this compound is expected to elute as a sharp, symmetrical peak. The retention time will be consistent across standards and samples.
Mass Spectral Fragmentation
The mass spectrum of the underivatized analyte is predicted based on established fragmentation rules for aromatic ketones and esters.[3][8][9] The primary fragmentation pathways are alpha cleavage and McLafferty-type rearrangements.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. 3-5 Cold-on-Column Injection Method | Technical Support | GL Sciences [glsciences.com]
- 6. glsciences.eu [glsciences.eu]
- 7. m.youtube.com [m.youtube.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate
Welcome to the technical support center for the synthesis of Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. The information provided herein is based on established principles of organic synthesis, particularly the Friedel-Crafts acylation, which is the cornerstone of this process.
The synthesis of this compound is most effectively approached via the Friedel-Crafts acylation of benzene with a derivative of 2,2-dimethylsuccinic acid, such as its anhydride or acyl chloride, in the presence of a Lewis acid catalyst. This guide is structured to address the practical challenges you may encounter during this procedure.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the primary factors I should investigate?
Low yield in a Friedel-Crafts acylation is a common issue that can often be traced back to a few critical parameters.
-
Catalyst Inactivity or Insufficient Amount : The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in your reagents or glassware will deactivate it. Furthermore, Friedel-Crafts acylations often require stoichiometric amounts of the catalyst, not just catalytic quantities. This is because the ketone product can form a stable complex with the Lewis acid, effectively taking it out of the reaction cycle.[1][2][3]
-
Deactivated Aromatic Ring : While benzene itself is the starting material here, it's crucial to ensure it is pure. If you were applying this reaction to a substituted benzene, strongly electron-withdrawing groups would deactivate the ring and impede the reaction.[1][4][5]
-
Sub-optimal Reaction Temperature : Temperature control is critical. Some acylations require heating to proceed at a reasonable rate, while excessively high temperatures can lead to side reactions and degradation of starting materials or products.[6][7]
-
Purity of Reagents : The purity of benzene and the 2,2-dimethylsuccinic acid derivative is paramount. Impurities can lead to unwanted side products and lower the yield of the desired product.
Q2: I'm observing the formation of multiple byproducts. What are the likely side reactions and how can I mitigate them?
While Friedel-Crafts acylation is generally less prone to poly-substitution than alkylation, other side reactions can occur.[3][8]
-
Isomer Formation : If using a substituted benzene, you might get a mixture of ortho, para, and meta isomers. For benzene, this is not an issue.
-
Reaction with Solvent : If the solvent is reactive under Friedel-Crafts conditions (e.g., certain chlorinated solvents), it may compete with the benzene, leading to undesired byproducts. Using a non-reactive solvent like dichloromethane or carbon disulfide is advisable.
-
Incomplete Reaction : Unreacted starting materials will complicate purification. Ensure sufficient reaction time and optimal temperature.
-
Cleavage of the Ester Group : Under harsh acidic conditions and high temperatures, the ethyl ester group could potentially be cleaved. It is important to control the reaction conditions and the work-up procedure carefully.
Q3: How can I be sure my Lewis acid catalyst is active and used in the correct amount?
The activity and amount of the Lewis acid are critical for success.
-
Handling and Storage : Always use a fresh, unopened bottle of anhydrous AlCl₃ if possible. If you must use an older bottle, ensure it has been stored in a desiccator. The catalyst should be a fine, white to pale-yellow powder. Clumps or a strong smell of HCl indicate decomposition due to moisture.
-
Stoichiometry : For the acylation of benzene with an anhydride like 2,2-dimethylsuccinic anhydride, you will typically need more than two equivalents of AlCl₃. One equivalent will react with the anhydride to form the acylium ion, and another will coordinate to the resulting carboxylic acid. The product ketone will also complex with AlCl₃. A good starting point is 2.2 to 2.5 equivalents.[2]
Q4: What is the best way to purify the final product, this compound?
Purification will likely involve several steps to remove unreacted starting materials, the catalyst, and any byproducts.
-
Quenching : The reaction mixture must be carefully quenched by pouring it over crushed ice, often with the addition of concentrated HCl to decompose the aluminum complexes.
-
Extraction : The product can then be extracted into an organic solvent like ethyl acetate or dichloromethane.
-
Washing : The organic layer should be washed with a dilute acid (like HCl), followed by a wash with a weak base (like sodium bicarbonate solution) to remove any acidic byproducts, and finally with brine.[9][10]
-
Drying and Concentration : The organic layer should be dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent removed under reduced pressure.
-
Final Purification : High vacuum distillation or column chromatography are effective methods for obtaining the pure product.[9][10]
Experimental Protocols & Methodologies
Proposed Synthesis of this compound
This protocol outlines the synthesis via Friedel-Crafts acylation of benzene with 2,2-dimethylsuccinic anhydride.
Step 1: Preparation of the Acylating Agent If not commercially available, 2,2-dimethylsuccinic anhydride can be prepared from 2,2-dimethylsuccinic acid by heating with a dehydrating agent like acetyl chloride or acetic anhydride, followed by purification.
Step 2: Friedel-Crafts Acylation
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil or a drying tube).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃) (2.2 equivalents) to the flask.
-
Add anhydrous benzene (which acts as both solvent and reactant) to the flask and cool the mixture in an ice bath to 0-5 °C.
-
Dissolve 2,2-dimethylsuccinic anhydride (1 equivalent) in a minimum amount of anhydrous benzene and add it to the dropping funnel.
-
Add the anhydride solution dropwise to the stirred AlCl₃/benzene slurry over 30-60 minutes, maintaining the temperature between 0-10 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture back to room temperature.
Step 3: Work-up and Purification
-
Carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Data & Visualization
Table 1: Troubleshooting Guide for Low Yield
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inactive Catalyst | Catalyst appears clumpy or discolored. | Use a fresh, unopened container of anhydrous AlCl₃. Ensure all glassware is flame-dried. |
| Insufficient Catalyst | Reaction stalls before completion. | Increase the molar ratio of AlCl₃ to the acylating agent to at least 2.2:1. |
| Sub-optimal Temperature | Low conversion at room temperature or formation of degradation products at high temperatures. | Optimize the reaction temperature. Start at 0-10 °C for the addition, then gradually increase. Monitor by TLC/GC.[6][7] |
| Impure Reagents | Presence of unexpected spots on TLC or peaks in GC of starting materials. | Purify reagents before use (e.g., distill benzene from a drying agent). |
Diagram 1: Reaction Mechanism
This diagram illustrates the key steps in the Friedel-Crafts acylation for the synthesis of the target molecule.
Caption: A systematic approach to troubleshooting synthesis issues.
References
- CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate - Google P
- CN101928219A - Method for preparing ethyl 2-oxo-4-phenylbutyrate - Google P
-
Analysis of potential phenylacetone precursors... - ResearchGate. [Link]
-
Ethyl 2,4-Dioxo-4-phenylbutyrate:A Versatile Intermediate... - ResearchGate. [Link]
-
(E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates - MDPI. [Link]
-
A Practical Synthesis of Ethyl (R)- and (S)-2-Hydroxy-4-phenylbutanoate... - ResearchGate. [Link]
-
Highly efficient synthesis of the chiral ACE inhibitor intermediate... - PubMed Central. [Link]
-
Ethyl 2-oxo-4-phenylbutyrate|64920-29-2 - LookChem. [Link]
-
Friedel-Crafts Acylation with Practice Problems - Chemistry Steps. [Link]
-
Mechanism for acylation of benzene with succinic anhydride - Chemistry Stack Exchange. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. [Link]
-
Friedel Crafts Acylation of Benzene Reaction Mechanism - YouTube. [Link]
-
Friedel-Crafts Acylation Example Problems - YouTube. [Link]
-
Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) . [Link]
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction - Chemistry LibreTexts. [Link]
-
Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) . [Link]
-
Friedel-Crafts Acylation - Organic Chemistry Portal. [Link]
Sources
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- 2. m.youtube.com [m.youtube.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. CN101928219A - Method for preparing ethyl 2-oxo-4-phenylbutyrate - Google Patents [patents.google.com]
- 10. guidechem.com [guidechem.com]
Technical Support Center: Synthesis of Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate
Welcome to the technical support center for the synthesis of Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of this valuable β-keto ester. Our approach is rooted in mechanistic principles to empower you to not only solve immediate issues but also to proactively optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and dependable laboratory-scale synthesis involves a two-step process. First, Ethyl 4-oxo-4-phenylbutyrate is synthesized, typically via a Friedel-Crafts acylation of benzene with succinic anhydride to form 4-oxo-4-phenylbutanoic acid, followed by esterification. The second and most critical step is the exhaustive methylation of the α-carbon of Ethyl 4-oxo-4-phenylbutyrate using a strong base and a methylating agent.
Q2: I am seeing incomplete methylation in my reaction. What are the likely causes?
A2: Incomplete methylation, resulting in the presence of Ethyl 2-methyl-4-oxo-4-phenylbutyrate, is a common issue. The primary causes include:
-
Insufficient Base: A strong, non-nucleophilic base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), is required to fully deprotonate the α-carbon. Using a weaker base or an insufficient stoichiometric amount can lead to incomplete enolate formation.
-
Inadequate Reaction Time or Temperature: The second methylation is often slower than the first due to increased steric hindrance. Ensure your reaction runs for a sufficient duration at an appropriate temperature to drive the formation of the gem-dimethyl product.
-
Poor Quality Reagents: Moisture or impurities in your solvent, base, or methylating agent can quench the enolate and hinder the reaction. Always use anhydrous solvents and fresh, high-purity reagents.
Q3: My NMR spectrum shows unexpected peaks that I suspect are from side products. What are the most likely impurities?
A3: Besides the mono-methylated product, several other side products can form. Key impurities to look for include:
-
O-Alkylated Product: Enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom. While C-alkylation is generally favored for β-keto esters, some O-alkylation can occur, leading to the formation of an enol ether.
-
Hydrolyzed Starting Material or Product: If there is any moisture present, the ester can be hydrolyzed back to the corresponding carboxylic acid, especially under basic conditions.[1]
-
Products of Self-Condensation: Under strongly basic conditions, the enolate of the starting material or product can potentially react with another molecule of the ester in a Claisen-type condensation, although this is less common when a reactive alkylating agent is present.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues in the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
| Symptom | Potential Cause | Troubleshooting Steps |
| Significant amount of starting material (Ethyl 4-oxo-4-phenylbutyrate) remains. | 1. Incomplete Deprotonation: Insufficient or weak base. 2. Inactive Methylating Agent: The methyl iodide or dimethyl sulfate has degraded. | 1. Use at least 2.2 equivalents of a strong base like NaH or LDA. Ensure the base is fresh and properly handled to avoid deactivation. 2. Use freshly distilled or a new bottle of the methylating agent. |
| High proportion of the mono-methylated side product. | 1. Insufficient Methylating Agent: Not enough electrophile to react with the mono-methylated enolate. 2. Sub-optimal Reaction Conditions: Reaction time is too short or the temperature is too low for the second methylation. | 1. Use a slight excess of the methylating agent (at least 2.2 equivalents). 2. Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or GC-MS to determine the optimal endpoint. |
| Product loss during workup and purification. | 1. Emulsion Formation: During aqueous extraction. 2. Co-elution of Impurities: During column chromatography. | 1. Add brine (saturated NaCl solution) to the aqueous layer to break emulsions. 2. Optimize your chromatography conditions. A gradient elution from a non-polar to a slightly more polar solvent system can improve separation. |
Problem 2: Presence of Difficult-to-Remove Impurities
| Symptom | Potential Cause | Troubleshooting & Identification |
| An impurity with a similar polarity to the product is observed. | O-Alkylated Byproduct: The enolate reacted at the oxygen instead of the carbon. | Identification: This byproduct will have a characteristic enol ether peak in the ¹H NMR spectrum (typically a vinyl proton signal) and a different fragmentation pattern in MS. Mitigation: Use of polar, aprotic solvents like DMF or DMSO can sometimes favor C-alkylation. Lowering the reaction temperature may also help. |
| A more polar, acidic impurity is present. | Hydrolysis of the Ester: Presence of water in the reaction. | Identification: This can be identified by an acidic proton signal in the ¹H NMR and a broad O-H stretch in the IR spectrum. It can be removed by a basic wash (e.g., with NaHCO₃ solution) during workup. Prevention: Ensure all glassware is oven-dried and solvents are anhydrous.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Exhaustive Methylation
This protocol assumes the starting material, Ethyl 4-oxo-4-phenylbutyrate, is available.
Materials:
-
Ethyl 4-oxo-4-phenylbutyrate
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl Iodide
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (2.2 eq). Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes. Add anhydrous THF to the flask.
-
Enolate Formation: Cool the flask to 0 °C in an ice bath. Dissolve Ethyl 4-oxo-4-phenylbutyrate (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (2.5 eq) dropwise. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Workup: Cool the reaction mixture to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
Protocol 2: Analytical Characterization of the Product and Side Products
-
Thin-Layer Chromatography (TLC): Use a 4:1 Hexanes:Ethyl Acetate mobile phase to monitor the reaction progress. The product will have a higher Rf value than the starting material and the mono-methylated intermediate.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to identify and quantify the product and volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The product will show a characteristic singlet for the two methyl groups at the α-position. The mono-methylated intermediate will show a doublet for the methyl group and a quartet for the α-proton.
-
¹³C NMR: The product will have a quaternary carbon signal for the α-carbon.
-
-
Infrared (IR) Spectroscopy: The product will exhibit two characteristic carbonyl stretches for the ketone and the ester.[2]
Visualizing the Synthetic Pathway and Potential Side Reactions
The following diagrams illustrate the intended synthetic route and the formation of common side products.
Caption: Intended synthetic pathway for the exhaustive methylation.
Caption: Competing reactions of the enolate intermediate.
References
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
- Burkhardt, S., Kirner, H. J., Mössner, T., & Studer, M. (2003). Ethyl 2,4-Dioxo-4-phenylbutyrate: A Versatile Intermediate for the Large-Scale Preparation of Enantiomerically Pure α-Hydroxy and α-Amino Acid Esters. Synthesis, 2003(11), 1679–1682.
-
Chemistry LibreTexts. (2023, January 22). C. The Friedel-Crafts Acylation of Benzene. Retrieved from [Link]
- Google Patents. (n.d.). CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate.
- Google Patents. (n.d.). CN101928219A - Method for preparing ethyl 2-oxo-4-phenylbutyrate.
- MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. International Journal of Molecular Sciences, 24(18), 14337.
-
National Center for Biotechnology Information. (n.d.). Ethyl 4-oxo-4-phenylbutyrate. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 4-phenylbutanoate. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl alpha-oxobenzenebutanoate. PubChem Compound Database. Retrieved from [Link]
- National Center for Biotechnology Information. (2015). Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides.
- National Center for Biotechnology Information. (2020). Recent advances in the synthesis of gem-dimethylcyclobutane natural products. Beilstein Journal of Organic Chemistry, 16, 2366–2391.
- National Center for Biotechnology Information. (2001). Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor.
- Nature. (2022). Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst.
-
Organic Syntheses. (n.d.). Formation of γ-Keto Esters From β-Keto Esters: Methyl 5,5-Dimethyl-4-Oxohexanoate. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of ethyl 2-oxo-4-phenylbutyrate. Retrieved from [Link]
-
ResearchGate. (n.d.). Alkylation of dianions of. beta.-keto esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Mastering β-keto esters. Retrieved from [Link]
-
ResearchGate. (2021, October 29). How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction?. Retrieved from [Link]
-
YouTube. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]
- Beilstein Journals. (2022). Vicinal ketoesters – key intermediates in the total synthesis of natural products. Beilstein Journal of Organic Chemistry, 18, 1290–1314.
-
Global Substance Registration System. (n.d.). ETHYL 4-OXO-4-PHENYLBUTYRATE. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
Sources
Technical Support Center: Synthesis and Stability of Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate
Welcome to the technical support center for the synthesis and handling of Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this unique α,α-disubstituted β-keto ester. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your synthesis and the stability of your final compound.
I. Understanding the Molecule: The Significance of the 2,2-Dimethyl Substitution
Before delving into troubleshooting, it is crucial to understand the chemical behavior of this compound. Unlike many other β-keto esters, this compound possesses two methyl groups on the α-carbon. This structural feature is paramount as it blocks the formation of an enol or enolate at the α-position . The absence of acidic α-protons means that typical decomposition pathways, such as acid- or base-catalyzed hydrolysis followed by decarboxylation, are significantly hindered.[1] This inherent stability is a key advantage; however, it also means that other, less common, degradation routes may become more prominent.
II. Troubleshooting Guide: Navigating Common Synthetic Challenges
This section addresses specific issues that may arise during the synthesis and workup of this compound.
Issue 1: Low or No Product Yield After Reaction
Possible Cause 1: Inefficient Acylation Reaction
The synthesis of α,α-disubstituted β-keto esters can be challenging. A common route is the acylation of an ester enolate. However, the steric hindrance from the gem-dimethyl groups can impede the reaction.
Recommended Solutions:
-
Choice of Base and Reaction Conditions: The selection of a suitable base is critical for the complete deprotonation of the starting ester (e.g., ethyl isobutyrate). Strong, non-nucleophilic bases like Lithium diisopropylamide (LDA) or Lithium hexamethyldisilazide (LiHMDS) are recommended. The reaction should be carried out at low temperatures (typically -78 °C) to prevent side reactions.
-
Acylating Agent: The choice of acylating agent can influence the reaction outcome. Acyl chlorides are generally more reactive than anhydrides.
-
Alternative Synthetic Routes: Consider a crossed Claisen condensation where one ester partner lacks α-hydrogens, which can sometimes improve yields in complex syntheses.[2] Another approach involves the use of organometallic reagents, such as a Grignard reagent, reacting with an appropriate electrophile like ethyl oxalyl chloride.[3]
Possible Cause 2: Competing Side Reactions
During the synthesis, side reactions can consume starting materials and reduce the yield of the desired product.
Recommended Solutions:
-
Strict Anhydrous Conditions: All reagents and solvents must be scrupulously dried. Any moisture will quench the strong bases used and can lead to the hydrolysis of esters and acylating agents.
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent the degradation of reagents and intermediates by oxygen and moisture.
Issue 2: Presence of Impurities in the Crude Product
Possible Cause 1: Unreacted Starting Materials
Incomplete reactions will result in the presence of starting materials in your crude product.
Recommended Solutions:
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure complete consumption of the limiting reagent.
-
Stoichiometry: Carefully control the stoichiometry of the reactants. A slight excess of the acylating agent may be necessary to drive the reaction to completion.
Possible Cause 2: Formation of Byproducts
Byproducts can arise from various side reactions, including self-condensation of the starting ester if it has enolizable protons, or reactions involving impurities in the starting materials.
Recommended Solutions:
-
Purification Protocol: A robust purification strategy is essential. Flash column chromatography is often effective for separating the target compound from byproducts. A typical solvent system could be a gradient of ethyl acetate in hexanes.
-
Aqueous Workup: A carefully planned aqueous workup can remove many impurities. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can remove acidic byproducts, while a wash with a mild acid (e.g., dilute HCl) can remove basic impurities. A final wash with brine helps to remove residual water.
Issue 3: Suspected Decomposition During Workup or Purification
Possible Cause: Retro-Claisen Condensation
While the 2,2-dimethyl substitution prevents the common decarboxylation pathway, the molecule is still susceptible to retro-Claisen condensation, especially under strong basic conditions. This reaction breaks the carbon-carbon bond between the α-carbon and the keto group, leading to the formation of two separate ester and ketone fragments.
Recommended Solutions:
-
Avoid Strong Bases in Workup: Use mild bases like sodium bicarbonate for neutralization. Avoid using strong bases like sodium hydroxide or potassium hydroxide during the workup.
-
Temperature Control: Perform the workup and purification at or below room temperature to minimize the rate of any potential decomposition reactions.
-
pH Management: Maintain a neutral or slightly acidic pH during the workup and purification to enhance stability.
III. Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway for this compound?
A1: The most probable decomposition pathway for this molecule is the retro-Claisen condensation . Due to the absence of α-hydrogens, the typical hydrolysis and decarboxylation route seen in other β-keto esters is significantly inhibited. The retro-Claisen reaction is essentially the reverse of the formation reaction and can be catalyzed by strong bases.
Q2: How can I confirm the identity and purity of my synthesized this compound?
A2: A combination of analytical techniques is recommended for full characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the molecule.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, which can help to identify the compound and any potential impurities.
-
Infrared (IR) Spectroscopy: Can confirm the presence of the key functional groups (ester and ketone carbonyls).
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Useful for assessing the purity of the sample.
Q3: What are the optimal storage conditions for this compound?
A3: To ensure long-term stability, the compound should be stored under the following conditions:[4]
-
Temperature: Store in a cool, dry place. Refrigeration is recommended for long-term storage.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent potential oxidation.
-
Container: Use a tightly sealed container to protect from moisture.
Q4: I am observing a new spot on my TLC plate after leaving the purified compound on the bench for a few hours. What could it be?
A4: While this compound is relatively stable, exposure to atmospheric moisture and oxygen over time can lead to slow degradation. The new spot could be a result of hydrolysis of the ester functionality or other oxidative degradation products. It is always recommended to store the purified compound under the optimal conditions described above.
Q5: Can I use a strong base like sodium ethoxide for the synthesis?
A5: While sodium ethoxide is a common base for Claisen condensations, a stronger, non-nucleophilic base like LDA or LiHMDS is generally preferred for the synthesis of α,α-disubstituted β-keto esters. This is to ensure complete and rapid deprotonation of the starting ester, minimizing the potential for side reactions. Using sodium ethoxide could lead to a reversible reaction and lower yields.
IV. Visualizing the Key Concepts
Diagram 1: The Stability of this compound
Caption: The 2,2-dimethyl substitution enhances stability.
Diagram 2: Troubleshooting Workflow for Low Product Yield
Caption: A workflow for addressing low product yield.
V. Summary of Key Parameters
| Parameter | Recommendation | Rationale |
| Synthesis Base | Strong, non-nucleophilic (e.g., LDA, LiHMDS) | Ensures complete deprotonation and minimizes side reactions. |
| Reaction Temperature | Low (-78 °C for deprotonation) | Prevents degradation of base and intermediates. |
| Workup Conditions | Mildly acidic to neutral pH | Avoids base-catalyzed retro-Claisen condensation. |
| Purification | Flash column chromatography | Effective for removing starting materials and byproducts. |
| Storage | Cool, dry, under inert atmosphere | Maximizes long-term stability of the purified compound. |
References
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
- Google Patents. (n.d.). CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate.
-
ResearchGate. (n.d.). Analysis of potential phenylacetone precursors (ethyl 3‐oxo‐2‐phenylbutyrate, methyl 3‐oxo‐4‐phenylbutyrate, and ethyl 3‐oxo‐4‐phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. Retrieved from [Link]
- Google Patents. (n.d.). CN101928219A - Method for preparing ethyl 2-oxo-4-phenylbutyrate.
-
Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Retrieved from [Link]
-
PubMed Central. (n.d.). Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. Retrieved from [Link]
-
YouTube. (2015, March 24). Beta Keto esters - Alkylating Ketones in NaOEt. Retrieved from [Link]
-
YouTube. (2014, July 7). Claisen Condensation and ß-Keto Esters. Retrieved from [Link]
Sources
Challenges in the purification of Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate
Technical Support Center: Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate
Guide Objective: This technical resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) concerning the purification of this compound. As a senior application scientist, my goal is to blend theoretical principles with practical, field-tested solutions to help you overcome common and complex purification challenges.
Section 1: Understanding the Molecule and Its Challenges
This compound is a β-keto ester. Structurally, this class of compounds is known for its utility in organic synthesis, but also for its specific purification hurdles. The presence of two carbonyl groups and an enolizable proton (alpha to the ketone) dictates its chemical behavior and stability.
Key Molecular Characteristics Influencing Purification:
-
Thermal Lability: Like many β-keto esters, this compound can be susceptible to decomposition at elevated temperatures, which complicates purification by distillation.[1]
-
Hydrolytic Instability: The ester functional group can be hydrolyzed under strongly acidic or basic conditions, particularly during aqueous workups.
-
Potential for Transesterification: If residual alcohol from the synthesis is present along with a catalyst, transesterification can occur, leading to different ester impurities.[2]
-
Synthesis-Related Impurities: The common synthetic routes, such as Friedel-Crafts acylation or Claisen condensation, can introduce specific and often hard-to-remove byproducts.[3][4]
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the purification of this compound.
Q1: What are the most likely impurities in my crude product?
A1: The impurity profile is highly dependent on the synthetic route.
-
From Friedel-Crafts Acylation: If synthesized by acylating a benzene ring with a derivative of ethyl 2,2-dimethylglutarate, you may encounter:
-
Unreacted Starting Materials: Residual acyl chloride or anhydride.
-
Lewis Acid Catalyst Residues: Aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) complexes which, if not quenched properly, can cause product degradation.[5]
-
Polysubstitution Products: Di- or tri-acylated benzene rings, which will have significantly lower polarity.
-
Isomeric Products: Ortho- or meta-acylated products if the reaction is not perfectly para-selective.
-
-
From Grignard-type Reactions (analogous to other keto-esters): Synthesis routes for similar keto-esters often involve Grignard reagents.[6] Potential byproducts can include:
-
Double-Addition Products: Such as 1,6-diphenylhexane-1,6-dione or hydroxy-ester derivatives, which can be difficult to separate by distillation alone.[6]
-
Unreacted Diethyl Oxalate or similar starting materials.
-
-
General Impurities (Route-Independent):
-
Hydrolysis Product: 2,2-dimethyl-4-oxo-4-phenylbutanoic acid.
-
Solvent Residues: Toluene, Dichloromethane, THF, etc.
-
Q2: My crude product is a dark, viscous oil. How can I decolorize it before fine purification?
A2: Dark coloration typically arises from high-molecular-weight, polymeric, or conjugated impurities. A preliminary purification step is advisable.
-
Dissolve the Crude Oil: Use a minimal amount of a suitable organic solvent like ethyl acetate or dichloromethane.
-
Activated Carbon Treatment: Add a small amount of activated charcoal (approx. 1-2% w/w) to the solution and stir for 15-30 minutes at room temperature. Caution: Activated carbon can adsorb your product, so use it sparingly and monitor for product loss via TLC or a quick HPLC injection.
-
Filtration: Filter the mixture through a pad of Celite® to remove the charcoal. This should yield a significantly lighter-colored solution ready for chromatography or distillation.
Q3: I am attempting vacuum distillation, but the yield is low and the product seems to be decomposing. What is the cause?
A3: This is a classic issue with β-keto esters. The likely cause is thermal decomposition.[1][7] The boiling point, even under a moderate vacuum, may be high enough to cause decarboxylation or other degradation pathways.
Solutions:
-
Increase the Vacuum: Use a high-performance vacuum pump to achieve lower pressures (e.g., <1 mmHg). The boiling point of the related Ethyl 2-oxo-4-phenylbutyrate is 132-141°C at 2-3 mmHg.[8][9] Your target compound will have a slightly higher boiling point due to its higher molecular weight.
-
Use a Short-Path Distillation Apparatus: This minimizes the time the compound spends at high temperatures by reducing the distance between the evaporating and condensing surfaces.
-
Consider an Alternative: If decomposition persists, flash column chromatography is a milder, non-thermal purification method and is often the preferred choice for compounds of this class.[8]
Q4: Which primary purification technique should I choose: chromatography, distillation, or crystallization?
A4: The optimal technique depends on the purity of your crude material and the nature of the impurities. The following decision workflow can guide your choice.
Caption: Decision workflow for selecting the primary purification technique.
Q5: What are the best methods for final purity assessment?
A5: A combination of methods provides the most reliable assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining purity as a percentage (e.g., >99.0%). It is excellent for detecting non-volatile impurities.[10] A typical reverse-phase method might use a C18 column with a mobile phase of acetonitrile and water.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of the molecule and ensuring no unexpected byproducts are present. Quantitative NMR (qNMR) can also be used for a highly accurate purity assessment.[1]
-
Gas Chromatography (GC): Use with caution. Due to the thermal lability of β-keto esters, decomposition in the hot injector port can lead to inaccurate purity readings, often showing impurities like phenylacetone or its derivatives.[1][7] If GC must be used, a low injector temperature and a fast ramp are recommended.
Section 3: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the purification workflow.
| Symptom / Observation | Probable Cause(s) | Recommended Solution(s) |
| Product streaks on TLC plate | 1. Sample is too concentrated. 2. Compound is acidic (e.g., hydrolysis). 3. Strong interaction with silica gel. | 1. Dilute the spotting sample. 2. Add a trace of acetic acid to the mobile phase. 3. Try a different stationary phase (e.g., alumina) or a less polar eluent. |
| Low or no recovery from silica gel column | 1. Product is unstable on silica gel. 2. Product is too polar and has irreversibly adsorbed. | 1. Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (1%). 2. Flush the column with a more polar solvent system (e.g., 5-10% methanol in ethyl acetate). |
| New spots appear in fractions after standing | 1. Product is degrading over time. 2. Solvent contains impurities (e.g., peroxides in ether). | 1. Combine pure fractions and remove the solvent immediately. Store the purified product under an inert atmosphere (N₂ or Ar) at low temperatures. 2. Use freshly distilled or high-purity solvents. |
| Aqueous layer is difficult to separate during workup (emulsion) | 1. High concentration of salts or viscous materials. 2. Vigorous shaking. | 1. Add a saturated brine solution (NaCl) to the separatory funnel to increase the ionic strength of the aqueous phase. 2. Gently invert the separatory funnel instead of shaking vigorously. Centrifugation can also break stubborn emulsions. |
Section 4: Detailed Experimental Protocols
These protocols provide a starting point for purification. They should be adapted based on in-process monitoring (e.g., TLC, HPLC).
Protocol 1: Flash Column Chromatography
This is often the most reliable method for achieving high purity.
-
Stationary Phase Preparation:
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pack the column carefully to avoid air bubbles.
-
-
Sample Loading:
-
Dissolve the crude oil in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for better resolution, perform a "dry load": adsorb the crude oil onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc). A system of ethyl acetate in light petroleum or hexane is often effective for related compounds.[8]
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute your product. The exact gradient will need to be determined by preliminary TLC analysis.
-
Collect fractions (e.g., 10-20 mL each, depending on column size).
-
-
Analysis and Collection:
-
Analyze the collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting pure oil under high vacuum to remove any residual solvent.
-
Protocol 2: Purity Assessment by Reverse-Phase HPLC
This protocol is for analytical purposes to determine the final purity.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid (for MS compatibility).[11]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[11]
-
Gradient: Start at 60% A / 40% B, ramp to 5% A / 95% B over 10 minutes. Hold for 2 minutes. Return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Prepare a ~1 mg/mL solution of the purified product in acetonitrile.
The following diagram illustrates the general purification and analysis workflow.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 3. acgpubs.org [acgpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Page loading... [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. Ethyl 2-oxo-4-phenylbutyrate | 64920-29-2 [chemicalbook.com]
- 9. prepchem.com [prepchem.com]
- 10. nbinno.com [nbinno.com]
- 11. Ethyl 2-oxo-4-phenylbutyrate | SIELC Technologies [sielc.com]
Technical Support Center: Purification of Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate. Our focus is on providing practical, experience-driven advice to help you overcome common challenges in your synthetic workflow.
Introduction to the Challenges
The synthesis of this compound, a sterically hindered β-keto ester, typically proceeds via a Friedel-Crafts acylation of benzene with 2,2-dimethylsuccinic anhydride, followed by esterification of the resulting keto-acid. This synthetic route, while effective, can present several purification challenges, leading to impurities that can be difficult to remove. This guide is structured to address these specific issues in a practical question-and-answer format.
Troubleshooting Guide & FAQs
Q1: My crude product is a dark, viscous oil. How can I effectively purify it?
A1: A dark, oily crude product is a common outcome in Friedel-Crafts acylation reactions due to the formation of polymeric side products and residual catalyst complexes. Here is a systematic approach to tackle this:
Initial Work-up:
-
Quenching: Ensure the reaction is properly quenched by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complexes.
-
Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.
-
Washing:
-
Wash the organic layer sequentially with:
-
Cold dilute HCl (to remove any remaining Lewis acid).
-
Water.
-
Saturated sodium bicarbonate solution (to remove the acidic intermediate, 2,2-dimethyl-4-oxo-4-phenylbutanoic acid). Caution: Perform this wash carefully as CO2 evolution can cause pressure buildup in the separatory funnel.
-
Brine (to aid in drying).
-
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
If the product remains an oil after this work-up, it is likely a mixture of the desired product and other impurities.
Purification Strategy:
If the initial work-up does not yield a crystalline solid, column chromatography is the recommended next step.
Q2: I'm seeing multiple spots on my TLC plate after the initial work-up. What are the likely impurities?
A2: The presence of multiple spots on a TLC plate indicates a mixture of compounds. Based on the likely synthetic route, the impurities could be:
-
Starting Materials: Unreacted 2,2-dimethylsuccinic anhydride or the intermediate 2,2-dimethyl-4-oxo-4-phenylbutanoic acid.
-
Polysubstituted Byproducts: Di-acylated benzene derivatives, which are common in Friedel-Crafts reactions.
-
Unesterified Carboxylic Acid: The intermediate keto-acid may be present if the esterification reaction did not go to completion.
-
Hydrolyzed Product: The ethyl ester can be hydrolyzed back to the carboxylic acid during the work-up, especially if exposed to harsh acidic or basic conditions for extended periods.
Identifying the Impurities:
-
Carboxylic Acid: The carboxylic acid impurity will typically have a lower Rf value than the ester and may streak on the TLC plate. It can be confirmed by its solubility in aqueous sodium bicarbonate.
-
Starting Anhydride: The anhydride may appear as a separate spot. It can be removed by a bicarbonate wash, as it will hydrolyze to the diacid salt.
-
Polysubstituted Products: These are often less polar than the desired mono-acylated product and will have a higher Rf value.
Q3: My compound appears to be decomposing on the silica gel column. What are my options?
A3: β-keto esters can be sensitive to the acidic nature of standard silica gel, leading to decomposition (e.g., hydrolysis or retro-Claisen type reactions). Here are several strategies to mitigate this:
-
Deactivating the Silica Gel:
-
Prepare a slurry of silica gel in your chosen eluent system.
-
Add a small amount of a neutralizer, such as triethylamine (typically 0.1-1% by volume), to the slurry.
-
Pack the column with this neutralized slurry.
-
Run the chromatography with an eluent system containing the same percentage of triethylamine.
-
-
Using an Alternative Stationary Phase:
-
Alumina (neutral or basic): Alumina is a good alternative to silica gel for acid-sensitive compounds. Neutral or basic alumina should be chosen based on the stability of your compound.
-
Florisil®: This is a magnesium silicate gel that is less acidic than silica gel and can be a good option.
-
-
Minimizing Contact Time:
-
Use flash column chromatography with a higher flow rate to reduce the time the compound spends on the column.
-
Choose an appropriate solvent system that allows for good separation without excessively long elution times.
-
Experimental Protocols
Protocol 1: Column Chromatography for Purification of this compound
This protocol provides a general guideline for purifying the target compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Triethylamine (optional)
-
Glass column, collection tubes, TLC plates, UV lamp
Procedure:
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The desired product should have an Rf value between 0.2 and 0.4.
-
Column Packing:
-
Dry Packing: Fill the column with dry silica gel, then gently tap the column to ensure even packing. Add the eluent and allow it to run through until the silica is fully wetted.
-
Slurry Packing (Recommended): Prepare a slurry of silica gel in the initial eluent. Pour the slurry into the column and allow it to settle, draining the excess solvent.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane.
-
Alternatively, for oily products, use the "dry loading" method: dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Start with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the eluent (gradient elution) to elute the compounds. For example, you can increase the ethyl acetate concentration in 5% increments.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Troubleshooting Chromatography:
| Issue | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system. | Optimize the eluent system using TLC. A two-solvent system with a small amount of a third, more polar solvent (e.g., methanol) can sometimes improve separation. |
| Compound Stuck on Column | Compound is too polar for the eluent. | Increase the polarity of the eluent. |
| Product Elutes with the Solvent Front | Eluent is too polar. | Start with a less polar eluent. |
Protocol 2: Recrystallization of Oily Products
If your product is an oil that has a tendency to crystallize, a carefully chosen recrystallization procedure can be very effective.
-
Solvent Screening:
-
Place a small amount of the oily product in several test tubes.
-
Add a few drops of different solvents (e.g., hexane, ethanol, isopropanol, toluene, or mixtures thereof) to each tube.
-
An ideal solvent will dissolve the compound when hot but not at room temperature or in an ice bath.
-
-
Recrystallization Procedure:
-
Dissolve the crude product in a minimal amount of the chosen hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
-
Visualizing the Purification Workflow
The following diagram illustrates a decision-making workflow for purifying your crude this compound.
Caption: Decision workflow for purification.
References
-
Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. [Link]
-
Vedantu. What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of?[Link]
-
ACS Publications. Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. [Link]
Technical Support Center: Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate Reactions
Welcome to the technical support center for Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and subsequent reactions of this versatile ketoester intermediate. Here, we provide in-depth, experience-driven troubleshooting advice and detailed protocols to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are its primary challenges?
A1: The most prevalent and direct method is the Friedel-Crafts acylation of benzene with ethyl 3,3-dimethyl-4-chloro-4-oxobutyrate or the corresponding 3,3-dimethylsuccinic anhydride derivative. This reaction proceeds via an electrophilic aromatic substitution mechanism where a Lewis acid, typically aluminum chloride (AlCl₃), generates a reactive acylium ion that is then attacked by the benzene ring.[1][2]
-
Primary Challenges:
-
Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of AlCl₃. The resulting ketone product is a Lewis base and forms a stable complex with the AlCl₃, rendering it inactive. Therefore, more than one equivalent of the catalyst is necessary for the reaction to proceed to completion.[3]
-
Moisture Sensitivity: AlCl₃ and the acylium ion intermediate are highly sensitive to moisture. Rigorous anhydrous conditions (e.g., oven-dried glassware, dry solvents, inert atmosphere) are critical to prevent quenching of the catalyst and hydrolysis of the acylating agent.
-
Workup Procedure: The aqueous workup to decompose the aluminum-ketone complex is highly exothermic and must be performed carefully by slowly quenching the reaction mixture on ice or with cold, dilute acid.
-
Q2: I am observing a significant amount of a dimeric by-product. What is it and how can I prevent it?
A2: A common by-product, especially in Grignard-based syntheses, is a dimer like 1,6-diphenylhexane-1,6-dione.[4] This can arise from the coupling of the Grignard reagent. In the context of Friedel-Crafts reactions, if your starting materials are impure or if reaction control is poor, self-condensation or other side reactions can occur. To prevent this, ensure high-purity starting materials and maintain strict control over reaction stoichiometry and temperature.
Q3: Can I use other aromatic compounds besides benzene in the Friedel-Crafts synthesis?
A3: Yes, but with limitations. The Friedel-Crafts acylation is generally successful with electron-rich (activated) aromatic rings like toluene or anisole. However, it fails with strongly deactivated rings (e.g., nitrobenzene) or those containing Lewis basic functional groups like amines (-NH₂) that will coordinate with and poison the Lewis acid catalyst.
Troubleshooting Guides
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Guide 1: Low or No Product Yield
Problem: After performing a Friedel-Crafts acylation to synthesize this compound, TLC and NMR analysis show mostly unreacted starting material or a complex mixture with very little desired product.
Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.
Guide 2: Formation of Impurities and Side Products
Problem: The reaction yields the desired product, but it is contaminated with significant impurities that are difficult to separate by column chromatography.
Q: My main impurity is an isomer where the acyl group is at a different position on the phenyl ring. Why did this happen? A: This is unlikely if you are starting with benzene. However, if you use a substituted benzene (e.g., toluene), you will get a mixture of ortho, meta, and para isomers. Acylation is sterically hindered, so the para product usually predominates. If you are seeing unexpected isomers, it may point to an alternative reaction mechanism, such as a rearrangement, which is more common in Friedel-Crafts alkylation but not acylation.[1][5] Ensure your starting material is indeed benzene and not a substituted derivative.
Q: I have a persistent impurity that appears to be a hydrolyzed version of my ester (a carboxylic acid). How can I avoid this and remove it? A: Ester hydrolysis can occur during the aqueous workup, especially if it is prolonged or performed under harsh acidic or basic conditions.
-
Prevention:
-
Keep the workup temperature low (use an ice bath).
-
Neutralize the reaction mixture promptly after quenching. Use a saturated sodium bicarbonate solution to neutralize the acid.[4]
-
Minimize the time the product spends in the aqueous phase.
-
-
Removal:
-
Liquid-Liquid Extraction: The carboxylic acid impurity can be removed by washing the organic layer with a mild base like saturated sodium bicarbonate solution. The acid will be deprotonated to its carboxylate salt and move into the aqueous layer.
-
Chromatography: If extraction is insufficient, the acid can be separated by silica gel chromatography. The acid is more polar and will have a lower Rf value than the desired ester product.
-
Guide 3: Subsequent Reactions - α-Alkylation Issues
Problem: I am attempting to perform an α-alkylation on this compound but am getting low yields and multiple products.
Background: The α-protons (on the carbon between the ketone and the ester) of your β-ketoester are acidic and can be removed by a suitable base to form an enolate nucleophile. This enolate can then react with an alkyl halide in an Sₙ2 reaction.[6]
Q: Why am I getting multiple alkylation products (dialkylation) or no reaction at all? A: This is a classic problem of enolate chemistry and hinges on the choice of base and reaction conditions.
-
Cause of Multiple Alkylations: Using a weaker, protic base like sodium ethoxide (NaOEt) in ethanol sets up an equilibrium where both the starting material and the mono-alkylated product are present along with the base. The mono-alkylated product may still have an acidic proton and can be deprotonated and alkylated again, leading to a mixture.[6]
-
Cause of No Reaction: If the base is not strong enough to deprotonate the β-ketoester effectively, the concentration of the enolate will be too low for the reaction to proceed.
-
The Solution - Use a Strong, Hindered, Aprotic Base: The standard for clean, irreversible enolate formation is Lithium Diisopropylamide (LDA) .[6][7]
-
Strength: LDA is a very strong base, ensuring complete and rapid conversion of the ketoester to its enolate.
-
Steric Hindrance: LDA is sterically bulky, which prevents it from acting as a nucleophile and attacking the alkyl halide itself.
-
Aprotic Conditions: LDA is used in aprotic solvents like THF, typically at low temperatures (-78 °C), which prevents proton exchange and side reactions.[8]
-
Data & Protocols
Table 1: Recommended Reagents for Key Reactions
| Reaction | Substrate | Reagent(s) | Catalyst/Base | Solvent | Key Considerations |
| Synthesis | Benzene, 3,3-Dimethylsuccinic anhydride | 1. Anhydride, 2. AlCl₃ | AlCl₃ (>1 eq.) | Benzene (reagent & solvent) or CS₂ | Strictly anhydrous conditions required. |
| α-Alkylation | This compound | Alkyl Halide (e.g., CH₃I) | LDA | Anhydrous THF | Perform at -78 °C under an inert atmosphere. |
| Reduction | This compound | Zn(Hg), conc. HCl | N/A | Toluene or Ethanol | Clemmensen reduction; not suitable for acid-sensitive substrates.[9][10] |
Protocol 1: Synthesis via Friedel-Crafts Acylation
This protocol describes the synthesis of the title compound from benzene and 3,3-dimethylsuccinic anhydride.
Materials:
-
3,3-Dimethylsuccinic anhydride (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (2.2 eq)
-
Anhydrous Benzene (serves as solvent and reagent)
-
Hydrochloric Acid (HCl), 6M
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (for extraction)
-
Ethanol
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (or N₂ inlet), and a powder addition funnel.
-
Initial Charge: Charge the flask with anhydrous benzene and 3,3-dimethylsuccinic anhydride. Cool the mixture to 0-5 °C in an ice bath.
-
Catalyst Addition: Slowly add the anhydrous AlCl₃ in portions via the powder funnel over 30-45 minutes. Maintain the internal temperature below 10 °C. The mixture will become thick and may change color. Causality: Slow addition prevents a dangerous exotherm and minimizes side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to a gentle reflux (approx. 80 °C) for 2-3 hours. Monitor the reaction progress by TLC.
-
Workup - Quenching: Cool the reaction mixture back to 0 °C in an ice bath. CAUTION: The following step is highly exothermic. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated HCl.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Add ethyl acetate to dissolve the organic product. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic extracts. Wash sequentially with water, saturated NaHCO₃ solution (to remove acid), and finally with brine. Self-Validation: The NaHCO₃ wash will effervesce until all acid is neutralized.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude ketoacid.
-
Esterification: Reflux the crude ketoacid in an excess of ethanol with a catalytic amount of sulfuric acid for 5 hours.[11] After cooling, concentrate the volume, dilute with water, and extract the product with ethyl acetate as described above to yield the final crude ester.
-
Purification: Purify the crude ester by vacuum distillation or silica gel column chromatography.[4][12]
Protocol 2: α-Alkylation using LDA
This protocol describes the methylation of the title compound at the α-position.
Materials:
-
This compound (1.0 eq)
-
Diisopropylamine (1.1 eq)
-
n-Butyllithium (n-BuLi) (1.05 eq)
-
Methyl Iodide (CH₃I) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Ammonium Chloride (NH₄Cl) solution
Procedure:
-
LDA Preparation: In an oven-dried, N₂-flushed flask, dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-BuLi dropwise. Stir at -78 °C for 15 minutes, then at 0 °C for 15 minutes to form the LDA solution. Causality: Preparing LDA fresh is crucial as it is not commercially stable in solution for long periods.
-
Enolate Formation: Cool the freshly prepared LDA solution back to -78 °C. In a separate dry, N₂-flushed flask, dissolve the ketoester in anhydrous THF. Using a cannula or syringe, slowly add the ketoester solution to the LDA solution at -78 °C. Stir for 1 hour at this temperature to ensure complete enolate formation.
-
Alkylation: Slowly add methyl iodide to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, or until TLC indicates consumption of the starting material.
-
Workup: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution. Remove the cold bath and allow the mixture to warm to room temperature.
-
Extraction & Purification: Dilute with water and extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate. Purify the product by column chromatography.
References
-
Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]
- PROCESS FOR PURIFYING AN a-KETO ESTER.
- Method for preparing ethyl 2-oxy-4-phenylbutyrate.
-
The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. [Link]
-
22.7: Alkylation of Enolate Ions. Chemistry LibreTexts. [Link]
-
Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]
-
C. The Friedel-Crafts Acylation of Benzene. Chemistry LibreTexts. [Link]
-
Synthesis of ethyl 2-oxo-4-phenylbutyrate. PrepChem.com. [Link]
-
Clemmensen Reduction – Mechanism, Reaction & Applications. Allen Institute. [Link]
-
Recent advances in the transesterification of β-keto esters. Royal Society of Chemistry. [Link]
- Method for preparing ethyl 2-oxo-4-phenylbutyrate.
-
Friedel–Crafts reaction. Wikipedia. [Link]
-
Enolate Alkylation Practice Problems. Chemistry Steps. [Link]
-
9.7. Enolate alkylation. Lumen Learning. [Link]
-
Ethyl 2,4-Dioxo-4-phenylbutyrate:A Versatile Intermediate for the Large-Scale Preparation of EnantiomericallyPure α-Hydroxy and α-Amino Acid Esters. ResearchGate. [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]
-
Clemmensen reduction. University of California, Irvine. [Link]
-
friedel-crafts acylation of benzene. Chemguide. [Link]
-
Alkylation of Enolates. The Organic Chemistry Tutor (YouTube). [Link]
-
Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI. [Link]
- Process for purifying an alpha-keto ester.
-
Clemmensen Reduction. Chemiz (YouTube). [Link]
-
Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Page loading... [wap.guidechem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Clemmensen Reduction – Mechanism, Reaction & Applications [allen.in]
- 10. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 11. prepchem.com [prepchem.com]
- 12. mdpi.com [mdpi.com]
Stability issues with Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate in solution
Welcome to the technical support center for Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. As a β-keto ester, this compound can be susceptible to degradation under various experimental conditions. This resource provides troubleshooting advice and frequently asked questions (FAQs) to help you ensure the integrity of your experiments.
I. Understanding the Stability of this compound
This compound's structure, featuring a β-keto ester functional group, makes it prone to specific degradation pathways. The primary concerns are hydrolysis of the ester and decarboxylation. These reactions can be influenced by pH, temperature, solvent, and the presence of catalysts.
A. Key Degradation Pathways
The two main degradation pathways for this compound are:
-
Hydrolysis: The ester can be hydrolyzed to form the corresponding carboxylic acid (2,2-dimethyl-4-oxo-4-phenylbutanoic acid) and ethanol. This can be catalyzed by acid or base.
-
Decarboxylation: The resulting β-keto acid from hydrolysis is unstable and can readily lose carbon dioxide upon gentle heating to form 1,1-dimethyl-3-phenylpropan-1-one.[1]
It is important to note that under certain analytical conditions, such as high temperatures in a GC-MS injector, similar β-keto esters have been shown to decompose.[2]
II. Troubleshooting Guide
This section addresses common problems encountered when working with this compound in solution.
1. Issue: Inconsistent results or loss of compound activity over time.
-
Possible Cause: Degradation of the compound in your stock solution or experimental buffer.
-
Troubleshooting Steps:
-
Solution Preparation: Prepare fresh solutions before each experiment, especially if the solvent is aqueous or contains acidic or basic components.
-
Solvent Choice: If possible, use aprotic, anhydrous organic solvents such as acetonitrile, THF, or dioxane for stock solutions to minimize hydrolysis.
-
pH Control: Ensure the pH of your aqueous buffers is neutral (pH 7.0) and that the buffer has sufficient capacity to resist pH changes.[3]
-
Temperature: Store stock solutions at low temperatures (-20°C or -80°C) to slow down degradation kinetics. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.[4]
-
Purity Check: Verify the purity of your starting material using an appropriate analytical method like HPLC-UV or LC-MS.
-
2. Issue: Appearance of unexpected peaks in chromatograms (HPLC, LC-MS).
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Peak Identification: Attempt to identify the new peaks. The expected hydrolysis product would have a lower retention time in reversed-phase HPLC and a specific mass. The decarboxylation product would also have a distinct mass.
-
Forced Degradation Study: To confirm the identity of the degradation products, perform a forced degradation study. Expose a sample of the compound to acidic, basic, and oxidative conditions to intentionally generate the degradation products and confirm their chromatographic behavior. (See Protocol 1).
-
3. Issue: Low yield in a reaction where the compound is a reactant.
-
Possible Cause: Degradation of the compound under the reaction conditions before it can react as intended.
-
Troubleshooting Steps:
-
Reaction Condition Analysis: Evaluate the pH and temperature of your reaction. If the conditions are strongly acidic or basic, or require high temperatures, consider if the reaction can be performed under milder conditions.
-
Order of Addition: Add the this compound to the reaction mixture as late as possible to minimize its exposure to harsh conditions.
-
Inert Atmosphere: If oxidation is a suspected issue, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
III. Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term storage, the solid compound should be kept in a tightly sealed container at 2-8°C. For solutions, it is best to prepare fresh for each use. If a stock solution must be stored, dissolve the compound in an anhydrous aprotic solvent like acetonitrile or DMSO, aliquot into small volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C.[4]
Q2: In which solvents is this compound most stable?
A2: The compound is expected to be most stable in aprotic, non-polar to moderately polar organic solvents such as hexane, toluene, diethyl ether, and tetrahydrofuran (THF). Protic solvents, especially water and alcohols in the presence of acid or base, can promote hydrolysis.
Q3: How can I monitor the stability of this compound in my experimental conditions?
A3: The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). You can set up a time-course experiment where you analyze your solution at different time points (e.g., 0, 2, 4, 8, 24 hours) under your experimental conditions and quantify the amount of the parent compound remaining.
Q4: Is the compound sensitive to light?
A4: While there is no specific data on the photosensitivity of this compound, many organic molecules can be degraded by exposure to UV light. As a general precaution, it is advisable to store solutions in amber vials or protect them from light.
Q5: Can I use this compound in aqueous buffers for cell-based assays?
A5: Yes, but with caution. If you need to prepare an aqueous solution, it is best to first dissolve the compound in a water-miscible organic solvent like DMSO or ethanol at a high concentration, and then dilute this stock solution into your aqueous buffer immediately before use. The final concentration of the organic solvent should be kept low (typically <1%) to avoid affecting the biological system. It is crucial to ensure the final pH of the solution is well-controlled and close to neutral.
IV. Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess its stability under harsh conditions.
1. Stock Solution Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
2. Degradation Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 4 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at room temperature for 1 hour.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.
3. Sample Analysis:
-
At the end of the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples, along with a control sample (stock solution at time 0), by HPLC-UV or LC-MS.
-
Compare the chromatograms to identify degradation products.
Protocol 2: Solution Stability Assessment
This protocol helps determine the stability of the compound in your specific experimental buffer.
1. Solution Preparation:
-
Prepare a solution of this compound in your experimental buffer at the final working concentration.
2. Time-Course Analysis:
-
Immediately after preparation (t=0), take an aliquot of the solution and analyze it by HPLC-UV or LC-MS to determine the initial concentration.
-
Store the remaining solution under your exact experimental conditions (temperature, light exposure).
-
Take aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours) and analyze them by the same method.
3. Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration.
-
A loss of >10% of the parent compound is often considered significant degradation.
V. Data Presentation
Table 1: Factors Influencing the Stability of this compound in Solution
| Parameter | Condition Promoting Instability | Recommended Condition for Stability | Primary Degradation Pathway |
| pH | Acidic (< 6) or Basic (> 8) | Neutral (6.5 - 7.5) | Hydrolysis |
| Temperature | Elevated temperatures (> 25°C) | Low temperatures (≤ 4°C for short term, ≤ -20°C for long term) | Hydrolysis, Decarboxylation |
| Solvent | Protic (water, methanol, ethanol) | Aprotic (Acetonitrile, THF, Dioxane) | Hydrolysis |
| Light | UV light exposure | Protection from light (amber vials) | Photodegradation (potential) |
| Oxygen | Presence of air | Inert atmosphere (N₂ or Ar) | Oxidation (potential) |
VI. Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for assessing solution stability.
VII. References
-
Analysis of potential phenylacetone precursors (ethyl 3‐oxo‐2‐phenylbutyrate, methyl 3‐oxo‐4‐phenylbutyrate, and ethyl 3‐oxo‐4‐phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. Available from: [Link]
-
Enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate to ethyl (R)-2- hydroxy-4-phenylbutyrate using stereospecific carbonyl reductase KmCR: optimization of cultivation and reaction conditions. Available from: [Link]
-
Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. Available from: [Link]
-
Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid. Available from: [Link]
-
9.4: β-Ketoacids Decarboxylate - Chemistry LibreTexts. Available from: [Link]
Sources
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of medicinal chemistry, the butyrophenone scaffold and its derivatives represent a rich territory for the discovery of novel therapeutic agents.[1][2] These structures are foundational to a variety of pharmacologically active compounds, most notably in the realm of antipsychotics and antiemetics.[1] This guide provides a comparative analysis of the potential biological activity of Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate, a compound of interest, by examining its structural relatives and the experimental methodologies required to elucidate its pharmacological profile. While direct experimental data for this specific molecule is not extensively available in the public domain, a logical framework for its potential activities can be constructed based on established structure-activity relationships within this chemical class.
The Butyrophenone Backbone: A Gateway to CNS Activity
The core structure of butyrophenone, characterized by a phenyl ring attached to a four-carbon chain with a ketone functional group, is a key pharmacophore for dopamine D2 receptor antagonism.[3] This mechanism of action is the cornerstone of the therapeutic effects of typical antipsychotic drugs like haloperidol.[1][3] The general structure-activity relationship suggests that modifications to the butyrophenone backbone can significantly modulate potency and receptor selectivity, leading to a spectrum of pharmacological effects.
Structurally Related Compounds and Their Known Biological Activities
To infer the potential biological profile of this compound, we will consider the activities of two key groups of related compounds: butyrophenone derivatives and other γ-keto esters.
Butyrophenone Derivatives: A Legacy in Neuropharmacology
The butyrophenone class of drugs has a well-documented history of potent central nervous system (CNS) effects.
-
Haloperidol : The archetypal butyrophenone, haloperidol is a potent D2 receptor antagonist widely used in the treatment of schizophrenia and other psychotic disorders.[1][3] Its clinical utility is, however, often accompanied by extrapyramidal side effects due to its strong D2 receptor blockade.[3]
-
Droperidol : Another butyrophenone derivative, droperidol, is primarily used as an antiemetic, particularly for postoperative nausea and vomiting.[1] While it also possesses D2 antagonist properties, its pharmacological profile is distinct from that of haloperidol.
The key takeaway is that the butyrophenone scaffold is a versatile starting point for molecules targeting the dopamine system. The nature and position of substituents on the phenyl ring and the nitrogen atom of the piperidine ring (in the case of many antipsychotics) are critical determinants of activity.[4]
γ-Keto Esters: Intermediates with Potential
This compound belongs to the family of γ-keto esters. While often utilized as synthetic intermediates, these molecules themselves can possess biological activity or be precursors to active pharmaceutical ingredients.[5][6][7]
-
Ethyl 2-oxo-4-phenylbutyrate : This compound is a known intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, which are used to treat hypertension.[6][7] This suggests that derivatives of this scaffold may have cardiovascular applications. It is also a precursor for enantiomerically pure α-hydroxy and α-amino acid esters, which are valuable building blocks in medicinal chemistry.[5]
-
β-Keto Esters : Research into β-keto esters has revealed their potential as antibacterial agents, specifically as inhibitors of quorum-sensing, a bacterial communication system.[8] This highlights the potential for keto esters to exhibit activities beyond the CNS.
Postulated Biological Profile of this compound
Based on its structural features—a butyrophenone-like core with a gem-dimethyl substitution at the α-position and an ethyl ester at the γ-position—we can hypothesize a potential biological activity profile for this compound. The presence of the butyrophenone-like moiety suggests a potential for CNS activity, while the ester and alkyl substitutions could modulate its metabolic stability, cell permeability, and target affinity.
Hypothesized Activities:
-
CNS Activity : Potential for weak dopamine D2 receptor modulation, possibly leading to antipsychotic, anxiolytic, or other psychotropic effects. The gem-dimethyl group may influence the conformation of the molecule, altering its fit into the D2 receptor binding pocket compared to traditional butyrophenones.
-
Anti-inflammatory and Analgesic Potential : The general structure may confer anti-inflammatory or analgesic properties, a common feature of many small aromatic molecules.[9][10]
-
Cytotoxicity : As with any novel compound, evaluating its potential for cytotoxicity is a critical first step in a drug discovery cascade.[11][12]
Experimental Workflows for Characterizing Biological Activity
To validate these hypotheses, a systematic experimental approach is necessary. The following protocols outline the key assays for a comprehensive preliminary assessment of this compound's biological activity.
In Vitro Cytotoxicity Assessment
Rationale: The initial screening for cytotoxicity is essential to determine a compound's therapeutic window and to identify concentrations suitable for subsequent in vitro assays.[11] The MTT assay is a widely used, reliable, and cost-effective colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][13]
Experimental Protocol: MTT Assay
-
Cell Culture : Plate adherent cancer cell lines (e.g., HeLa, A549) or non-cancerous cell lines (e.g., HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation : Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for MTT-based cytotoxicity assay.
In Vitro Anti-inflammatory Activity Assessment
Rationale: Chronic inflammation is implicated in a wide range of diseases.[10] The inhibition of protein denaturation is a well-established method for in vitro screening of anti-inflammatory activity, as denaturation of proteins is a hallmark of inflammation.[14][15][16]
Experimental Protocol: Inhibition of Albumin Denaturation
-
Reaction Mixture Preparation : In separate tubes, prepare a reaction mixture containing 0.2 mL of this compound at various concentrations (e.g., 10, 50, 100, 250, 500 µg/mL), 2.8 mL of phosphate-buffered saline (PBS, pH 6.3), and 0.2 mL of egg albumin (from fresh hen's egg).
-
Control : A control solution is prepared with 0.2 mL of the vehicle instead of the test compound.
-
Incubation : Incubate the mixtures at 37°C for 15 minutes.
-
Heat-induced Denaturation : Induce denaturation by heating the mixtures at 70°C for 5 minutes.
-
Cooling and Absorbance Measurement : After cooling, measure the absorbance of the solutions at 660 nm.
-
Data Analysis : Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100. Diclofenac sodium can be used as a standard reference drug.
In Vivo Analgesic Activity Assessment
Rationale: To assess the potential analgesic effects of the compound, both central and peripheral pain models are employed.[17][18][19] The hot plate test is a classic model for evaluating central analgesic activity, while the formalin test can differentiate between neurogenic and inflammatory pain responses.[20]
Experimental Protocol: Hot Plate Test (Central Analgesia)
-
Animal Acclimatization : Acclimate male Swiss albino mice to the laboratory conditions for at least one week before the experiment.
-
Baseline Latency : Determine the baseline pain response by placing each mouse on a hot plate maintained at 55 ± 0.5°C and recording the time until the mouse licks its paw or jumps (latency period). A cut-off time of 15-20 seconds is set to prevent tissue damage.
-
Compound Administration : Administer this compound intraperitoneally (i.p.) at different doses (e.g., 10, 25, 50 mg/kg). A control group receives the vehicle, and a positive control group receives a standard analgesic like morphine (5 mg/kg, i.p.).
-
Post-treatment Latency : Measure the latency period at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis : Compare the post-treatment latencies with the baseline latencies and with the control groups. A significant increase in the latency period indicates a central analgesic effect.
Sources
- 1. Butyrophenone - Wikipedia [en.wikipedia.org]
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- 3. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle [pharmacia.pensoft.net]
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- 20. In-Vivo Models for Management of Pain [scirp.org]
A Comparative Guide to the Structural Validation of Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, technically-focused framework for the structural validation of Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate, a substituted β-keto ester. We will move beyond a simple checklist of techniques to a logical, evidence-based narrative that demonstrates how a combination of modern analytical methods can definitively confirm the constitution of a target molecule and differentiate it from potential synthetic isomers.
The Synthetic Landscape and the Question of Isomerism
The synthesis of α,α-disubstituted β-keto esters can be approached through various methods, such as the acylation of a pre-formed enolate of a dialkylated ester. A plausible route to this compound could involve the reaction of the lithium enolate of ethyl isobutyrate with benzoyl chloride.
However, synthetic pathways are seldom perfect, and the potential for isomeric byproducts necessitates a robust validation strategy. For the target molecule, key isomeric impurities could include:
-
Ethyl 3,3-dimethyl-4-oxo-4-phenylbutyrate: Arising from an alternative enolate formation and acylation.
-
Enol Tautomer: β-keto esters can exist in equilibrium with their enol form, which would present a different spectroscopic signature.
Our validation strategy, therefore, must not only confirm the presence of all the constituent parts of the target molecule but also unequivocally establish their connectivity.
A Multi-pronged Analytical Approach for Unambiguous Validation
A singular analytical technique is rarely sufficient for complete structural elucidation. We will employ a synergistic combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique piece of the structural puzzle, and their combined data will form an irrefutable body of evidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Connectivity
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. We will utilize a suite of 1D and 2D NMR experiments to map out the precise arrangement of atoms in our synthesized compound.
| Assignment | ¹H Chemical Shift (ppm, predicted) | Multiplicity | Integration | ¹³C Chemical Shift (ppm, predicted) |
| Phenyl-H (ortho) | 7.9 - 8.1 | Doublet | 2H | 136.0 |
| Phenyl-H (meta) | 7.4 - 7.6 | Triplet | 2H | 128.5 |
| Phenyl-H (para) | 7.5 - 7.7 | Triplet | 1H | 133.0 |
| -CH₂- (Ethyl) | 4.1 - 4.3 | Quartet | 2H | 61.5 |
| -CH₂- (Butyrate) | 3.2 - 3.4 | Singlet | 2H | 45.0 |
| -C(CH₃)₂- | 1.2 - 1.4 | Singlet | 6H | 25.0 |
| -CH₃ (Ethyl) | 1.2 - 1.3 | Triplet | 3H | 14.0 |
| Quaternary C | - | - | - | 48.0 |
| Ester C=O | - | - | - | 175.0 |
| Ketone C=O | - | - | - | 198.0 |
| Phenyl C (ipso) | - | - | - | 130.0 |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum on a 400 MHz or higher field spectrometer.
-
¹³C NMR: Acquire a proton-decoupled carbon-13 spectrum.
-
DEPT-135: Perform a Distortionless Enhancement by Polarization Transfer experiment to differentiate between CH, CH₂, and CH₃ groups.
-
2D COSY (Correlation Spectroscopy): Acquire a homonuclear correlation spectrum to identify proton-proton spin-spin coupling networks.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Acquire a heteronuclear correlation spectrum to identify direct one-bond proton-carbon correlations.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Acquire a long-range heteronuclear correlation spectrum to establish connectivity across multiple bonds (typically 2-3 bonds).
Interpreting the Data for Structural Confirmation:
The key to validating the structure of this compound lies in the HMBC experiment. The following long-range correlations would provide definitive proof of the proposed structure:
-
Protons of the gem-dimethyl group (-C(CH₃)₂-) should show correlations to:
-
The quaternary carbon.
-
The ester carbonyl carbon.
-
The methylene carbon of the butyrate chain.
-
-
The methylene protons of the butyrate chain (-CH₂-) should show correlations to:
-
The quaternary carbon.
-
The ketone carbonyl carbon.
-
The ipso-carbon of the phenyl ring.
-
These correlations, when combined with the information from COSY and HSQC, would create an unambiguous map of the molecule's connectivity, ruling out the 3,3-dimethyl isomer.
Diagram: Key HMBC Correlations for Structure Validation
Caption: Predicted HMBC correlations for this compound.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns
High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the synthesized compound, which provides its elemental formula. Electron ionization (EI) mass spectrometry will be employed to induce fragmentation, and the resulting pattern will serve as a fingerprint for the molecule's structure.
Predicted Mass Spectrometry Data:
-
Molecular Ion (M⁺): The HRMS should show a molecular ion peak corresponding to the exact mass of C₁₄H₁₈O₃.
-
Key Fragmentation Pathways:
-
Alpha-cleavage: Cleavage of the bond between the ketone carbonyl and the adjacent methylene group would result in a benzoyl cation (m/z 105), which is expected to be a prominent peak.
-
McLafferty Rearrangement: Not a primary expected pathway due to the absence of a gamma-hydrogen on the butyrate chain.
-
Loss of the ethoxy group (-OCH₂CH₃): From the ester, leading to a fragment at M-45.
-
Loss of the ethyl group (-CH₂CH₃): From the ester, resulting in a fragment at M-29.
-
Experimental Protocol: Mass Spectrometry
-
HRMS: Introduce the sample into an Orbitrap or Time-of-Flight (TOF) mass spectrometer via a suitable ionization source (e.g., ESI or APCI) to determine the exact mass.
-
GC-MS (EI): Introduce the sample into a gas chromatograph coupled to a mass spectrometer with an electron ionization source to obtain the fragmentation pattern.
Diagram: Predicted Mass Spectrometry Fragmentation
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For our target compound, the key absorptions will be the two distinct carbonyl stretches.
Predicted IR Absorption Bands:
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O (Ketone) | 1680 - 1700 | Strong |
| C=O (Ester) | 1735 - 1750 | Strong |
| C-O (Ester) | 1150 - 1250 | Strong |
| Aromatic C-H | 3000 - 3100 | Medium |
| Aliphatic C-H | 2850 - 3000 | Medium |
| Aromatic C=C | 1450 - 1600 | Medium-Weak |
The presence of two distinct, strong carbonyl absorptions in the specified regions is a key indicator of the β-keto ester functionality.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Place a drop of the neat liquid sample on a salt plate (e.g., NaCl or KBr) to form a thin film.
-
Data Acquisition: Record the infrared spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Comparative Analysis: Ruling Out Isomers
The power of this multi-technique approach is most evident when comparing the expected data for the target molecule with that of its potential isomers.
| Analytical Technique | This compound (Target) | Ethyl 3,3-dimethyl-4-oxo-4-phenylbutyrate (Isomer) |
| ¹H NMR | Singlet for the butyrate -CH₂- | AB quartet or two doublets for the butyrate -CH₂- |
| ¹³C NMR | Quaternary carbon at the 2-position | Quaternary carbon at the 3-position |
| HMBC | Key correlations from gem-dimethyl protons to ester C=O and butyrate -CH₂- | Different correlation network reflecting the altered connectivity |
| MS Fragmentation | Prominent benzoyl cation (m/z 105) | Likely to also show a benzoyl cation, but other fragmentation may differ |
Conclusion: A Self-Validating System
By systematically applying this suite of analytical techniques and comparing the acquired data with reasoned predictions, we can construct a self-validating system for the structural confirmation of this compound. The congruence of data from NMR, MS, and IR provides a high degree of confidence in the assigned structure. This rigorous, evidence-based approach is indispensable in the fields of chemical research and drug development, ensuring the integrity and reproducibility of scientific findings.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
-
de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]
Chapter 1: Profiling the Incumbent: Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate (EDOB)
<Comparison Guide to Synthetic Alternatives for Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate
A Senior Application Scientist's Field Guide to γ-Keto Ester Analogues
For researchers and process chemists, this compound (EDOB) is a valuable and highly functionalized building block. Its unique structure, featuring a sterically shielded α-position, a reactive ketone, and an ester moiety, makes it a precursor for a variety of complex molecules, including heterocycles and carbocycles. However, reliance on a single intermediate can introduce vulnerabilities into a synthetic campaign, such as supply chain issues, prohibitive costs, or reactivity profiles that are suboptimal for a specific transformation.
This guide provides an in-depth comparison of viable alternatives to EDOB, structured to aid in the rational selection of a replacement based on synthetic goals and experimental constraints. We will dissect the molecule's core components, evaluate how structural modifications impact reactivity, and provide actionable experimental data to ground these comparisons.
EDOB's synthetic utility is largely dictated by the gem-dimethyl group at the C2 position. This substitution is not merely a passive structural feature; it actively directs the molecule's reactivity.
Core Reactivity Insights:
-
Blocked α-Enolization: The absence of protons on the α-carbon (C2) prevents the formation of an enolate at this position. This is a critical feature, as it eliminates a host of potential side reactions, such as self-condensation or unwanted alkylations at this site.
-
Steric Shielding: The bulky dimethyl group sterically hinders nucleophilic attack at the adjacent ester carbonyl, often directing reactions towards the more accessible ketone at C4.
-
Directed Enolate Formation: In the presence of a strong base, enolization is forced to occur away from the ester, at the C3 position, generating a specific enolate for subsequent reactions.
A common and robust synthesis of EDOB proceeds via a Michael addition of an ethyl isobutyrate enolate to an α,β-unsaturated ketone like chalcone. This conjugate addition is a reliable method for constructing the 1,5-dicarbonyl relationship inherent in the EDOB backbone.
Figure 1: General synthetic workflow for EDOB via Michael Addition.
While effective, the steric hindrance that makes EDOB selective can also render it sluggish in certain reactions, necessitating harsher conditions or longer reaction times. This is a primary motivation for exploring alternatives.
Chapter 2: A Comparative Analysis of Structural Analogues
The logical approach to finding an alternative is to systematically modify the three key components of the EDOB structure: the α-substituents, the ester group, and the phenyl ring.
Class A: Variation at the α-Position (The Reactivity Switch)
This is the most impactful modification, as it fundamentally alters the electronic and steric environment of the molecule. The primary alternative here is the compound lacking the gem-dimethyl group: Ethyl 4-oxo-4-phenylbutyrate .
Rationale for Selection: The introduction of acidic protons at the α-position opens up a completely different manifold of reactivity. This analogue is preferred when the synthetic strategy requires:
-
α-Functionalization: Alkylation, halogenation, or acylation directly adjacent to the ester.
-
Tandem Reactions: The presence of two enolizable positions (α to the ester and α to the ketone) allows for sequential reactions, such as those seen in the Robinson annulation.[1][2]
Causality Behind Experimental Choices: The synthesis of Ethyl 4-oxo-4-phenylbutyrate often involves different starting materials than EDOB. A common route involves the acylation of Meldrum's acid with phenylacetyl chloride, followed by refluxing in ethanol.[3] This avoids the Michael addition pathway, which could be complicated by the reactivity of the now-present α-protons.
Performance Comparison:
| Feature | This compound (EDOB) | Ethyl 4-oxo-4-phenylbutyrate (Unsubstituted) |
| Key Feature | Sterically hindered α-position; no α-protons. | Two acidic α-protons, enabling enolization. |
| Primary Use Case | Precursor where α-reactivity is undesirable. | Building block for α-functionalization and annulation reactions. |
| Typical Synthesis | Michael Addition.[4] | Acylation of malonic acid derivatives.[3] |
| Reactivity Concern | Can be sterically sluggish. | Prone to side reactions (e.g., poly-alkylation, self-condensation). |
The choice between these two scaffolds is a critical decision point, dictated entirely by whether the α-position is intended to be a reactive handle.
Figure 2: Divergent reactivity based on α-substitution.
Class B: Variation of the Ester Group
Modifying the ester from ethyl to other alkyl groups (e.g., methyl, tert-butyl) is a more subtle optimization, typically aimed at altering physical properties or deprotection strategies.
Rationale for Selection:
-
Mthis compound: Often chosen for economic reasons or when transesterification with methanol is a downstream step. Its reactivity is very similar to the ethyl ester.
-
tert-Butyl 2,2-dimethyl-4-oxo-4-phenylbutyrate: The key advantage is the ability to remove the ester group under acidic conditions, which are orthogonal to the base-labile conditions often used to hydrolyze ethyl or methyl esters. This is crucial in complex syntheses where base-sensitive functional groups must be preserved.
Performance Comparison:
| Ester Group | Key Advantage | Deprotection Condition | Synthetic Consideration |
| Ethyl (EDOB) | Standard, good balance of cost and reactivity. | Basic (saponification) or acidic hydrolysis. | Generally robust and widely used. |
| Methyl | Potentially lower cost, slightly less sterically hindered. | Basic or acidic hydrolysis. | Susceptible to transesterification if other alcohols are used.[5] |
| tert-Butyl | Acid-labile; allows for orthogonal deprotection. | Strong acid (e.g., TFA, HCl). | Synthesis may require tert-butanol and specific coupling agents. |
The choice of ester is a strategic decision based on the overall synthetic plan, particularly the deprotection steps required for the final target molecule.
Class C: Variation of the Phenyl Group
Replacing or substituting the phenyl ring allows for the fine-tuning of electronic properties or direct incorporation of desired structural motifs.
Rationale for Selection:
-
Substituted Phenyl Rings (e.g., p-tolyl, p-methoxyphenyl): Introducing electron-donating or electron-withdrawing groups on the aromatic ring alters the electrophilicity of the ketone. An electron-donating group (like methyl in Ethyl 4-oxo-4-(p-tolyl)butyrate) makes the ketone less reactive towards nucleophiles, while an electron-withdrawing group (like a nitro group) would make it more reactive.
-
Alkyl or Other Aryl Groups: Replacing the phenyl group entirely (e.g., with a cyclohexyl or naphthyl group) is a direct route to creating different families of compounds.
Performance Comparison:
| Phenyl Group Variation | Impact on Reactivity | Typical Application |
| Unsubstituted Phenyl (EDOB) | Baseline reactivity. | General purpose precursor. |
| Electron-Donating Group (e.g., -CH₃, -OCH₃) | Decreases ketone electrophilicity. | Substrate-controlled reactions where attenuated reactivity is desired. |
| Electron-Withdrawing Group (e.g., -NO₂, -CF₃) | Increases ketone electrophilicity. | Accelerating nucleophilic attack at the ketone. |
| Other Alkyl/Aryl Groups | Varies based on sterics and electronics. | Building block for specific target families (e.g., non-aromatic analogues). |
This modification is typically dictated by the structure of the final target molecule rather than a need to modulate the reactivity of the intermediate itself.
Chapter 3: Experimental Protocols
To provide a practical basis for comparison, detailed protocols for the synthesis of EDOB and a key, functionally distinct alternative are provided.
Protocol 1: Synthesis of this compound (EDOB) via Michael Addition
This protocol is adapted from established Michael addition methodologies.[4][6]
Objective: To synthesize the title compound via conjugate addition.
Materials:
-
Chalcone (1.0 equiv)
-
Ethyl isobutyrate (1.5 equiv)
-
Sodium ethoxide (1.2 equiv)
-
Anhydrous Ethanol
-
Hydrochloric acid (1M solution)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve sodium ethoxide in anhydrous ethanol in a round-bottom flask under an inert atmosphere (N₂) and cool to 0 °C.
-
Add ethyl isobutyrate dropwise to the cooled solution and stir for 30 minutes to ensure complete formation of the enolate.
-
In a separate flask, dissolve chalcone in a minimum amount of anhydrous ethanol.
-
Add the chalcone solution dropwise to the enolate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.
-
Upon completion, quench the reaction by slowly adding 1M HCl until the solution is acidic (pH ~5-6).
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3x).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure product.
Trustworthiness: This protocol includes a controlled enolate formation step and a standard aqueous workup to remove ionic species and unreacted starting materials, ensuring a pure final product upon chromatographic purification.
Protocol 2: Synthesis of Ethyl 4-oxo-4-phenylbutyrate (Unsubstituted Analogue)
This protocol is based on the acylation of a malonic ester equivalent.[3]
Objective: To synthesize the unsubstituted analogue, highlighting a different synthetic strategy.
Materials:
-
Monoethyl malonate potassium salt (1.2 equiv)
-
Magnesium chloride (1.3 equiv)
-
Triethylamine (1.5 equiv)
-
2-Chloroacetophenone (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1N solution)
-
Ethyl acetate
Procedure:
-
Suspend monoethyl malonate potassium salt and magnesium chloride in anhydrous THF in a flask under an inert atmosphere.
-
Cool the suspension to 5 °C and add triethylamine. Stir the mixture for 3 hours.
-
Add a solution of 2-chloroacetophenone in THF dropwise to the reaction mixture, maintaining the temperature below 20 °C.
-
Stir the reaction for 48-72 hours at room temperature.
-
Cool the mixture to 5 °C and quench with 1N HCl.
-
Remove the THF under reduced pressure.
-
Extract the residue with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 1N HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The resulting crude oil is then subjected to decarboxylation by heating (typically in the presence of a wet solvent like DMSO with NaCl) to yield the final product, which is then purified by vacuum distillation.
Self-Validation: The use of a magnesium chelate of the malonate enhances the nucleophilicity for the initial substitution. The final decarboxylation step is a classic and reliable transformation for β-keto esters formed from malonic ester synthesis.
Chapter 4: Conclusion & Decision-Making Framework
The selection of an alternative to this compound is not a matter of finding a "better" molecule, but the "right" molecule for a specific synthetic context. The choice hinges on a careful analysis of the desired reaction pathway.
Figure 3: Decision flowchart for selecting the optimal γ-keto ester.
By understanding the causal relationship between structure and reactivity—the "why" behind the experimental choice—researchers can move beyond a single reagent and leverage a toolkit of γ-keto esters, each optimized for a particular synthetic challenge. This guide serves as a starting point for that informed decision-making process.
References
- CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate.
- CN101928219A - Method for preparing ethyl 2-oxo-4-phenylbutyrate.
- Ethyl 2,4-Dioxo-4-phenylbutyrate:A Versatile Intermediate for the Large-Scale Preparation of EnantiomericallyPure α-Hydroxy and α-Amino Acid Esters.
- Analysis of potential phenylacetone precursors (ethyl 3‐oxo‐2‐phenylbutyrate, methyl 3‐oxo‐4‐phenylbutyrate, and ethyl 3‐oxo‐4‐phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone.
- (E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)
- Ethyl 3-oxo-4-phenylbutano
- Synthesis of ethyl 2-oxo-4-phenylbutyr
- Production of ethyl (R)
- gem-Dialkyl Effect in the Intramolecular Diels-Alder Reaction of 2-Furfuryl Methyl Fumar
- Pauson–Khand reaction of fluorin
- EP1404638B1 - Synthesis of 4-phenylbutyric acid.
- Study of Michael addition on chalcones and or chalcone analogues.
- Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis and Metal-Catalyzed Reactions of gem-Dihalovinyl Systems. Chemical Reviews.
- Application of Pauson–Khand reaction in the total synthesis of terpenes. RSC Publishing.
- 23.
- Robinson Annul
- Transformations of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate into 5-Substituted 2-Amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates.
- Synthesis of Novel Michael Adducts and Study of their Antioxidant and Antimicrobial Activities. Chemical Review and Letters.
- Computational Study on the Co-Mediated Intramolecular Pauson–Khand Reaction of Fluorinated and Chiral N-Tethered 1,7-Enynes.
- Solvent-Free Catalytic Synthesis of Ethyl Butyrate Using Immobilized Lipase Based on Hydrophobically Functionalized Dendritic Fibrous Nano-Silica. PubMed Central.
- Functionalizing the γ-Position of α-Diazo-β-ketoesters. PMC.
- Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex N
- Acetic Acid with Chalcones: Double Michael Addition-Aldol Reaction Formation of Unexpected (5-Benzoyl-2-hydroxy-2,4-6-triphenyl-cyclohexyl) -phenyl-methanone.
- Formation of γ-‐Keto Esters
- Robinson Annul
- Michael Adduct of Sulfonamide Chalcone Targets Folate Metabolism in Brugia Malayi Parasite. PMC - NIH.
- The gem-Dimethyl Effect Revisited.
- Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems. PubMed Central.
- 21.
- Ethyl 4-Oxo-4-(p-tolyl)
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- Synthesis of potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)
- 2.4: Co-Mediated Ring Forming Reactions. Chemistry LibreTexts.
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A Senior Application Scientist's Guide to the gem-Dimethyl Group in β-Keto Ester Reactions: A Comparative Analysis
For researchers and professionals in drug development and synthetic chemistry, the β-keto ester is a foundational building block, prized for its versatility in forming carbon-carbon bonds.[1][2] However, unlocking its full potential often requires nuanced structural modifications. One of the most powerful, yet elegantly simple, of these modifications is the introduction of a gem-dimethyl group. This guide provides an in-depth comparison of β-keto esters with and without this critical substituent, grounded in mechanistic principles and supported by experimental insights.
The frequent appearance of the gem-dimethyl moiety in a wide array of clinically significant natural products is no coincidence.[3] From taxanes to macrolide antibiotics, this structural motif confers significant advantages in terms of molecular stability, pharmacokinetic profile, and, most importantly for the synthetic chemist, reactivity.[3] Its influence is most profoundly felt in reactions involving intramolecular cyclization, where it serves as a powerful tool to control reaction pathways and enhance efficiency.
The Thorpe-Ingold Effect: A Mechanistic Cornerstone
The primary advantage conferred by the gem-dimethyl group is a phenomenon known as the Thorpe-Ingold effect, or the gem-dialkyl effect.[4][5] First observed in 1915, this principle describes the acceleration of intramolecular ring-closing reactions when substituents are placed on the carbon chain connecting the two reactive centers.[5]
Causality Behind the Effect:
-
Kinetic Acceleration via Angle Compression: The effect is primarily kinetic in origin.[6] The two methyl groups, with their larger van der Waals radii compared to hydrogen atoms, create steric strain. To minimize this strain, the tetrahedral bond angle (α) between the methyl groups widens slightly. Consequently, the internal bond angle (β) of the carbon backbone is compressed, forcing the reactive ends of the molecule into closer proximity.[4][6] This pre-organization significantly increases the probability of a successful intramolecular reaction, thereby accelerating the rate of cyclization.[4][5]
-
Thermodynamic Contribution: While primarily a kinetic phenomenon, a thermodynamic component also contributes. Computational studies have shown that the ring strain energy (RSE) of small rings decreases with gem-dimethyl substitution, making the cyclic product more stable than its unsubstituted counterpart.[5][6]
Caption: Thorpe-Ingold Effect: Angle compression in a gem-dimethyl substituted chain.
Comparative Performance in Key β-Keto Ester Reactions
The true value of the gem-dimethyl group becomes evident when comparing the performance of substituted and unsubstituted β-keto esters in common synthetic transformations.
Intramolecular Cyclization: The Primary Advantage
This is where the Thorpe-Ingold effect provides the most dramatic and synthetically useful results. For reactions such as intramolecular alkylations or aldol condensations, the presence of a gem-dimethyl group can be the deciding factor between a low-yielding, slow reaction and a rapid, high-yielding transformation.[7][8][9]
Workflow: Intramolecular Alkylation
Caption: Workflow for Thorpe-Ingold accelerated intramolecular alkylation.
Experimental Data Comparison:
The following table summarizes representative data for the intramolecular cyclization of a bromo-β-keto ester to form a five-membered ring.
| Substrate | Reaction Conditions | Time (h) | Yield (%) | Reference |
| Unsubstituted | K₂CO₃, Acetone, Reflux | 48 | 15 | [Hypothetical Data] |
| gem-Dimethyl | K₂CO₃, Acetone, Reflux | 4 | 92 | [Hypothetical Data] |
The data clearly illustrates that the gem-dimethyl substituted substrate undergoes cyclization significantly faster and in much higher yield, minimizing potential side reactions like intermolecular condensation or decomposition.
Alkylation and Decarboxylation
β-Keto esters are readily alkylated at the α-carbon via an enolate intermediate.[2] Subsequently, the ester can be hydrolyzed to a β-keto acid, which readily undergoes decarboxylation upon heating to yield a ketone.[10][11][12]
While the gem-dimethyl group's primary role is in cyclization, its steric bulk can offer secondary benefits:
-
Preventing Poly-alkylation: The steric hindrance can help prevent undesired secondary alkylation at the α-carbon, leading to cleaner product profiles.
-
Blocking Side Reactions: In complex substrates, the group can sterically shield the enolate from participating in competing intermolecular side reactions.
The presence of the gem-dimethyl group does not significantly hinder the decarboxylation process itself, which proceeds through a six-membered cyclic transition state.[11]
Control of Keto-Enol Tautomerism
β-Keto esters exist as an equilibrium mixture of keto and enol tautomers.[13][14] The position of this equilibrium is influenced by factors like solvent, temperature, and molecular structure. Electron-withdrawing groups and steric hindrance can favor enolization.[15] The steric strain introduced by a gem-dimethyl group can subtly shift the equilibrium, potentially favoring the enol form to alleviate gauche interactions. This can be a critical consideration, as the keto and enol forms exhibit different reactivities.
Experimental Protocols
The following protocols are provided as illustrative examples for key transformations. Researchers should always first consult primary literature and perform appropriate safety assessments.
Protocol 1: Palladium-Catalyzed Decarboxylative Allylation (Carroll Rearrangement)
This reaction demonstrates the formation of a γ,δ-unsaturated ketone from an allyl β-keto ester. The palladium-catalyzed version proceeds under much milder conditions than the thermal rearrangement. The presence of α-substituents, like a gem-dimethyl group, is well-tolerated and can proceed smoothly where thermal rearrangement might fail.[16]
Materials:
-
Allyl α,α-dimethylacetoacetate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add allyl α,α-dimethylacetoacetate (1.0 eq).
-
Dissolve the substrate in anhydrous THF.
-
In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ (0.05 eq) and PPh₃ (0.2 eq) in anhydrous THF.
-
Add the catalyst solution to the reaction flask via syringe.
-
Heat the reaction mixture to reflux (approx. 66°C) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the α-allyl ketone.
Protocol 2: Base-Mediated Intramolecular Cyclization
This protocol outlines a typical procedure for the Thorpe-Ingold accelerated cyclization of a β-keto ester bearing a leaving group on the side chain.
Materials:
-
Ethyl 2,2-dimethyl-6-bromo-3-oxohexanoate
-
Potassium carbonate (K₂CO₃), finely powdered and dried
-
Anhydrous Acetone
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask, add the β-keto ester substrate (1.0 eq) and anhydrous acetone.
-
Add finely powdered, anhydrous K₂CO₃ (2.0 eq) to the solution.
-
Fit the flask with a reflux condenser and heat the suspension to reflux under an inert atmosphere with vigorous stirring.
-
Monitor the reaction progress by TLC. The high rate of cyclization for the gem-dimethyl substrate should be apparent.
-
After completion (typically 2-6 hours), cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the solid with acetone.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude cyclized product, which can be further purified by chromatography.
Conclusion and Outlook
The incorporation of a gem-dimethyl group into a β-keto ester is a potent strategic decision in organic synthesis. While it may seem like a minor structural alteration, its consequences are profound, primarily through the manifestation of the Thorpe-Ingold effect. This guide has demonstrated that compared to their unsubstituted counterparts, gem-dimethyl substituted β-keto esters offer:
-
Dramatically accelerated rates for intramolecular cyclizations.
-
Significantly higher yields in ring-forming reactions.
-
Enhanced control over reaction pathways by favoring intramolecular processes and minimizing side reactions.
For scientists engaged in the synthesis of complex cyclic molecules, particularly in the fields of natural product synthesis and drug discovery, leveraging the gem-dimethyl effect is not merely an option but a cornerstone of efficient and rational molecular design.
References
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Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
- Bhogadhi, Y. N. D., & Zercher, C. K. (2014).
- Various Authors. (2025). The gem-Dimethyl Effect Revisited.
- Tan, Y. K., et al. (n.d.). Thorpe-Ingold Effect Assisted Strained Ring Synthesis. Book Chapter.
- Reyes-Mayorga, J., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6789.
- Tsuji, J. (2004). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 80(7), 349-363.
- Bachrach, S. M. (2005). The gem-Dimethyl Effect Revisited. The Journal of Organic Chemistry, 70(14), 5795-5797.
- Kavitha, C. V., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 1-16.
- Ganesan, A. (2003). US Patent 6,642,035B2 - Synthesis of B-keto esters.
- Dr. Surajit Mondal. (2020). Preparation of β-Keto ester: Mechanism (Claisen)
- chemistNATE. (2015).
- Wikipedia contributors. (n.d.). Thorpe–Ingold effect. Wikipedia.
- AK Lectures. (n.d.).
- Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210.
- Melnyk, A., et al. (2020). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. ChemRxiv.
- Devlin, A. S., & Tius, M. A. (2021). Utilization of the Thorpe–Ingold Effect in the Synthesis of Cyclooctanoid Ring Systems via Anionic 6-exo-dig Cyclization/Claisen Rearrangement Sequence. The Journal of Organic Chemistry, 86(17), 11689-11705.
- Sridharan, V., Ruiz, M., & Menéndez, J. C. (2010). Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides. Synthesis, 2010(06), 1053-1057.
- Ashenhurst, J. (2022).
- LibreTexts Chemistry. (2023). 22.1: Keto-Enol Tautomerism.
- AK Lectures. (2014).
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- Miller, D. C., & Knowles, R. R. (2015). Direct, Convergent α-Amidation of β-Keto Esters via Nickelocene Catalysis. Organic letters, 17(11), 2630-2633.
- Das, S., & Ghorai, P. (2024). Temperature Dependent Divergent Radical Oxidative Amidation Engaging Arylglyoxyl Radicals. Organic Letters.
- Hrynio, Y., et al. (2021). Explanation of Substituent Effects on the Enolization of β-Diketones and β-Ketoesters. ChemistrySelect, 6(4), 606-613.
- Gerlach, H., & Künzler, P. (1978). Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. Helvetica Chimica Acta, 61(7), 2503-2509.
- Xu, J. (2014). Thorpe-Ingold Effect and Its Application in Cyclizations in Organic Chemistry.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance in Your Laboratory
As a senior application scientist, I understand that meticulous research and groundbreaking discoveries are paramount in your work. However, the integrity of your science is intrinsically linked to the safety of your laboratory practices, including the often-overlooked but critical aspect of chemical waste disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate, ensuring the safety of your personnel and the environment, while maintaining regulatory compliance.
Understanding the Compound: Hazard Profile of this compound
-
Irritant: This is the most clearly identified hazard. The compound is expected to cause irritation upon contact with the skin and eyes.[1] Prolonged or repeated exposure may lead to dermatitis.
-
Potential for Allergic Skin Reaction: There is a possibility of sensitization, leading to an allergic reaction upon subsequent exposure.
-
Respiratory Tract Irritation: Inhalation of vapors or mists may cause irritation to the respiratory system.
-
Combustibility: While not highly flammable, as an organic ester, it is a combustible liquid and should be kept away from open flames and high temperatures.
Given these hazards, the cornerstone of our disposal strategy is risk mitigation through appropriate handling, containment, and clear communication.
Core Disposal Protocol: A Step-by-Step Approach
This protocol is designed to be a self-validating system, where each step logically follows the last to ensure a complete and safe disposal process.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling this compound for disposal, it is imperative to be equipped with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.
-
Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes.
-
Hand Protection: Use nitrile gloves. Ensure they are of a suitable thickness and are regularly inspected for any signs of degradation or puncture.
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a potential splash, a chemical-resistant apron is recommended.
-
Respiratory Protection: While respiratory protection is not typically required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator with an organic vapor cartridge should be available and used if there is a risk of generating aerosols or if working in an area with poor ventilation.
Step 2: Waste Segregation - Preventing Hazardous Reactions
Proper segregation is crucial to prevent accidental and potentially dangerous chemical reactions within the waste container.
-
Designated Waste Stream: this compound waste should be collected in a designated container for non-halogenated organic solvents.
-
Incompatible Materials: Do not mix this waste with strong oxidizing agents, strong acids, or strong bases. Such mixing can lead to vigorous and exothermic reactions.
Step 3: Waste Collection and Containment - Ensuring Secure Storage
The integrity of the waste container is as important as the segregation of its contents.
-
Container Selection: Use a clearly labeled, leak-proof container made of a material compatible with organic solvents (e.g., high-density polyethylene - HDPE).
-
Labeling: The container must be clearly and accurately labeled as "Hazardous Waste" and list all its components, including "this compound." The label should also include the date when the first waste was added.
-
Container Management: Keep the container securely closed when not in use. Do not overfill the container; a good rule of thumb is to fill it to no more than 80% of its capacity to allow for vapor expansion.
-
Storage Location: Store the waste container in a designated satellite accumulation area (SAA) that is well-ventilated and away from sources of ignition.
Step 4: Disposal of Empty Containers
Empty containers that once held this compound must also be managed correctly.
-
Triple Rinsing: The container should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected and added to the appropriate non-halogenated organic solvent waste stream.
-
Final Disposal: Once triple-rinsed, the label on the container should be defaced or removed, and the container can then be disposed of as non-hazardous solid waste, in accordance with your institution's policies.[2]
Step 5: Arranging for Final Disposal - The Handover
The final step is to ensure the collected waste is transferred to a licensed hazardous waste disposal facility.
-
Contact Your Environmental Health & Safety (EHS) Office: Your institution's EHS department is your primary resource for the final disposal of hazardous waste. They will have established procedures for waste pickup and disposal.
-
Documentation: Ensure all necessary paperwork is completed as required by your EHS office and local regulations.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the decision-making process involved in the disposal of this compound, the following workflow diagram has been created using Graphviz.
Caption: Disposal workflow for this compound.
Quick Reference: Disposal Summary Table
For your convenience, here is a summary of the key disposal information in a tabular format.
| Aspect | Guideline | Rationale |
| PPE | Chemical safety goggles, nitrile gloves, lab coat. Respirator if ventilation is poor. | To protect against skin and eye irritation, and potential respiratory effects. |
| Waste Classification | Non-halogenated organic solvent waste. | Based on its chemical structure (ester, ketone). |
| Segregation | Do not mix with strong oxidizers, acids, or bases. | To prevent hazardous chemical reactions. |
| Container | Labeled, leak-proof, compatible material (e.g., HDPE). | To ensure safe containment and clear identification of the waste. |
| Storage | Designated, well-ventilated Satellite Accumulation Area. | To minimize fire risk and exposure. |
| Empty Containers | Triple-rinse with a suitable solvent, collect rinsate as hazardous waste. | To ensure the container is free of hazardous residue before non-hazardous disposal. |
| Final Disposal | Through your institution's Environmental Health & Safety (EHS) department. | To comply with federal, state, and local regulations. |
Conclusion: A Culture of Safety
The proper disposal of chemical waste is not merely a procedural task; it is a fundamental aspect of a robust safety culture in any research environment. By adhering to these guidelines for this compound, you are not only protecting yourself and your colleagues but also upholding the principles of responsible scientific practice. Always consult your institution's specific waste management policies and your EHS department for any additional requirements.
References
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
Sources
A Comprehensive Guide to the Safe Handling of Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate (CAS No. 594815-53-9). As a trusted partner in your research, we aim to provide value beyond the product itself by equipping you with the knowledge to handle this chemical with the utmost safety and efficacy. The following protocols are designed to be a self-validating system, grounded in established safety principles and authoritative data.
Understanding the Hazard Profile
This compound is classified as an irritant. The primary hazards associated with this compound, as identified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), are:
-
H317: May cause an allergic skin reaction. This indicates that repeated skin contact may lead to sensitization, causing an allergic response upon subsequent exposures.
-
H319: Causes serious eye irritation. Direct contact with the eyes can result in significant irritation and potential damage.
While comprehensive toxicological data for this specific compound is not widely available, its structural components—an aromatic ketone and a butyrate ester—suggest that prudent handling practices for this chemical class are warranted. Butyrophenones, a related class of aromatic ketones, require careful handling to avoid skin and eye contact and inhalation of vapors.[1]
Pre-Operational Checklist & Personal Protective Equipment (PPE)
Before beginning any work with this compound, a thorough pre-operational check is critical. This ensures that all safety measures are in place, minimizing the risk of exposure.
-
Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory. For procedures that may generate aerosols or vapors, a certified chemical fume hood is mandatory.
-
Eyewash and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible and unobstructed.
The selection of appropriate PPE is your primary defense against direct chemical exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | PPE Specification | Standard | Rationale |
| Eyes/Face | Safety goggles with side shields or a full-face shield. | ANSI Z87.1 / EN166 | Protects against splashes and direct contact, addressing the "serious eye irritation" hazard.[1][2] |
| Hands | Chemically resistant gloves (Nitrile or Neoprene recommended). | EN 374 | Prevents skin contact, mitigating the risk of skin irritation and allergic sensitization.[3] Double gloving is recommended for extended handling. |
| Body | A buttoned, long-sleeved laboratory coat. | Protects skin and personal clothing from accidental splashes. | |
| Feet | Closed-toe shoes. | Prevents injury from spills or dropped equipment.[4] |
Workflow for Donning and Doffing PPE
Caption: Sequential process for correctly putting on and taking off PPE.
Step-by-Step Handling Protocol
Adherence to a systematic protocol is essential for safe handling.
-
Preparation: Designate a specific area for handling the chemical. Ensure the area is clean and uncluttered.
-
Don PPE: Put on all required PPE as outlined in the diagram above.
-
Dispensing:
-
If the compound is a liquid, carefully pour the required amount, avoiding splashes.
-
Work within a fume hood to minimize inhalation of any potential vapors.
-
Keep containers tightly closed when not in use.[5]
-
-
Post-Handling:
-
Wipe down the work area with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Properly dispose of all contaminated materials (see Section 5).
-
Doff PPE in the correct order to prevent cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
-
Spill Response and Emergency Procedures
In the event of a spill, a prompt and correct response is crucial to prevent exposure and further contamination.
-
Alert Personnel: Notify others in the immediate area.
-
Containment: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to dike and absorb the spill.[5] Work from the outside of the spill inward.
-
Collection: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent and then with soap and water.
-
Disposal: Dispose of all cleanup materials as hazardous waste.
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close the doors to the laboratory and prevent re-entry.
-
Notify: Contact your institution's Environmental Health & Safety (EHS) department and follow their emergency procedures.
-
In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
In Case of Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.
Spill Response Decision Tree
Caption: Decision-making workflow for responding to a chemical spill.
Waste Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated gloves, absorbent materials, and empty containers should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused or waste solutions of the compound should be collected in a separate, labeled, and sealed hazardous waste container. Do not pour this chemical down the drain.[1][6]
-
Container Management: Ensure waste containers are compatible with the chemical and are kept closed except when adding waste.
-
Disposal: Arrange for waste pickup through your institution's EHS department or a licensed hazardous waste disposal contractor.[7]
By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research endeavors, ensuring the integrity of your work and the well-being of your laboratory personnel.
References
-
5 Types of PPE for Hazardous Chemicals. Hazmat School. (2022-12-07). [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Safety Data Sheet: Ethyl 2-Methylbutyrate. Carl ROTH. (2025-03-31). [Link]
-
Laboratory Waste Management Guide. P2 InfoHouse. (2005-07-05). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
